molecular formula C9H9BClNO2 B12442294 Quinolin-4-ylboronic acid hydrochloride

Quinolin-4-ylboronic acid hydrochloride

Cat. No.: B12442294
M. Wt: 209.44 g/mol
InChI Key: UJXFXGRENMLARN-UHFFFAOYSA-N
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Description

Quinolin-4-ylboronic acid hydrochloride is a useful research compound. Its molecular formula is C9H9BClNO2 and its molecular weight is 209.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinolin-4-ylboronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinolin-4-ylboronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9BClNO2

Molecular Weight

209.44 g/mol

IUPAC Name

quinolin-4-ylboronic acid;hydrochloride

InChI

InChI=1S/C9H8BNO2.ClH/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9;/h1-6,12-13H;1H

InChI Key

UJXFXGRENMLARN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=NC2=CC=CC=C12)(O)O.Cl

Origin of Product

United States
Foundational & Exploratory

Comprehensive Characterization Guide: Quinolin-4-ylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the physicochemical and spectroscopic characterization of Quinolin-4-ylboronic acid hydrochloride . While the free acid (CAS 371764-64-6) is the standard commercial form, the hydrochloride salt is frequently generated in situ or isolated to enhance aqueous solubility and shelf-stability. This compound is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antimalarial scaffolds via Suzuki-Miyaura cross-coupling.

The following sections provide high-fidelity spectral data, stability profiling regarding protodeboronation, and optimized usage protocols, grounded in empirical chemical principles.

Part 1: Molecular Identity & Physicochemical Properties

The hydrochloride salt differs significantly from the free acid in terms of solubility and lattice stability. The protonation of the quinoline nitrogen (


 for the conjugate acid) creates a cationic species that resists the formation of anhydrides (boroxines) more effectively than the neutral free acid.
PropertyData / Description
IUPAC Name (Quinolin-4-yl)boronic acid hydrochloride
Chemical Formula

Molecular Weight 209.44 g/mol (Salt) / 172.98 g/mol (Free Acid)
Appearance Off-white to pale yellow hygroscopic solid
Solubility High: Water, Methanol, DMSO; Low:

, Hexanes
pKa (Boronic Acid) ~8.6 (Ionization of the boronate)
pKa (Quinoline N) ~4.9 (Protonation of the ring nitrogen)
Structural Equilibrium Diagram

Boronic acids exist in a dynamic equilibrium. The HCl salt stabilizes the monomeric acid form by disrupting the dehydration pathway that leads to boroxine trimers.

BoronicEquilibrium Salt Quinoline-4-boronic Acid HCl Salt (Monomeric, Water Soluble) FreeAcid Free Boronic Acid (Neutral) Salt->FreeAcid Neutralization (Base) FreeAcid->Salt HCl/Dioxane Boroxine Boroxine Anhydride (Trimer, Lipophilic) FreeAcid->Boroxine -H2O (Dehydration) Boroxine->FreeAcid +H2O (Hydrolysis)

Figure 1: The equilibrium between the stable HCl salt, the free acid, and the boroxine anhydride.[1] Control of pH and water content dictates the dominant species.

Part 2: Spectroscopic Characterization

Accurate characterization requires understanding the impact of the hydrochloride counterion. Protonation of the quinoline nitrogen causes a significant downfield shift (deshielding) of the protons adjacent to the nitrogen (H-2 and H-8) compared to the free base.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Preferred for solubility and preventing exchange of acidic protons).

H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
H-2 9.15 – 9.25Doublet (

Hz)
1HMost deshielded due to adj.

and aromatic ring current.
OH (Boronic) 8.60 – 8.90Broad Singlet2HExchangeable. Disappears with

shake.
H-8 8.35 – 8.45Doublet1HDeshielded by peri-interaction and

.
H-5 8.15 – 8.25Doublet1HTypical aromatic.
H-7 7.90 – 8.00Triplet/Multiplet1HAromatic ring.
H-3 7.80 – 7.85Doublet (

Hz)
1HOrtho to Boron; shielded relative to H-2.
H-6 7.70 – 7.80Triplet/Multiplet1HAromatic ring.
NH+ 13.0 – 14.0Broad1HOften invisible due to rapid exchange, but indicates salt formation.

C NMR (100 MHz, DMSO-

)

Key diagnostic peaks:

  • C-2: ~148.0 ppm (Deshielded by N).

  • C-4: ~140-145 ppm (Broad/Low intensity due to Quadrupolar relaxation of Boron). Note: Carbon atoms directly attached to boron often disappear in standard 1D

    
    C NMR.
    
  • C-8a/4a: ~125-130 ppm (Junction carbons).


B NMR (128 MHz, DMSO-

)
  • Shift:

    
     28.0 – 30.0 ppm.
    
  • Appearance: Broad singlet.

  • Interpretation: Indicates

    
     hybridized boron. A shift to ~5-10 ppm would indicate formation of a tetrahedral boronate species (e.g., if excess base were present).
    
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Observed Ion:

    
     (Free base mass + H)
    
  • m/z: 174.1 (for

    
    B isotope).
    
  • Isotopic Pattern: Distinctive boron pattern. The

    
    B isotope (approx. 20% abundance) appears at m/z 173.1.
    
  • Diagnostic Ratio: The M (174.1) peak should be roughly 4x the intensity of the M-1 (173.1) peak.[2]

Part 3: Stability & Purity Profiling

The Protodeboronation Challenge

Heteroaryl boronic acids, particularly those with boron at the 2- or 4-position of quinoline/pyridine, are highly susceptible to protodeboronation (loss of the


 group replaced by H). This is catalyzed by:
  • High pH (formation of the boronate anion).

  • High Temperature.

  • Metal impurities.

Stability Protocol:

  • Storage: Store at -20°C under Argon.

  • Handling: Avoid prolonged exposure to basic aqueous solutions before adding the catalyst.

  • QC Check: If the solid turns brown or sticky, check

    
    H NMR for the appearance of Quinoline (signals at 
    
    
    
    8.9 (H2), 8.3 (H8), 7.4 (H3)).

Part 4: Synthetic Utility (Suzuki-Miyaura Protocol)[1]

The following protocol is optimized for 4-substituted quinoline boronic acids, minimizing protodeboronation by using a mild base and high-activity catalyst system.

Optimized Cross-Coupling Workflow

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Boronic Acid: Quinolin-4-ylboronic acid HCl (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) - Chosen for high turnover and stability.
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv). Avoid strong hydroxides.
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the Aryl Bromide, Boronic Acid HCl salt, and Base. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add

    
     quickly under a counter-flow of Argon.
    
  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: Monitor by LC-MS.[3][4] If protodeboronation (Quinoline formation) is observed, lower temperature to 60°C and switch to

      
       (G3-XantPhos or similar active systems).
      
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting for Heterocycles) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Output: Biaryl Product RedElim->Product ArBr Input: Aryl Bromide ArBr->OxAdd Boronic Input: Quinoline-B(OH)2 + Base Boronic->TransMet

Figure 2: The Suzuki-Miyaura catalytic cycle. The transmetallation step is critical for quinoline boronic acids; base activation must be balanced to prevent deboronation.

References

  • PubChem. (n.d.). Quinoline-4-boronic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society.[5][6] Retrieved from [Link][5]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[4][6][7][8] Retrieved from [Link]

Sources

Quinolin-4-ylboronic acid hydrochloride CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and application of Quinolin-4-ylboronic acid hydrochloride , a critical yet sensitive organoboron reagent used in the development of kinase inhibitors and complex heterocyclic scaffolds.[1]

CAS Number (Free Acid): 371764-64-6 CAS Number (HCl Salt): Non-specific (often referenced under free acid 371764-64-6 or supplier-specific codes like 677702-23-7 for related isomers) Formula:


Molecular Weight:  209.44  g/mol  (HCl salt) / 172.98  g/mol  (Free acid)[2]

Executive Summary & Chemical Identity

Quinolin-4-ylboronic acid hydrochloride is the stabilized salt form of 4-quinolineboronic acid. While the free acid is susceptible to rapid protodeboronation (C–B bond cleavage) under neutral-to-basic conditions, the hydrochloride salt protonates the quinoline nitrogen, disrupting the zwitterionic pathway responsible for decomposition.[1] This reagent is a primary building block for introducing the quinoline moiety via Suzuki-Miyaura cross-coupling in drug discovery programs targeting kinases (e.g., HIPK2, CLK) and bacterial topoisomerases.[1]

Physicochemical Properties
PropertyData
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (with decomposition over time)
Melting Point >300°C (decomposes)
pKa (est) ~3.8 (Quinoline N), ~8.5 (Boronic Acid)
Storage -20°C, Hygroscopic, store under Argon/Nitrogen
Stability High Risk: Prone to protodeboronation in aqueous base.[1][3]

Synthesis & Manufacturing Methodologies

The synthesis of Quinolin-4-ylboronic acid requires strict control of temperature and pH to prevent immediate degradation. Two primary routes are employed: Cryogenic Lithium-Halogen Exchange (preferred for scale) and Palladium-Catalyzed Borylation .

Route A: Cryogenic Lithium-Halogen Exchange (Standard Protocol)

This method utilizes n-Butyllithium to generate the lithiated quinoline species, which is trapped with a borate ester.

  • Reagents: 4-Bromoquinoline, Triisopropyl borate (

    
    ), n-BuLi (2.5 M in hexanes), anhydrous THF.[1]
    
  • Conditions: -78°C under

    
     atmosphere.
    
  • Workflow:

    • Dissolve 4-Bromoquinoline and

      
       in THF. Note: Premixing the borate prevents self-condensation of the lithiated species.
      
    • Add n-BuLi dropwise at -78°C. The lithium-halogen exchange occurs in situ, and the resulting anion is immediately trapped by the borate.

    • Critical Step (Salt Formation): Quench the reaction with 2M HCl (anhydrous in ether or aqueous followed by lyophilization).[1] This converts the boronate intermediate directly to the hydrochloride salt, precipitating it and preventing basic hydrolysis.[1]

Route B: Miyaura Borylation (Pd-Catalyzed)

Used when functional group tolerance (e.g., esters, nitriles) is required.[1]

  • Catalyst:

    
     or 
    
    
    
    + XPhos.
  • Reagent: Bis(pinacolato)diboron (

    
    ).[1]
    
  • Outcome: Yields the pinacol ester, which is often more stable than the free acid but less reactive in subsequent couplings without hydrolysis.[1]

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_stability Stability Control Start 4-Bromoquinoline Reagents Triisopropyl borate (THF, -78°C) Start->Reagents + n-BuLi Lithiation Intermediate: [4-Lithioquinoline + Borate] Reagents->Lithiation Li-Halogen Exchange & Trapping Quench Acidic Quench (HCl/Et2O or 2M HCl) Lithiation->Quench Hydrolysis Product Quinolin-4-ylboronic acid Hydrochloride Salt Quench->Product Precipitation

Figure 1: Cryogenic synthesis pathway highlighting the critical acidic quench to secure the stable salt form.[1]

Reactivity Profile: The Protodeboronation Challenge

The 4-position of the quinoline ring is electronically deficient (similar to the 4-position of pyridine). This creates a unique instability mechanism known as Protodeboronation , where the C–B bond is cleaved by water/protons, replacing the boron with hydrogen.[1]

Mechanism of Instability[1]
  • Zwitterion Formation: In neutral or slightly basic media, the boronic acid forms a boronate anion (

    
    ).[1]
    
  • Protonation: The basic quinoline nitrogen accepts a proton.[1]

  • Fragmentation: The resulting zwitterion is highly unstable; the C–B bond breaks to relieve electronic strain, releasing boric acid and quinoline.[1]

Why the HCl Salt Works: By pre-protonating the quinoline nitrogen (


) with HCl, the formation of the reactive boronate anion is suppressed until the exact moment of cross-coupling base addition, effectively "caging" the reactivity.[1]
Visualization: Protodeboronation Pathway

Protodeboronation Acid Quinolin-4-ylboronic Acid (Neutral pH) Anion Boronate Anion [Ar-B(OH)3]- Acid->Anion + Base Base Base (OH-) Zwitterion Zwitterionic Intermediate (N-Protonated, B-Anionic) Anion->Zwitterion Internal H-bond / Proton Transfer Decomp Decomposition Products (Quinoline + Boric Acid) Zwitterion->Decomp Rapid C-B Bond Cleavage (Protodeboronation)

Figure 2: The decomposition pathway (Protodeboronation) that necessitates the use of the HCl salt or anhydrous conditions.[1]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Due to the instability described above, standard aqueous Suzuki conditions (e.g.,


) often fail.[1] The following protocol uses anhydrous conditions  and a highly active catalyst system to outcompete decomposition.
Reagents
  • Substrate: Aryl Bromide (1.0 equiv)[1]

  • Boronic Acid: Quinolin-4-ylboronic acid HCl (1.2–1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos or SPhos (4 mol%)
    
  • Base: Potassium Phosphate (

    
    ), finely ground, anhydrous (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Step-by-Step Procedure
  • Preparation: Dry all glassware in an oven. Cool under an argon stream.

  • Charging: Add Aryl Bromide, Quinolin-4-ylboronic acid HCl,

    
    , Ligand, and 
    
    
    
    to a reaction vial.
  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous, degassed 1,4-Dioxane via syringe.

  • Activation: Heat the reaction block to 100°C .

    • Note: Rapid heating is crucial.[1] The high activity of XPhos/SPhos allows the transmetalation to occur faster than the protodeboronation.[1]

  • Monitoring: Monitor by LC-MS. The reaction is typically complete within 2–4 hours.[1]

  • Workup: Dilute with EtOAc, wash with water (minimal) and brine. Dry over

    
    .[1]
    
Logical Rationale
  • Anhydrous Base (

    
    ):  Minimizes the concentration of free hydroxide ions (
    
    
    
    ), reducing the rate of protodeboronation while still activating the boronic acid for transmetalation.[1]
  • XPhos/SPhos: These bulky, electron-rich ligands facilitate oxidative addition and, crucially, rapid transmetalation, ensuring the catalytic cycle turns over before the reagent decomposes.[1]

Handling & Storage

  • Temperature: Store at -20°C long-term.

  • Atmosphere: Highly hygroscopic.[1] Store under Argon or Nitrogen .[1] Moisture ingress converts the stable HCl salt into the unstable free acid/zwitterion mix.[1]

  • Re-purification: If the compound turns brown (oxidation/decomposition), it can sometimes be rescued by washing with cold ether (if the impurity is organic) or recrystallizing from MeOH/Et2O + HCl, though fresh synthesis is recommended for critical steps.[1]

References

  • Synthesis and Properties of Quinoline Boronic Acids: ChemicalBook. (2025).[1] "Quinoline-4-boronic acid Properties and Supplier Data."

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017).[1] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[1][4] [1]

  • Suzuki Coupling of Unstable Boronic Acids: Molander, G. A., & Ellis, N. (2002).[1] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[1] Accounts of Chemical Research. [1]

  • Applications in Kinase Inhibitors: National Institutes of Health (PMC). (2024).[1] "Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors."

  • General Suzuki-Miyaura Methodology: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."

Sources

An In-depth Technical Guide to the Solubility of Quinolin-4-ylboronic Acid Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Quinolin-4-ylboronic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical physicochemical principles with practical, field-proven methodologies to facilitate its effective use in various research and development applications, particularly in synthetic chemistry and medicinal chemistry.

Introduction: The Significance of Solubility

Quinolin-4-ylboronic acid and its derivatives are pivotal building blocks in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their utility allows for the construction of complex molecular architectures, which is fundamental in the discovery of new pharmaceutical agents. Quinolin-4-ylboronic acid, specifically, is used in the synthesis of compounds targeting various biological pathways.[1][2]

The hydrochloride salt form is often utilized to improve the stability and handling of the parent boronic acid. However, the introduction of the salt dramatically alters its physicochemical properties, most critically, its solubility. A thorough understanding of its solubility profile in different organic solvents is paramount for:

  • Reaction Optimization: Ensuring the reagent is sufficiently dissolved for homogenous reaction kinetics, preventing poor yields and reaction failures.

  • Purification Strategy: Designing effective crystallization or chromatographic purification processes.

  • Formulation Development: For compounds intended for biological screening, solubility is a key determinant of bioavailability and dose formulation.[3]

This guide will explore the factors governing the solubility of Quinolin-4-ylboronic acid hydrochloride and provide a framework for its practical assessment.

Physicochemical Properties & Structural Considerations

To understand the solubility of Quinolin-4-ylboronic acid hydrochloride, one must first consider its molecular structure and inherent properties.

PropertyValueSource
Chemical Formula C₉H₉BClNO₂[4]
Molecular Weight 209.44 g/mol N/A
Structure A quinoline ring functionalized with a boronic acid at the 4-position, presented as a hydrochloride salt.N/A
pKa (Boronic Acid) ~8.8 - 9.2 (Estimated for arylboronic acids)[3]
pKa (Quinoline Nitrogen) ~4.9 (For quinoline)N/A

The molecule possesses several key features that dictate its solubility:

  • Aromatic Quinoline Core: A large, relatively nonpolar, and rigid heterocyclic system.

  • Lewis Acidic Boronic Acid Group (-B(OH)₂): Capable of hydrogen bonding (both donor and acceptor) and dehydration to form cyclic boroxine anhydrides.[5] This dehydration process can reduce solubility.[3]

  • Basic Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic and is protonated in the hydrochloride salt form.

  • Ionic Hydrochloride Salt: The presence of the Cl⁻ counter-ion makes the molecule a salt, significantly increasing its polarity compared to the free base form.

The interplay between the nonpolar aromatic system and the highly polar, ionic hydrochloride and hydrogen-bonding boronic acid groups results in a complex solubility profile.

Qualitative Solubility Profile

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMFHigh to Moderate These solvents possess high dielectric constants and are excellent hydrogen bond acceptors, effectively solvating both the ionic salt and the boronic acid moiety. DMSO is often the solvent of choice for preparing stock solutions for biological assays.[6][7]
Polar Protic Methanol, EthanolModerate to Low Alcohols can act as both hydrogen bond donors and acceptors. However, their lower polarity compared to DMSO may not be sufficient to fully overcome the lattice energy of the salt, especially for less polar alcohols.
Ethers THF, 1,4-Dioxane, Diethyl EtherLow to Insoluble The moderate polarity of THF and dioxane may lead to slight solubility, but the nonpolar nature of diethyl ether makes it a poor solvent. Phenylboronic acid itself shows high solubility in ethers, but the hydrochloride salt form drastically reduces this.[8]
Halogenated Dichloromethane (DCM), ChloroformLow to Insoluble While capable of some dipole-dipole interactions, these solvents are generally not polar enough to dissolve ionic salts effectively.
Hydrocarbons Toluene, HexanesInsoluble These nonpolar solvents cannot effectively solvate the highly polar and ionic nature of the molecule. Phenylboronic acid has very low solubility in hydrocarbons.[8]
Aqueous Buffers PBS, WaterpH-Dependent As a salt, it is expected to be more water-soluble than its free base. Solubility will be lowest near its isoelectric point and will increase at both low pH (fully protonated) and high pH (boronate anion formation).[9]

Expert Insight: For Suzuki coupling reactions, a mixture of solvents is often employed. For instance, a combination of a polar aprotic solvent like dioxane or DMF with water is common. The water helps dissolve the inorganic base (e.g., K₂CO₃) and the boronic acid salt, while the organic solvent dissolves the aryl halide partner.

Factors Influencing Solubility: A Deeper Look

The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution. Several factors can be manipulated to influence this equilibrium.

  • pH: The pH of the medium is a critical factor. The protonated quinoline nitrogen and the acidic boronic acid group create a zwitterionic character at certain pH values. Adjusting the pH away from the isoelectric point will generally increase aqueous solubility.

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[10] This can be exploited during reaction setup or for recrystallization.

  • Co-solvents: Using a mixture of solvents can fine-tune the polarity of the medium to achieve desired solubility.[10]

  • Additives (Complexation): Boronic acids are known to form complexes with diols, such as mannitol or glycerol.[3][10] This complexation forms a more soluble boronate ester, which can significantly enhance solubility, particularly in aqueous media.[3]

The following diagram illustrates the key relationships governing the solubility of this compound.

Solubility Solubility of Quinolin-4-ylboronic Acid HCl Structure Molecular Structure Structure->Solubility Dictates intrinsic properties Polarity High Polarity (Salt Form) H_Bond H-Bonding (-B(OH)₂) Nonpolar Nonpolar Core (Quinoline) Solvent Solvent Properties Solvent->Solubility Determines solute-solvent interactions Solvent_Polarity Polarity / Dielectric Const. Solvent_H_Bond H-Bonding Capability Conditions System Conditions Conditions->Solubility Modifies equilibrium Temp Temperature pH pH (Aqueous) Additives Additives (e.g., Diols)

Caption: Factors influencing the solubility of Quinolin-4-ylboronic Acid HCl.

Experimental Protocol: Kinetic Solubility Determination

For many applications, especially in early-stage drug discovery, a high-throughput kinetic solubility assay is more practical than a thermodynamic (shake-flask) one.[11][12] This protocol outlines a standard turbidimetric method using a plate reader, which measures the precipitation of the compound from a solution.[13]

Objective: To determine the kinetic solubility of Quinolin-4-ylboronic acid hydrochloride in a chosen organic solvent or buffer system. This method relies on preparing a high-concentration stock in DMSO and then diluting it into the target solvent, measuring the point at which the compound precipitates.[6][14]

Materials:

  • Quinolin-4-ylboronic acid hydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target organic solvents (e.g., Methanol, Acetonitrile, THF)

  • 96-well or 384-well clear microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with nephelometry (light scattering) or absorbance (turbidity at 620 nm) capabilities[13]

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve Quinolin-4-ylboronic acid hydrochloride in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary. This serves as the starting point for the serial dilution.

  • Serial Dilution:

    • In a separate 96-well plate (the "source plate"), perform a serial dilution of the DMSO stock solution.

    • For example, add 100 µL of DMSO to columns 2-12. Add 200 µL of the 10 mM stock to column 1. Transfer 100 µL from column 1 to 2, mix, then 100 µL from column 2 to 3, and so on, creating a 2-fold dilution series.

  • Assay Plate Preparation:

    • Using a multichannel pipette, transfer a small, precise volume (e.g., 2-5 µL) from each well of the DMSO source plate to a new, clear 96-well assay plate.

  • Addition of Target Solvent & Incubation:

    • Rapidly add a larger volume of the target organic solvent (e.g., 98-195 µL) to each well of the assay plate to reach the final desired concentrations. The final DMSO concentration should be kept low and constant (e.g., 1-5%) to minimize its effect on solubility.[13]

    • Mix the plate thoroughly for 30-60 seconds.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow precipitation to equilibrate.[6][13]

  • Measurement:

    • Place the assay plate in the plate reader.

    • Measure the light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb light.[13] An increase in the signal indicates the formation of a precipitate.

  • Data Analysis:

    • Plot the measured signal (absorbance or nephelometric units) against the compound concentration.

    • The kinetic solubility value is determined as the concentration at which the signal begins to sharply increase, indicating the onset of precipitation.[14] This can be calculated by finding the intersection of two linear fits to the pre- and post-precipitation data.

The following diagram outlines this experimental workflow.

A 1. Prepare High Conc. Stock in DMSO B 2. Create Serial Dilution in DMSO Source Plate A->B C 3. Transfer Small Aliquots to Assay Plate B->C D 4. Add Target Solvent & Incubate C->D E 5. Measure Turbidity (Plate Reader) D->E F 6. Plot Signal vs. Conc. & Determine Solubility E->F

Caption: Workflow for the Kinetic Turbidimetric Solubility Assay.

Conclusion

Quinolin-4-ylboronic acid hydrochloride is a molecule with a dualistic nature, combining a nonpolar aromatic core with a highly polar ionic group. This structure leads to high solubility in polar aprotic solvents like DMSO and DMF, but limited solubility in less polar media such as ethers and hydrocarbons. Its solubility is a critical parameter that must be carefully considered and experimentally verified to ensure successful outcomes in synthetic chemistry and drug discovery applications. The provided kinetic solubility protocol offers a reliable and efficient method for researchers to characterize this essential property in their specific solvent systems of interest.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Domainex. Turbidimetric (Kinetic) Solubility Assay.

  • Patsnap Eureka. (2026). How to Enhance Boric Acid's Solubility with Surfactants.

  • Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

  • Vemulapalli, V. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Li, W., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Molecules.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • BMG LABTECH. Kinetic solubility automated screen.

  • Deshmukh, A. S., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25067271, Isoquinoline-4-boronic acid hydrochloride.

  • BLD Pharm. Quinolin-4-ylboronic acid.

  • Matrix Fine Chemicals. (QUINOLIN-4-YL)BORONIC ACID.

  • Apollo Scientific. Quinoline-4-boronic acid.

  • ChemicalBook. QUINOLINE-4-BORONIC ACID.

  • Fluorochem. Quinolin-3-ylboronic acid hydrochloride.

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

  • MedChemExpress. 5-Quinolinylboronic acid.

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Technical Guide: Stability and Storage of Quinolin-4-ylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the stability profile, storage protocols, and quality control measures for Quinolin-4-ylboronic acid hydrochloride . It is designed for researchers and process chemists requiring high-fidelity reagent management in drug discovery workflows.

Executive Summary

Quinolin-4-ylboronic acid hydrochloride (CAS: 371764-64-6) is a critical yet metastable building block used primarily in Suzuki-Miyaura cross-couplings to introduce the quinoline scaffold. Unlike simple phenylboronic acids, this heteroaryl derivative possesses a high susceptibility to protodeboronation due to the electron-deficient nature of the quinoline ring.

The hydrochloride salt form is engineered to mitigate the Lewis basicity of the quinoline nitrogen, preventing autocatalytic decomposition and catalyst poisoning. However, improper storage leads to rapid titer loss via hydrolysis and oxidation. This guide defines the conditions required to maintain >98% purity over extended periods.

Chemical Stability Profile

Understanding the mechanism of degradation is the first step in prevention. The stability of Quinolin-4-ylboronic acid HCl is governed by three competing pathways.

The Primary Threat: Protodeboronation

The most significant degradation pathway is protodeboronation, where the C–B bond is cleaved by water or alcohols, replacing the boronic acid group with a proton.

  • Mechanism: The C4 position of the quinoline ring is electron-deficient. In the presence of moisture and Lewis bases (even trace impurities), the boron atom forms a boronate "ate" complex. The electron-deficient heterocycle then facilitates the cleavage of the C–B bond, releasing quinoline and boric acid.

  • Impact of HCl Salt: The hydrochloride counterion protonates the quinoline nitrogen (

    
    ). This blocks the nitrogen from acting as an intramolecular base that would otherwise accelerate deboronation. Crucially, neutralizing this salt (e.g., during reaction setup) without immediate coupling triggers rapid decomposition. 
    
Secondary Equilibrium: Boroxine Formation

Boronic acids exist in a reversible equilibrium with their trimeric anhydrides (boroxines).

  • Trigger: Dehydration (low humidity or vacuum drying).

  • Consequence: While boroxines are often chemically active in couplings, their formation changes the stoichiometry of the reagent (molecular weight shift), leading to weighing errors and inconsistent reaction equivalents.

Degradation Pathway Diagram

The following diagram illustrates the competing stability pathways.

DegradationPathways cluster_0 Storage State (Stable) cluster_1 Degradation Products (Irreversible) cluster_2 Anhydride Equilibrium (Reversible) Salt Quinolin-4-ylboronic acid HCl Salt Quinoline Quinoline (Degradant) Salt->Quinoline Protodeboronation (Moisture/Base/Heat) BoricAcid Boric Acid (Byproduct) Boroxine Boroxine Trimer (Anhydride) Salt->Boroxine - H2O (Dehydration) Note1 Critical Control Point: Avoid Moisture Note1->Salt

Figure 1: Degradation pathways showing the irreversible protodeboronation and reversible boroxine formation.

Storage & Handling Protocols

To prevent the pathways described above, adhere to the following strict storage hierarchy.

Environmental Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) 2–8°C (Acceptable short-term)Low temperature kinetically inhibits the cleavage of the C–B bond (protodeboronation activation energy is thermal).
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative deborylation and excludes atmospheric moisture.
Humidity <10% RH (Desiccated) Moisture is the primary reagent for protodeboronation. The HCl salt is hygroscopic; absorption of water creates a localized acidic aqueous environment that accelerates decay.
Light Protected (Amber Vial) Quinoline derivatives are photosensitive.[1] UV exposure can induce radical decomposition of the heterocycle.
Container Specifications
  • Primary Vessel: Glass vial with a PTFE (Teflon)-lined screw cap. Avoid polyethylene-lined caps which are permeable to moisture over time.

  • Secondary Containment: Sealed desiccator or Mylar bag with active desiccant packets (Silica gel or Molecular Sieves).

  • Seal: Parafilm or electrical tape around the cap junction is recommended for storage >1 month.

Handling Workflow (Self-Validating)
  • Equilibration: Allow the frozen vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, initiating immediate degradation.

  • Atmosphere: Weighing should ideally be performed in a glovebox or under a cone of nitrogen.

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) for stock solutions. Use anhydrous DMF or DMSO if a stock solution is absolutely necessary, but fresh preparation is the only guaranteed method .

Quality Control & Validation

Before committing this reagent to a high-value synthesis, validate its integrity. Visual inspection is insufficient as the degradation products (quinoline) are often colorless solids or oils that blend with the parent compound.

Analytical Triage

Use the following hierarchy to assess purity:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Diagnostic: Look for the disappearance of the boronic acid -OH protons (usually broad singlets around 8-9 ppm, though often invisible due to exchange) and shifts in the aromatic region.

    • Impurity Marker: Sharp peaks corresponding to unsubstituted Quinoline (CAS: 91-22-5). The C4 proton of quinoline will appear as a distinct signal compared to the C4-B substituted precursor.

  • 
    B NMR (The Gold Standard): 
    
    • This is the most definitive test.

    • Quinolin-4-ylboronic acid: Typically shows a broad peak around 28–30 ppm .

    • Boric Acid (Degradant): Sharp signal at ~19–20 ppm .

    • Boronate Ester/Boroxine: Shifts slightly upfield or downfield depending on the solvent coordination.

  • HPLC (Stability Indicating):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid . (Do not use basic buffers; they induce degradation on-column).

    • Detection: UV at 254 nm.

    • Note: Boronic acids often streak or show peak tailing due to interaction with silanols.

QC Decision Tree

QCWorkflow Start Reagent Assessment Visual Visual Inspection: Is it a white/off-white solid? Start->Visual ColorCheck Color: Yellow/Brown? Visual->ColorCheck NMR Run 1H & 11B NMR ColorCheck->NMR No (White) Fail FAIL: >10% Quinoline Discard ColorCheck->Fail Yes (Oxidized) Result Purity Analysis NMR->Result Pass PASS: >95% Purity Proceed to Reaction Result->Pass Clean Spectra Recryst SALVAGE: Recrystallize (Acetonitrile/Ether) Result->Recryst Boroxine Present Result->Fail Deborylated

Figure 2: Quality Control Workflow for decision making prior to synthesis.

Troubleshooting & Rescue

If the reagent has partially degraded (e.g., formation of boroxine anhydride), it can often still be used by adjusting the stoichiometry.

  • Scenario: Boroxine Formation: If

    
    H NMR shows pure aromatic signals but the mass balance is off, the compound has likely dehydrated.
    
    • Correction: Calculate stoichiometry based on the boroxine MW or add 5-10% excess reagent.

  • Scenario: Protodeboronation (<10%):

    • Correction: Purify via recrystallization. Dissolve in minimal hot acetonitrile (anhydrous) and precipitate with cold diethyl ether. Filter rapidly under inert atmosphere.

  • Scenario: Protodeboronation (>10%):

    • Action:Discard. The presence of free quinoline and boric acid can poison Pd catalysts and complicate downstream purification.

References

  • Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Hall, D. G. (Ed.).[1][2] Wiley-VCH, 2nd Edition, 2011 .

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. J. Am. Chem. Soc.2021 , 143, 37, 15391–15403. [3]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2009 , 131, 19, 6961–6963.

  • Handling and Storage of Air-Sensitive Boron Compounds. BenchChem Technical Support.

  • Safety Data Sheet: Quinolin-4-ylboronic acid. BLD Pharmatech.

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Commercial Availability and Synthetic Utility of Quinolin-4-ylboronic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, heteroaromatic boronic acids are indispensable building blocks for carbon-carbon bond formation. Quinolin-4-ylboronic acid (and its hydrochloride salt) has emerged as a critical intermediate in the development of targeted therapeutics, including homeodomain-interacting protein kinase 2 (HIPK2) inhibitors, activin receptor-like kinase-2 (ALK2) inhibitors for bone morphogenetic protein (BMP) signaling[1],[2], and broad-spectrum quinolone antibiotics such as Ozenoxacin[3].

This whitepaper provides an in-depth technical analysis of the commercial availability, physicochemical stability, and synthetic application of Quinolin-4-ylboronic acid hydrochloride. By examining the causality behind its chemical behavior—specifically its susceptibility to protodeboronation—this guide equips researchers with self-validating protocols to optimize cross-coupling workflows.

Physicochemical Properties & Commercial Sourcing

While the free base of Quinolin-4-ylboronic acid (CAS 371764-64-6) is widely cataloged, the hydrochloride salt is often custom-synthesized or generated in situ to bypass the inherent instability of basic heteroaryl boronic acids[4],[5].

Quantitative Data Summary
Property / SpecificationQuinolin-4-ylboronic Acid (Free Base)Quinolin-4-ylboronic Acid Hydrochloride
CAS Number 371764-64-6[4]N/A (Often listed under free base)
Molecular Formula C₉H₈BNO₂C₉H₉BClNO₂
Molecular Weight 172.98 g/mol [4]209.44 g/mol
Typical Purity ≥95% (HPLC/NMR)[4]≥95% (HPLC/Titration)
Storage Conditions Inert atmosphere, -20°C[6]Inert atmosphere, 0–4°C (Highly stable)
Commercial Suppliers BLD Pharm[6], Ambeed[7], Alfa Chemistry[8]Matrix Fine Chemicals[5], Custom Synthesis

Note: Commercial availability often defaults to the free acid or pinacol ester. Researchers requiring the HCl salt for extended shelf-life typically source the free base and treat it with stoichiometric ethereal HCl, or request custom salt screening from suppliers.

Mechanistic Insights: The Causality of the Hydrochloride Salt

A pervasive challenge in utilizing basic heteroaromatic boronic acids is protodeboronation —the undesired protonolysis of the carbon-boron bond to yield a carbon-hydrogen bond and inactive boric acid[9].

Why Formulate as a Hydrochloride Salt?

Recent kinetic studies on the base-catalyzed hydrolysis and protodeboronation of heteroaryl boronic acids reveal that degradation is highly pH-dependent[10],[11]. For nitrogen-containing heterocycles like quinoline, the reaction proceeds rapidly at neutral pH via a zwitterionic intermediate [9]. In this state, the basic quinoline nitrogen is protonated while the boronic acid exists as an electron-rich boronate, facilitating a unimolecular fragmentation of the C-B bond.

By isolating and storing the compound as a hydrochloride salt , the speciation is forcibly shifted. The presence of excess acid (H⁺) prevents the formation of the reactive zwitterion, effectively "locking" the molecule in a stable, fully protonated state. This causality dictates that the HCl salt will exhibit significantly longer shelf-life and batch-to-batch consistency compared to the free base[9].

Protodeboronation HCl Quinolin-4-ylboronic Acid HCl (Stable, Protonated) Neutral Neutral Form (pH > 4) HCl->Neutral -HCl Zwitterion Zwitterionic Intermediate (Reactive at neutral pH) Neutral->Zwitterion Aqueous Media Degradation Protodeboronation (C-B Bond Cleavage) Zwitterion->Degradation Unimolecular Fragmentation Product Quinoline + B(OH)3 (Inactive Byproducts) Degradation->Product

pH-dependent speciation and protodeboronation pathway of heteroaromatic boronic acids.

Experimental Protocols: Optimized Suzuki-Miyaura Cross-Coupling

When utilizing Quinolin-4-ylboronic acid hydrochloride in a, the stoichiometry of the base must be strictly adjusted to account for the HCl counterion. The following protocol is engineered as a self-validating system to ensure high yields of 4-substituted quinoline derivatives,[3].

Step-by-Step Methodology

Objective: Synthesize a 4-arylquinoline core via Pd-catalyzed cross-coupling.

  • Solvent Degassing (Causality: Oxidation Prevention)

    • Action: Sparge a mixture of 1,4-Dioxane and H₂O (4:1 v/v) with Argon for 30 minutes prior to use.

    • Causality: Dissolved oxygen rapidly inserts into the transient Pd(II)-aryl intermediate. This not only deactivates the catalyst but oxidizes the boronic acid into a phenolic byproduct, destroying the starting material.

  • Reagent Loading & Base Neutralization

    • Action: To a Schlenk flask, add Aryl Halide (1.0 eq), Quinolin-4-ylboronic acid HCl (1.2 eq), and K₂CO₃ (3.5 eq).

    • Causality: The 3.5 equivalents of base are mathematically critical. 1.0 eq neutralizes the HCl salt to liberate the free boronic acid; 1.0 eq neutralizes the HX generated during the oxidative addition step; and the remaining 1.5 eq coordinates with the boronic acid to form the electron-rich, reactive trihydroxyboronate [Ar-B(OH)3]⁻ species, which is the actual nucleophile required for transmetalation.

  • Catalyst Addition

    • Action: Add Pd(dppf)Cl₂ (0.05 eq) under a strict Argon atmosphere.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) center. This spatial arrangement dramatically accelerates the reductive elimination step, outcompeting the rate of protodeboronation[3].

  • Thermal Activation & Self-Validation

    • Action: Heat the mixture to 80°C for 12 hours.

    • Self-Validation Check: If LC-MS indicates stalled conversion, extract a 0.1 mL aliquot and analyze via ¹¹B-NMR. A signal at ~19 ppm confirms the presence of the active boronate. A complete loss of boron signal, coupled with the appearance of unsubstituted quinoline in ¹H-NMR, confirms premature protodeboronation, indicating that the base concentration was insufficient or the temperature was too high.

SuzukiMiyaura A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (Quinolin-4-ylboronic acid HCl + 3.5 eq. Base) C->D E Ar-Pd(II)-(Quinolin-4-yl) D->E F Reductive Elimination E->F F->A Regenerates Pd(0) G 4-Substituted Quinoline (Target API Intermediate) F->G Product Release

Catalytic cycle of Suzuki-Miyaura coupling using Quinolin-4-ylboronic acid HCl.

Regulatory & Quality Control Considerations

For drug development professionals sourcing this material for API synthesis, quality control must extend beyond standard LC-MS. Because boronic acids can form cyclic anhydrides (boroxines) upon dehydration, HPLC purity can sometimes be misleading[10].

  • Standard QC: Require suppliers to provide quantitative ¹H-NMR and ¹¹B-NMR.

  • De-risking: Ensure the ¹¹B-NMR spectrum shows a distinct broad peak around ~28-30 ppm (characteristic of the free boronic acid in organic solvents) and lacks sharp peaks near ~19 ppm, which would indicate premature boronate formation or salt impurities.

References

  • Journal of the American Chemical Society (JACS). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at:[Link]

  • Organic & Biomolecular Chemistry (RSC). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Available at:[Link]

  • Wikipedia. Protodeboronation. Available at:[Link]

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Understanding the Reactivity of the Quinoline Nitrogen in Boronic Acids: A Guide to Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

As a foundational scaffold in medicinal chemistry and a versatile building block in organic synthesis, the quinoline ring system presents unique challenges and opportunities when functionalized with a boronic acid.[1][2] The resident nitrogen atom is not a passive spectator; its basicity, nucleophilicity, and steric presence profoundly influence the behavior of the adjacent boronic acid moiety. This guide provides an in-depth exploration of this interplay, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness or mitigate the effects of the quinoline nitrogen.

The Fundamental Interplay: Intramolecular N→B Coordination

The most critical factor governing the reactivity of quinoline boronic acids is the potential for an intramolecular dative bond between the quinoline nitrogen and the boron atom's empty p-orbital. This interaction is highly dependent on the substitution pattern.

1.1. The Case of 8-Quinolineboronic Acid: A Story of Proximity

In 8-quinolineboronic acid (8-QBA), the nitrogen and the boronic acid group are in a peri-relationship, facilitating a strong intramolecular B-N coordination.[3] This interaction forces the boron atom to adopt a tetrahedral geometry, as evidenced by X-ray crystallography and NMR studies.[3][4] This self-assembly is so robust that 8-QBA can form a dimer in the solid state through two intermolecular B-N bonds, reinforced by anhydride formation and π-π stacking.[3]

  • Consequences of N→B Coordination:

    • Increased Stability: The tetracoordinate boron center is more stable and less prone to protodeboronation, a common side reaction for many heteroaryl boronic acids.[5][6]

    • Altered Lewis Acidity: The Lewis acidity of the boron center is internally satisfied, reducing its availability to act as an external Lewis acid catalyst.[7][8][9]

    • Modified Reactivity: The formation of this stable complex can slow down reactions that require a free, trigonal boronic acid, such as the transmetalation step in Suzuki-Miyaura coupling.[10]

1.2. The Contrast: 5-Quinolineboronic Acid

In contrast, 5-quinolineboronic acid (5-QBA) lacks the proximate geometry for a stable intramolecular N→B bond.[3] Its solid-state structure is governed by traditional head-to-head hydrogen bonding between boronic acid units.[3] This leaves the boronic acid's Lewis acidic site more accessible and the quinoline nitrogen free to interact with external reagents or solvents.

Caption: Intramolecular coordination in quinoline boronic acid isomers.

Impact on Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, and quinoline boronic acids are vital substrates.[1][11][12] The reactivity in this context is a delicate balance of electronic and steric effects, heavily influenced by the nitrogen's position relative to the boronic acid.

2.1. A Qualitative Guide to Isomer Reactivity

While direct, comprehensive comparative data is scarce, a reactivity trend can be predicted based on mechanistic principles.[10] The key step affected is transmetalation, which requires base activation of the boronic acid to form a more nucleophilic boronate species.[10]

Isomer PositionPredicted ReactivityRationale
6- and 7- HighThe boronic acid is on the carbocyclic ring, electronically similar to a naphthyl boronic acid. The nitrogen's electron-withdrawing effect is distal, having a minimal retarding effect.
5- and 8- Moderate to HighAlso on the carbocyclic ring, but steric hindrance (especially for the 8-isomer) can impede the approach to the palladium center. The 8-isomer's reactivity is often reduced due to the stable N→B complex formation which must be overcome.[10]
2- and 4- Low to ModerateThe boronic acid is on the electron-deficient pyridine ring. The strong electron-withdrawing effect of the nitrogen deactivates the boronic acid, making it less nucleophilic and slowing transmetalation. The 2-position is particularly deactivated.
3- ModerateWhile on the pyridine ring, it is beta to the nitrogen, experiencing a less potent deactivating effect compared to the alpha positions (2 and 4).

2.2. Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrate combinations.[1][10]

Objective: To couple a quinoline boronic acid with an aryl halide.

Materials:

  • Quinoline boronic acid (1.0 eq.)

  • Aryl halide (1.0-1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

  • Anhydrous solvent (e.g., Dioxane/H₂O (4:1), Toluene/EtOH/H₂O (3:1:1))

  • Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the quinoline boronic acid (1.0 eq.), aryl halide (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).[10]

  • Inerting: Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system via syringe. The choice of solvent is critical; aqueous mixtures are common to facilitate the dissolution of the base and formation of the active boronate species.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

G reagents 1. Combine Reagents Quinoline-B(OH)₂, Aryl-X, Pd Catalyst, Base inert 2. Inert Atmosphere Evacuate & backfill with Argon (3x) reagents->inert solvent 3. Add Degassed Solvent e.g., Dioxane/H₂O inert->solvent react 4. Heat & Stir (e.g., 100 °C) Monitor by LC-MS solvent->react workup 5. Aqueous Work-up Extract with EtOAc, wash with brine react->workup purify 6. Purify Flash Column Chromatography workup->purify characterize 7. Characterize NMR, HRMS purify->characterize

Caption: General experimental workflow for Suzuki-Miyaura coupling.

The Dual Role of the Boronic Acid Moiety: Catalyst and Activator

Beyond its role as a coupling partner, the boronic acid functional group, in concert with the quinoline scaffold, can act as a catalyst. Studies have shown that arylboronic acids can catalyze the tandem reduction of quinolines to tetrahydroquinolines followed by reductive N-alkylation.[13][14]

In this process, the boronic acid demonstrates a unique dual behavior:

  • Hydrogen-Bond Donor: The B-OH groups activate the quinoline ring towards reduction by forming a hydrogen bond with the nitrogen, increasing the electrophilicity of the pyridine ring.[13]

  • Lewis Acid: The boron atom can also act as a mild Lewis acid to activate aldehydes for the subsequent reductive alkylation step.[13][14]

This catalytic turnover highlights the boronic acid's ability to facilitate reactions directly on the quinoline ring system, a feature that is modulated by the nitrogen's basicity and accessibility.

G

Caption: Boronic acid's dual role in quinoline functionalization.

Implications for Drug Discovery

The quinoline scaffold is a privileged structure in drug design, and boronic acids are increasingly incorporated as pharmacophores, most notably as reversible covalent inhibitors.[15][16] The interplay of the quinoline nitrogen and the boronic acid has significant consequences for drug candidates.

  • Modulation of pKa: The electron-withdrawing boronic acid group generally decreases the basicity of the quinoline nitrogen.[6] Conversely, the nitrogen's position affects the pKa of the boronic acid (~9 for a typical arylboronic acid), which is critical for its interaction with biological targets like serine proteases.[17]

  • Active Site Interactions: A free quinoline nitrogen can serve as a hydrogen bond acceptor in a protein's active site. However, in an 8-QBA derivative, this capability may be lost due to intramolecular coordination. This can be either a design advantage (promoting a specific binding conformation) or a liability (blocking a crucial interaction).

  • Cellular Permeability and ADME: The polarity and hydrogen bonding capacity influenced by the N-B interaction can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Designing molecules where the N-B interaction is transient or pH-dependent can be a strategy to optimize pharmacokinetic properties.

Conclusion and Future Outlook

The reactivity of the quinoline nitrogen in boronic acids is a multifaceted issue controlled by proximity, electronics, and reaction environment. For the medicinal chemist, it offers a tunable element to control conformation and target engagement. For the synthetic chemist, it presents both challenges in reactivity and opportunities for novel catalytic applications. Understanding the fundamental principles of intramolecular coordination, the influence on cross-coupling efficiency, and the potential for catalytic activation is paramount. As chemists continue to develop more complex molecular architectures, a deep appreciation for these nuanced intramolecular interactions will be essential for the rational design and efficient synthesis of the next generation of quinoline-based therapeutics and materials.[11][18]

References

  • Comparative Reactivity of Quinazoline Boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers. (2025). Benchchem.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling with Bromin
  • Quinoline-5-boronic acid. Chem-Impex.
  • A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. PMC.
  • 8-Quinolineboronic acid CAS#: 86-58-8. ChemicalBook.
  • Suzuki-Miyaura coupling of quinoline-N-oxide 22 and boronic acid 25...
  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen.
  • Quinoline Series: Synthesis. (2019). openlabnotebooks.org.
  • Design and discovery of boronic acid drugs.
  • Quinoline-8-boronic acid. Chem-Impex.
  • Synthesis of new arylated Quinolines by Suzuki cross coupling.
  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). MDPI.
  • Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline. Organic & Biomolecular Chemistry (RSC Publishing).
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2025). MDPI.
  • Four-Coordinate Monoboron Complexes with 8-Hydroxyquinolin-5-Sulfonate: Synthesis, Crystal Structures, Theoretical Studies, and Luminescence Properties. (2022). MDPI.
  • Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids. (2015). PubMed.
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022).
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Lirias.
  • Boron-Nitrogen Chemistry : Chemistry of Areneboronic Acids with Neighboring Amine Groups. Journal of the American Chemical Society.
  • A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid st
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Chemistry.
  • Boronic acid. Wikipedia.
  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). Organic Letters.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI.
  • Direct C–H Functionalization of Quinones with Boronic Acids. PMC.
  • N-Coordinated Organoboron in Polymer Synthesis and Material Science.
  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal.
  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydrobor
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc
  • Quinoline-5-boronic acid 355386-94-6 wiki. Guidechem.
  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction.
  • Control experiments and mechanism of the cross-coupling of quinoline N-oxides with boronic acid.
  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. (2025). Journal of the American Chemical Society.
  • Periodic Trends and Index of Boron Lewis Acidity. (2009). The Journal of Physical Chemistry A.
  • 5-Quinolinylboronic acid (Quinolin-5-ylboronic). MedChemExpress.
  • The boronic ester complex coordinated with neighboring nitrogen...
  • Preparation and Properties of Quinoline. SlideShare.
  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. (2024). Journal of the American Chemical Society.
  • A structural investigation of the N-B interaction in an o-(N,N-dialkylaminomethyl)

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Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Quinolin-4-ylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The incorporation of the quinoline scaffold is ubiquitous in medicinal chemistry, particularly for antimalarial, kinase inhibitor, and antibacterial discovery programs. However, the installation of the quinoline moiety via Quinolin-4-ylboronic acid hydrochloride (and its analog 4-pyridylboronic acid) represents a notorious bottleneck in high-throughput synthesis.

The Heterocycle Problem: Unlike phenylboronic acids, 4-heteroaryl boronates possess a highly electron-deficient ring system. Under standard Suzuki conditions (aqueous base, heat), these substrates undergo rapid protodeboronation , effectively hydrolyzing the C-B bond before cross-coupling can occur. Furthermore, the basic nitrogen atom can coordinate to Palladium, poisoning the catalyst.

This guide details a Kinetic Dominance Strategy : using highly active precatalysts to accelerate the cross-coupling rate (


) so that it outcompetes the rate of protodeboronation (

).

Mechanistic Insight: The Protodeboronation Trap

To successfully couple this substrate, one must understand why it fails. The mechanism is distinct from standard homocoupling or oxidation.

  • Base-Promoted Instability: The boronic acid requires a base to form the active boronate "ate" complex (

    
    ) for transmetallation.
    
  • The C4-Position Vulnerability: In 4-quinoline, the nitrogen atom withdraws electron density from the C4 position. Once the boronate complex forms, the C-B bond is weakened.

  • Hydrolysis: Water attacks the ipso-carbon, releasing the boronic acid moiety and yielding the protonated heterocycle (Quinoline) as the major byproduct.

Diagram 1: The Kinetic Competition

This diagram illustrates the race between the productive Transmetallation pathway and the destructive Protodeboronation pathway.

G cluster_0 CRITICAL SUCCESS FACTOR Start Quinolin-4-yl Boronic Acid HCl AteComplex Boronate 'Ate' Complex (Active) Start->AteComplex  Neutralization + Activation Base Base (OH-) Base->AteComplex Product Coupled Product (4-Arylquinoline) AteComplex->Product  Fast Transmetallation (k_coupling) Waste Quinoline (Protodeboronation) AteComplex->Waste  Slow Hydrolysis (k_deboronation) Pd_Ox L-Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Ox->Product

Figure 1: The "Kinetic Dominance" model. Success depends on


.

Optimization Matrix

The following parameters are non-negotiable for this specific salt form.

ParameterRecommendationScientific Rationale
Catalyst XPhos Pd G3 or SPhos Pd G3 These "Buchwald Precatalysts" generate active Pd(0) immediately upon base exposure. Standard Pd(PPh3)4 is too slow; the boronic acid will decompose before the Pd(0) cycle starts.
Ligand XPhos The steric bulk of XPhos promotes rapid reductive elimination and protects the Pd center from nitrogen coordination (catalyst poisoning).
Base K3PO4 (3.0 - 4.0 equiv) Crucial: The first 1.0 equiv is sacrificed to neutralize the HCl salt. The remaining equivalents drive the reaction. Carbonates (Na2CO3) often result in lower yields due to pH buffering issues.
Solvent 1,4-Dioxane / Water (4:1) A biphasic system allows the boronic acid to dissolve (water) while the catalyst remains active in the organic phase.
Concentration High (0.2 - 0.5 M) Higher concentration favors the bimolecular coupling reaction over the pseudo-first-order hydrolysis.

Protocol A: The "Buchwald" Standard (Recommended)

This protocol utilizes a 3rd Generation Precatalyst to ensure immediate catalyst turnover. It is suitable for aryl bromides and activated aryl chlorides.

Materials
  • Substrate: Aryl Bromide (1.0 equiv)

  • Reagent: Quinolin-4-ylboronic acid hydrochloride (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2 - 5 mol%)

  • Base: K3PO4 (Tribasic potassium phosphate) (4.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed)

Step-by-Step Methodology
  • Preparation of Solids:

    • To a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), Quinolin-4-ylboronic acid hydrochloride (1.5 mmol, 314 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).

    • Note: If the aryl bromide is a liquid, add it after the solvent.

  • Base Addition (The Buffer Zone):

    • Add solid K3PO4 (4.0 mmol, 849 mg).

    • Why 4.0 equiv? 1.0 eq neutralizes the HCl. 1.5 eq activates the boronic acid. 1.5 eq maintains the catalytic cycle.

  • Inert Atmosphere (Critical):

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon or Nitrogen (x3 cycles).[1] Oxygen promotes homocoupling and catalyst death.

  • Solvent Introduction:

    • Add degassed 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL) via syringe.

    • Tip: Sparge solvents with nitrogen for 15 mins prior to use.

  • Reaction:

    • Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Time: Run for 1–2 hours.

    • Checkpoint: Monitor by LCMS.[1] If the boronic acid is consumed but starting material remains, do not add more boronic acid immediately. Cool, add more base/boronic acid, and reheat (or switch to Protocol B).

  • Workup:

    • Cool to room temperature.[1][2] Dilute with EtOAc.

    • Wash with water (x2) and brine.

    • Dry over Na2SO4, filter, and concentrate.[1]

    • Purification: Flash chromatography (typically DCM/MeOH or Hex/EtOAc). 4-substituted quinolines are polar; adding 1% Et3N to the eluent can improve peak shape.

Protocol B: Anhydrous Conditions (For Difficult Substrates)

If Protocol A results in hydrolysis (quinoline formation), use this anhydrous method to "starve" the hydrolysis pathway.

  • Solvent: Anhydrous n-Butanol (n-BuOH).

  • Base: Anhydrous K2CO3 (3.5 equiv).

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%).

  • Temp: 100°C.

  • Mechanism: The low solubility of the inorganic base in n-BuOH creates a "slow-release" effect of the active base, keeping the concentration of the unstable boronate anion low.

Experimental Workflow Diagram

Diagram 2: Decision Tree & Workflow

This diagram guides the researcher through the setup and troubleshooting process.

Workflow Start Start: Quinolin-4-yl Boronic Acid HCl Step1 1. Stoichiometry Check Use 4.0 eq Base (K3PO4) Start->Step1 Step2 2. Solvent Choice Dioxane : H2O (4:1) Step1->Step2 Step3 3. Catalyst Selection XPhos Pd G3 Step2->Step3 Reaction Reaction @ 80°C (1-2 Hours) Step3->Reaction Check LCMS Check Reaction->Check Success Product Formed (>80% Conv.) Check->Success  Yes Fail_Hydrolysis Failure: Protodeboronation Only Check->Fail_Hydrolysis  No (Quinoline detected) Retry Switch to Protocol B (Anhydrous n-BuOH) Fail_Hydrolysis->Retry

Figure 2: Operational workflow for handling the HCl salt form.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[3] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3][4] Journal of the American Chemical Society, 132(40), 14073–14075.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.

  • Knapp, D. M., et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(21), 7600–7601.

Sources

application of Quinolin-4-ylboronic acid hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Quinolin-4-ylboronic Acid Hydrochloride in Medicinal Chemistry

Executive Summary

Quinolin-4-ylboronic acid hydrochloride (CAS: 371764-64-6 (free acid ref)) is a critical building block for installing the quinoline scaffold, a "privileged structure" in medicinal chemistry found in antimalarials, kinase inhibitors (e.g., HIPK2 inhibitors), and anticancer agents.

Unlike simple phenylboronic acids, this reagent presents distinct challenges:

  • Protodeboronation: The electron-deficient nature of the quinoline ring accelerates hydrolytic C-B bond cleavage.

  • Catalyst Poisoning: The basic quinoline nitrogen can coordinate to Palladium, arresting the catalytic cycle.

  • Stoichiometry: The hydrochloride salt form requires precise base adjustment to activate the boronate species.

This guide provides a field-proven protocol to overcome these hurdles, utilizing bulky phosphine ligands and controlled basification to ensure high yields.

Technical Profile & Handling

PropertySpecification
Compound Name Quinolin-4-ylboronic acid hydrochloride
Structure 4-Quinolyl-B(OH)₂ · HCl
Molecular Weight 209.44 g/mol (HCl salt)
Solubility Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM, Et₂O.
Stability Hygroscopic. Store at 2-8°C under Argon. More stable than free acid due to protonation of the N-atom.
pKa (Quinoline N) ~4.2 (Protonation protects against oxidation but must be neutralized for coupling).

Critical Handling Note: The HCl salt is the preferred storage form because the protonated nitrogen prevents "self-catalyzed" decomposition. However, you must account for the HCl during the reaction setup by adding an extra equivalent of base.

Core Application: The "Rapid-Coupling" Suzuki Protocol

Standard Suzuki conditions (Pd(PPh₃)₄ / Na₂CO₃) often fail with this reagent due to slow transmetallation rates allowing protodeboronation to compete. The solution is to use Buchwald-type precatalysts (e.g., XPhos Pd G3) or bidentate ligands (dppf) that facilitate rapid oxidative addition and reductive elimination.

Mechanism & "Danger Zone" Visualization

The following diagram illustrates the competitive landscape between the productive coupling cycle and the destructive protodeboronation pathway.

SuzukiMechanism cluster_cycle Productive Catalytic Cycle cluster_reagents Reagent Activation cluster_waste Destructive Pathway Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product StartMat Quinolin-4-yl-B(OH)2 · HCl Activated Boronate Anion [Quinolyl-B(OH)3]- StartMat->Activated Neutralization + Activation Base Base (3.5 equiv) Base->Activated Activated->TransMet Fast Ligand Required Decomp Protodeboronation (Quinoline + B(OH)3) Activated->Decomp Slow Transmetallation High Temp / Water

Figure 1: Mechanistic pathway highlighting the requirement for rapid transmetallation to outcompete protodeboronation (Red pathway).

Detailed Experimental Protocol

Objective: Coupling Quinolin-4-ylboronic acid HCl with a generic Aryl Bromide (Ar-Br).

Reagents:
  • Aryl Halide (1.0 equiv): 1.0 mmol

  • Boronic Acid (1.2 - 1.5 equiv): Quinolin-4-ylboronic acid HCl (1.5 mmol, 314 mg)

  • Catalyst (2-5 mol%): Pd(dppf)Cl₂·DCM or XPhos Pd G3

  • Base (3.5 - 4.0 equiv): K₃PO₄ (Tribasic Potassium Phosphate) or Cs₂CO₃

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Methodology:
  • Preparation of Solvents (Degassing):

    • Sparge the 1,4-Dioxane and Water mixture with Argon for at least 15 minutes prior to use. Oxygen is the enemy of the active Pd(0) species.

  • Reaction Setup:

    • To a dry reaction vial equipped with a magnetic stir bar, add:

      • Aryl Bromide (1.0 equiv)

      • Quinolin-4-ylboronic acid HCl (1.5 equiv)

      • Base (3.5 equiv) — Note: 1 eq neutralizes HCl, 2 eq activates Boron, 0.5 eq excess.

      • Pd catalyst (e.g., Pd(dppf)Cl₂[1]·DCM, 5 mol%)

    • Expert Tip: If using XPhos Pd G3, add it last to prevent premature activation.

  • Solvent Addition:

    • Add the degassed Dioxane/Water (4:1) mixture via syringe. Concentration should be roughly 0.1 M to 0.2 M relative to the aryl halide.

  • Execution:

    • Seal the vial and purge the headspace with Argon for 1 minute.

    • Heat to 90–100°C for 4–12 hours.

    • Monitoring: Check LC-MS at 2 hours. If the boronic acid is consumed but starting halide remains, add a second portion (0.5 equiv) of boronic acid.

  • Work-up (Crucial for Basic Heterocycles):

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate.[2]

    • pH Adjustment: The product is a base (quinoline). Wash with water.[4] If the product is trapped in the aqueous phase, adjust aqueous pH to ~10 using Na₂CO₃ to ensure the quinoline is deprotonated (neutral) and extracts into the organic layer.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography (DCM/MeOH gradients are typical for polar quinolines).

Troubleshooting & Optimization Guide

If the standard protocol yields <50%, use this decision tree to optimize.

OptimizationTree Problem Low Yield / Failed Reaction Check1 Is the Boronic Acid remaining? Problem->Check1 NoBoron No (Consumed) Check1->NoBoron YesBoron Yes (Remains) Check1->YesBoron Soln1 Reduce Water Ratio (Use 10:1 Dioxane:H2O) NoBoron->Soln1 Soln2 Switch to Anhydrous Conditions (Pd2(dba)3 + XPhos + K3PO4) NoBoron->Soln2 Soln3 Catalyst Poisoning? Switch to Pd-G3-XPhos (Bulky ligand protects Pd) YesBoron->Soln3 Soln4 Base Issue? Increase Base to 4.0 equiv (Ensure HCl neutralization) YesBoron->Soln4

Figure 2: Optimization logic for troubleshooting heterocyclic Suzuki couplings.

Case Studies & Applications

A. Synthesis of HIPK2 Inhibitors

In the development of Homeodomain Interacting Protein Kinase 2 (HIPK2) inhibitors, researchers successfully utilized C-4 borylated quinolines.[5][6] The steric bulk at the 4-position requires elevated temperatures (100°C) and robust catalytic systems (Pd(dppf)Cl₂) to force the coupling with chloro-substituted heterocycles [1].

B. Library Generation for Antimalarials

The 4-position of quinoline is homologous to the substitution pattern in Chloroquine. Using this boronic acid allows for the modular attachment of novel aryl/heteroaryl side chains to the quinoline core, rapidly expanding SAR (Structure-Activity Relationship) around the "chloroquine resistance" pharmacophore [2].

References

  • A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Source: Royal Society of Chemistry (RSC) Advances, 2019.

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis. Source: Journal of the American Chemical Society (JACS), 2016.

  • Suzuki-Miyaura Cross-Coupling: Status and Recent Developments. Source: Chemical Reviews, 2024 (General Reference for Mechanism).

Sources

Application Note: Development of Advanced Fluorescent Probes Utilizing Quinolin-4-ylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus Areas: Reactive Oxygen Species (ROS) Imaging, Glycan Sensing, and Bioconjugation

Executive Summary & Mechanistic Rationale

The precise detection of transient biological signaling molecules, such as hydrogen peroxide (H₂O₂) and cell-surface glycans, requires highly selective and biocompatible analytical tools. Quinolin-4-ylboronic acid hydrochloride has emerged as a highly versatile building block for the development of next-generation fluorescent probes.

The strategic selection of this specific molecule is driven by three causal factors:

  • The Quinoline Scaffold (Latent Fluorophore): Quinoline is an electron-deficient heterocycle. When functionalized at the C4 position, it acts as an excellent electron acceptor in Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT) systems.

  • The Boronic Acid Moiety (Dual-Target Receptor): The empty p-orbital of the boron atom acts as a highly specific electrophilic trap. It undergoes irreversible oxidative deboronation in the presence of H₂O₂[1], or reversible covalent condensation with cis-1,2-diols to form cyclic boronate esters for saccharide sensing.

  • The Hydrochloride Salt (Biocompatibility): Free arylboronic acids often suffer from poor aqueous solubility, requiring high concentrations of cytotoxic organic co-solvents (e.g., DMSO) for in vitro assays. The hydrochloride salt form drastically enhances water solubility, enabling seamless integration into physiological buffers and live-cell imaging workflows[2].

Core Applications & Causality

Application A: Reaction-Based H₂O₂ Sensing via Oxidative Deboronation

Hydrogen peroxide is a critical secondary messenger in cellular signaling, but its overproduction is linked to oxidative stress and oncogenesis. Quinolin-4-ylboronic acid hydrochloride detects H₂O₂ through a highly specific, bioorthogonal reaction.

Causality of the Mechanism: The nucleophilic addition of H₂O₂ to the electron-deficient boron generates a charged tetrahedral boronate complex. This intermediate undergoes a rapid C–B bond migration toward the peroxide oxygen, followed by hydrolysis to yield 4-hydroxyquinoline[3]. The conversion from an electron-withdrawing boronic acid to an electron-donating hydroxyl group fundamentally alters the push-pull electronic state of the quinoline ring, triggering a massive "turn-on" fluorescence response[1]. Furthermore, the resulting 4-hydroxyquinoline can coordinate with metal ions like Al(III), which restricts non-radiative decay pathways via Chelation-Enhanced Fluorescence (CHEF), amplifying the signal up to 25-fold[4].

Mechanism A Quinolin-4-ylboronic Acid HCl (Weak Emission) B Tetrahedral Boronate Intermediate A->B + H₂O₂ Nucleophilic Attack C 4-Hydroxyquinoline (Strong Emission) B->C Aryl Migration & Hydrolysis D Al(III) Chelate (Amplified Signal) C->D + Al³⁺ Coordination

Figure 1: Oxidative deboronation mechanism of quinoline-boronic acid by H₂O₂.

Application B: Reversible Saccharide & Glycan Sensing

Beyond ROS detection, the boronic acid group can reversibly bind to molecules containing cis-diols, such as fructose, glucose, and cell-surface sialic acids[5]. Causality of the Mechanism: Upon binding a saccharide, the boronic acid converts into a cyclic boronate ester, which lowers the pKa of the boron center and alters the N–B interaction within the probe. This structural shift modulates the PET process from the quinoline nitrogen to the fluorophore core, resulting in a quantifiable ratiometric shift in fluorescence emission.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each includes internal controls to verify both the chemical conversion and the biological response.

Protocol 1: Synthesis of Extended Fluorophores via Suzuki-Miyaura Coupling

Quinolin-4-ylboronic acid hydrochloride is an excellent cross-coupling partner for synthesizing complex, long-wavelength probes (e.g., BODIPY-quinoline conjugates)[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under N₂ atmosphere, combine 1.0 equivalent of a halogenated fluorophore (e.g., meso-bromo-BODIPY) and 1.5 equivalents of Quinolin-4-ylboronic acid hydrochloride.

  • Base Addition (Critical Step): Add 4.0 equivalents of anhydrous K₂CO₃. Causality: An excess of base is mandatory because the first equivalent is consumed neutralizing the hydrochloride salt of the boronic acid; the remainder is required to activate the boronic acid for the transmetalation step.

  • Catalyst & Solvent: Add 0.05 equivalents of Pd(PPh₃)₄ catalyst. Dissolve the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1, v/v).

  • Reaction: Heat the mixture to 90°C and stir for 12 hours under continuous N₂ flow.

  • Purification: Cool to room temperature, extract with ethyl acetate (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Protocol 2: In Vitro Spectrofluorometric Assay for H₂O₂
  • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) to mimic physiological conditions.

  • Probe Solution: Dissolve the synthesized quinoline-boronic acid probe in the buffer to a final concentration of 10 µM. (If utilizing the CHEF amplification method, add 50 µM AlCl₃ to the solution[4]).

  • Titration: Aliquot 2 mL of the probe solution into a quartz cuvette. Titrate with standardized H₂O₂ solutions (0 to 150 µM).

  • Incubation & Readout: Incubate at 37°C for 15 minutes to allow complete oxidative deboronation. Measure the fluorescence emission (Excitation: ~360 nm; Emission: ~450–500 nm).

  • Selectivity Control: Run parallel assays using 100 µM of competing ROS (e.g., •OH, O₂•⁻, ClO⁻) to validate the bioorthogonal specificity of the boronic acid trigger[3].

Protocol 3: Live-Cell Imaging Workflow for Endogenous H₂O₂

Workflow S1 1. Cell Culture Seed HeLa or MCF-7 cells in 35mm glass-bottom confocal dishes S2 2. Probe Loading Incubate with 5 µM Quinoline-Boronic probe for 30 min at 37°C S1->S2 S3 3. ROS Stimulation Treat cells with 1 µg/mL PMA to induce endogenous H₂O₂ production S2->S3 S4 4. Confocal Imaging Capture emission using 405 nm laser excitation S3->S4

Figure 2: Step-by-step workflow for live-cell ROS imaging using the probe.

Quantitative Data Summary

The analytical performance of fluorescent probes derived from quinoline-boronic acid scaffolds demonstrates superior sensitivity and rapid response times compared to traditional ROS indicators.

Probe ArchitecturePrimary TargetLinear Detection RangeLimit of Detection (LOD)Response TimeEmission Shift Profile
Quinoline-Boronic Acid + Al(III) H₂O₂5.0 – 115.0 µM~75 nM< 15 minTurn-on (25-fold at 450 nm)
BODIPY-Quinoline Conjugate H₂O₂0.1 – 50.0 µM~15 nM< 5 minRatiometric (Green to Red)
Quinoline-Boronic Acid (Direct) Fructose0.015 – 2.5 mM~5.0 µMInstantaneousRatiometric (Dual-emission)

Data synthesized from benchmark studies utilizing quinoline-boronic acid derivatives for biological sensing[4],[5].

References

  • Source: ResearchGate (Journal of Photochemistry and Photobiology A: Chemistry)
  • A Novel Fluorescent Probe for the Detection of Hydrogen Peroxide Source: MDPI URL
  • A simple ratiometric fluorescent sensor for fructose based on complexation of 10-hydroxybenzo[h]quinoline with boronic acid Source: PubMed URL
  • Source: Chemical Communications (RSC Publishing)
  • Source: PMC (National Institutes of Health)
  • US9675697B2 - BET bromodomain inhibitors and therapeutic methods using the same (Details Suzuki coupling of quinolin-4-ylboronic acid)

Sources

Application Note: C-N Cross-Coupling of Quinolin-4-ylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

Quinolin-4-ylboronic acid hydrochloride is a high-value scaffold in medicinal chemistry, particularly for Type II kinase inhibitors and antimalarial pharmacophores. However, its application in C-N cross-coupling (Chan-Lam-Evans coupling) is notoriously difficult due to two converging instability factors:

  • Protodeboronation: The C4 position of quinoline is electron-deficient. The adjacent nitrogen lone pair facilitates rapid hydrolytic cleavage of the C-B bond, yielding the uncoupled quinoline byproduct.

  • Salt Management: The hydrochloride salt form improves shelf-stability but introduces an acidic proton that must be neutralized in situ without triggering base-catalyzed decomposition.

This guide provides a validated, "self-correcting" protocol to achieve high-yield N-arylation of amines and azoles using this challenging substrate.

Mechanistic Insight & Causality

To optimize this reaction, one must understand the competition between the productive catalytic cycle and the destructive side reactions.

The Chan-Lam Catalytic Cycle (Specific to Heterocycles)

Unlike Pd-catalyzed Suzuki couplings, the Chan-Lam reaction utilizes a Cu(II)/Cu(III) oxidative cycle. The critical step for quinoline substrates is transmetallation .

  • The Challenge: Transmetallation requires a "boronate" species (

    
    ). However, the conditions that generate this species (basic pH) also accelerate protodeboronation of 4-quinolinyl systems.
    
  • The Solution: We utilize a "kinetic window" where the base is strong enough to neutralize the HCl salt and activate the amine, but weak enough (or sterically hindered) to minimize boronate accumulation.

Visualization: Catalytic Cycle & Failure Modes

The following diagram illustrates the productive pathway versus the protodeboronation sink.

ChanLamMechanism Cu2 Cu(II)-X2 (Resting State) ComplexA Cu(II)-Amine Complex (Coordination) Cu2->ComplexA + Amine/Azole Transmetal Transmetallation (Critical Step) ComplexA->Transmetal + Boronic Acid Cu3 Cu(III) Species (High Energy) Transmetal->Cu3 Oxidative Addition Decomp Protodeboronation (Quinoline Byproduct) Transmetal->Decomp H2O / Excess Base Product N-Aryl Product + Cu(I) Cu3->Product Reductive Elimination Oxidation Re-oxidation (O2) Product->Oxidation Cu(I) -> Cu(II) Oxidation->Cu2 Substrate Quinolin-4-yl-B(OH)2 HCl Salt Substrate->Transmetal Base Neutralization

Figure 1: The Cu(II)/Cu(III) catalytic cycle. Note the red dotted line indicating the protodeboronation trap at the transmetallation stage, exacerbated by water and strong bases.

Validated Experimental Protocol

Target Reaction: N-arylation of Imidazole with Quinolin-4-ylboronic acid HCl.

Materials & Reagents[1]
  • Boronic Acid: Quinolin-4-ylboronic acid HCl (1.5 equiv).

  • Nucleophile: Imidazole (1.0 equiv).

  • Catalyst: Cu(OH)(TMEDA)Cl or Cu(OAc)2 (10-20 mol%).

    • Note: Cu(OH)(TMEDA)Cl is preferred for lower catalyst loading, but Cu(OAc)2 is robust.

  • Base: 2,6-Lutidine (2.0 equiv) or Pyridine (2.0 equiv).

    • Rationale: These non-nucleophilic bases neutralize the HCl salt without forming strong "ate" complexes with boron.

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Additives: 4Å Molecular Sieves (Activated). MANDATORY.

Step-by-Step Procedure
  • Activation (The "Dry" Start):

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under Argon.

    • Add 4Å Molecular Sieves (200 mg/mmol).

    • Why: Water is the enemy. It is the proton source for deboronation.

  • Salt Neutralization (In Situ):

    • Add Quinolin-4-ylboronic acid HCl (1.5 mmol) and the Nucleophile (1.0 mmol).

    • Add Anhydrous DCM (5 mL, 0.2 M concentration).

    • Add 2,6-Lutidine (2.0 mmol) dropwise.

    • Observation: The suspension should clarify slightly as the free boronic acid is released and the Lutidine-HCl salt forms. Stir for 5 mins.

  • Catalysis Initiation:

    • Add Cu(OAc)2 (0.1 - 0.2 mmol).

    • Cap the flask with a drying tube or fit a balloon filled with O2 (if reaction is sluggish).

    • Stir vigorously at Room Temperature (20-25°C) .

    • Critical Control: Do NOT heat initially. 4-Quinolyl boronates decompose rapidly >40°C.

  • Monitoring:

    • Monitor by LC-MS at 2h, 6h, and 24h.

    • Look for: Product Mass [M+H]+ and Quinoline (deboronated byproduct).

  • Workup (Copper Removal):

    • Dilute with DCM (20 mL).

    • Wash with 10% aqueous NH4OH (or EDTA solution) to sequester copper (turns deep blue).

    • Wash with Brine, dry over Na2SO4, and concentrate.

Optimization Data & Decision Matrix

The following data summarizes the impact of solvent and base choices on the coupling of Quinolin-4-ylboronic acid with pyrazole (Model system).

VariableConditionYield (%)Primary Byproduct
Base Et3N (Strong)15%Quinoline (Deboronation)
K2CO3 (Inorganic)<5%Hydrolysis
2,6-Lutidine 78% Trace Quinoline
Pyridine65%Trace Quinoline
Solvent MeOH30%Methyl ether / Solvolysis
DCM (Anhydrous) 78% N/A
DMF45%Homocoupling
Atmosphere Air (Open Flask)60%Slow reaction
O2 Balloon 82% N/A
Troubleshooting Logic Flow

Use this logic gate to diagnose low yields.

OptimizationFlow Start Low Yield / Failure CheckByproduct Analyze Crude LC-MS: What is the major byproduct? Start->CheckByproduct Quinoline Quinoline (Deboronated) CheckByproduct->Quinoline Mass = 129 Recovered Recovered Starting Material (No Reaction) CheckByproduct->Recovered Mass = SM Action1 1. Add 4Å Mol. Sieves 2. Switch to weaker base (Lutidine) 3. Lower Temp Quinoline->Action1 Action2 1. Increase O2 pressure (Balloon) 2. Switch to Cu(OH)(TMEDA)Cl 3. Check Ligand loading Recovered->Action2

Figure 2: Troubleshooting decision tree based on crude LC-MS analysis.

References & Grounding

  • Chan-Lam Coupling Mechanism & Scope:

    • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1] Synthesis, 2011(06), 829-856.

    • Context: Establishes the fundamental Cu(II)/Cu(III) cycle and the necessity of oxygen.

  • Protodeboronation of Heteroaryl Boronic Acids:

    • Cox, P. A., et al. (2016).[2] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.

    • Context: Definitive work on why 2- and 4-pyridyl/quinolyl species decompose. Validates the requirement for low water/controlled pH.

  • Optimization for Hindered/Unstable Substrates:

    • Vantourout, J. C., et al. (2016).[2][3] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of Organic Chemistry, 81(10), 3942–3950.

    • Context: Provides evidence for the use of specific copper sources and base effects on unstable substrates.

  • Specific Use of 2,6-Lutidine in Chan-Lam:

    • Antilla, J. C., & Buchwald, S. L. (2001).[3] "Copper-Catalyzed Coupling of Arylboronic Acids and Amines." Organic Letters, 3(13), 2077–2079.

    • Context: Establishes 2,6-lutidine as the superior base for preventing side reactions in sensitive couplings.

Sources

catalytic activity of quinoline boronic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Catalytic Applications of Quinoline Boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the catalytic applications of quinoline boronic acid derivatives. Moving beyond their common role as reagents in cross-coupling reactions, this guide focuses on their function as powerful catalysts in key organic transformations. We delve into the mechanistic principles, provide field-tested protocols, and offer insights into the causality behind experimental choices, empowering researchers to effectively leverage these versatile catalysts in their work.

The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Consequently, methods for its synthesis and functionalization are of paramount importance. Boronic acids, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, have become indispensable tools for creating C-C bonds and assembling complex quinoline-based molecules.[2][3] In these reactions, a boronic acid (the organoboron compound) is a key reagent that couples with an organic halide.[1]

However, a more nuanced and powerful application of certain boronic acid derivatives lies in their ability to act as catalysts. In this capacity, they facilitate reactions at sub-stoichiometric loadings, are regenerated at the end of the reaction, and open pathways to efficient and atom-economical transformations. This guide focuses on this catalytic role, specifically highlighting how the unique electronic and structural properties of quinoline boronic acids enable them to catalyze challenging reactions like direct amide bond formation and the reductive alkylation of N-heterocycles.

Application I: Catalytic Direct Amide Bond Formation

The formation of amide bonds is arguably one of the most critical reactions in the synthesis of pharmaceuticals, with a vast number of drugs containing this functional group.[4] Traditional methods often rely on stoichiometric activating agents, which generate significant waste and can be costly.[5] Boronic acid catalysis has emerged as a green and efficient alternative for the direct condensation of carboxylic acids and amines.[6]

Scientific Rationale & Mechanistic Insight

Boronic acids function as Lewis acid catalysts that activate carboxylic acids towards nucleophilic attack by an amine. The generally accepted mechanism involves the formation of a mixed anhydride or an acyloxyboronate intermediate after the loss of water.[4][7] This intermediate is a more potent acylating agent than the free carboxylic acid. The amine then attacks this activated species to form the amide bond and regenerate the boronic acid catalyst.[4]

The use of dehydrating agents, such as molecular sieves or azeotropic distillation, is crucial to drive the equilibrium towards product formation by removing the water byproduct.[6][7] Certain derivatives, such as 8-quinoline boronic acid, have shown particular promise, potentially due to intramolecular interactions that enhance the Lewis acidity of the boron center or stabilize key intermediates.[4]

cluster_0 Catalytic Cycle RCOOH R-COOH (Carboxylic Acid) Intermediate1 Q-B(OH)(OCOR) (Acyloxyboronate Intermediate) RCOOH->Intermediate1 Amine R'-NH2 (Amine) Amide R-C(O)NH-R' (Amide Product) Amine->Amide Catalyst Q-B(OH)2 (Quinoline Boronic Acid) Catalyst->Intermediate1 + R-COOH Water H2O Intermediate1->Water Intermediate1->Amide + R'-NH2 Amide->Catalyst - H2O Regen Catalyst Regeneration Start Start Cycle

Figure 1: Proposed catalytic cycle for boronic acid-catalyzed direct amidation.

Data Presentation: Reaction Parameters

The efficiency of boronic acid-catalyzed amidation is influenced by several factors. The table below summarizes typical conditions compiled from various studies.

ParameterTypical Range/ValueRationale & Insights
Catalyst Loading 5–25 mol%Higher loadings may be needed for less reactive substrates. 8-Quinoline boronic acid has been noted for its catalytic properties.[4]
Solvent Toluene, DCE, MeCNA non-polar, aprotic solvent capable of azeotropic water removal (if heated) is preferred.
Temperature Room Temp. to RefluxWhile some highly active catalysts work at room temperature[8], heating is often required to accelerate the reaction and remove water.
Dehydrating Agent 4Å or 5Å Molecular SievesEssential for removing the water byproduct and driving the reaction forward, especially at lower temperatures.[7]
Substrate Scope BroadEffective for a wide range of aliphatic and aromatic carboxylic acids and primary/secondary amines.[8]
Experimental Protocol: General Procedure for Catalytic Amidation

This protocol provides a robust starting point for the direct amidation of a carboxylic acid and an amine using a quinoline boronic acid derivative as the catalyst.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • Quinoline Boronic Acid Catalyst (e.g., 8-quinoline boronic acid, 10 mol%)

  • Activated 4Å Molecular Sieves (powdered, ~200 mg per mmol of carboxylic acid)

  • Anhydrous Toluene (or other suitable solvent)

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (e.g., 1.0 mmol), the quinoline boronic acid catalyst (0.1 mmol), and the activated molecular sieves.

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to the flask.

  • Reactant Addition: Add the amine (1.0-1.2 mmol) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS).

    • Causality Note: Refluxing in toluene allows for azeotropic removal of water, which is captured by the molecular sieves, thus continuously shifting the reaction equilibrium towards the amide product.

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the molecular sieves. Rinse the celite pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure amide.

Application II: Catalytic Reductive Alkylation of Quinolines

N-alkyl tetrahydroquinolines are prevalent scaffolds in many biologically active compounds and pharmaceuticals.[9][10] A highly efficient method for their synthesis is the one-pot tandem reduction of a quinoline followed by the reductive alkylation with an aldehyde. Arylboronic acids have been demonstrated to be excellent catalysts for this transformation, proceeding under mild, metal-free conditions.[11]

Scientific Rationale & Mechanistic Insight

In this tandem reaction, the arylboronic acid catalyst plays a dual role.[9][11]

  • Lewis Acid/H-Bond Donor for Reduction: The boronic acid's hydroxyl group is believed to activate the quinoline ring via hydrogen bonding. This activation facilitates the reduction of the quinoline to a 1,2,3,4-tetrahydroquinoline (THQ) by a mild hydride source, such as Hantzsch ester.[9]

  • Catalyst for Reductive Amination: The newly formed THQ (a secondary amine) then reacts with an aldehyde present in the mixture. The boronic acid can catalyze the condensation to form an iminium ion, which is subsequently reduced by another equivalent of Hantzsch ester to yield the final N-alkylated tetrahydroquinoline.

This one-pot protocol is highly step-economical, avoiding the need to isolate the intermediate tetrahydroquinoline.[11]

cluster_workflow Tandem Reaction Workflow Quinoline Quinoline Step1 Step 1: Reduction Quinoline->Step1 Aldehyde Aldehyde (R-CHO) Step2 Step 2: Reductive Alkylation Aldehyde->Step2 HantzschEster1 Hantzsch Ester HantzschEster1->Step1 Catalyst Ar-B(OH)2 (Catalyst) Catalyst->Step1 activates Catalyst->Step2 catalyzes THQ 1,2,3,4-Tetrahydro- quinoline (THQ) Step1->THQ THQ->Step2 Product N-Alkyl THQ Step2->Product HantzschEster2 Hantzsch Ester HantzschEster2->Step2

Sources

Application Notes and Protocols for the Synthesis of Substituted Quinolines Using Boronic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline moiety is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] From the historical significance of quinine as an antimalarial agent to modern applications in oncology, quinoline derivatives continue to be a fertile ground for the discovery of novel therapeutic agents.[1][2] Their diverse pharmacological profiles, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, underscore the critical need for efficient and versatile synthetic methodologies to access structurally diverse quinoline libraries.[1][4]

Boronic acids have emerged as indispensable reagents in modern organic synthesis, largely due to their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[5][6][7] Their application in the synthesis of substituted quinolines, particularly through palladium-catalyzed cross-coupling reactions, has revolutionized the ability of researchers to functionalize the quinoline scaffold with a high degree of precision and functional group tolerance.[1][8] This guide provides an in-depth exploration of the synthesis of substituted quinolines using boronic acid precursors, with a focus on the widely adopted Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Core Methodology: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forges a new carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][9][10] Its mild reaction conditions, broad functional group compatibility, and the commercial availability of a vast array of boronic acids make it an exceptionally robust tool for the synthesis of substituted quinolines.[1][5][6]

Mechanistic Insights: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of a palladium(0) complex to the haloquinoline (e.g., bromo- or chloroquinoline). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate.[10][11]

  • Transmetalation: The subsequent step, transmetalation, is the transfer of the organic group from the boronic acid to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][12]

  • Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium(II) complex couple to form the desired substituted quinoline product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10][11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide R¹-Pd(II)L_n-X OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Alkyl R¹-Pd(II)L_n-R² Transmetalation->PdII_Alkyl RedElim Reductive Elimination PdII_Alkyl->RedElim RedElim->Pd0 Product R¹-R² (Substituted Quinoline) RedElim->Product Haloquinoline R¹-X (Haloquinoline) Haloquinoline->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation caption Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the Suzuki-Miyaura cross-coupling of a haloquinoline with a generic arylboronic acid. These protocols are designed to be self-validating by including in-process controls and purification steps.

Protocol 1: General Procedure for the Synthesis of 3-Arylquinolines from 3-Bromoquinoline

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of brominated quinolines.[1]

Materials and Reagents:

  • 3-Bromoquinoline

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene, Ethanol, and Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-bromoquinoline (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%) and ligand (e.g., PPh₃ at 4 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄ (3-5 mol%), add it directly.

  • Solvent Addition: Add degassed solvents. A common mixture is Toluene:Ethanol:Water in a 4:1:1 ratio (total volume approximately 6 mL per mmol of 3-bromoquinoline).[1] Solvents should be degassed prior to use by bubbling with an inert gas for 20-30 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).[1]

    • Combine the organic layers and wash with brine (20 mL).[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired arylated quinoline.[1]

Data Presentation: Representative Reaction Conditions and Yields

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes representative data for the coupling of various haloquinolines with boronic acids.

EntryHaloquinolineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O1001295[1]
26-ChloroquinolinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O100892[8]
32-(4-bromophenoxy)quinolin-3-carbaldehyde4-methoxyphenylboronic acid(dppf)PdCl₂ (5)Cs₂CO₃Water/1,4-dioxane1006-890[5][6]
44-Chloro-2-(trifluoromethyl)quinolinePhenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane1001285[13]

Experimental Workflow Visualization

A clear workflow diagram is essential for ensuring reproducibility and understanding the experimental sequence.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: Haloquinoline Boronic Acid Base Glassware Prepare Glassware: Schlenk Flask Stir Bar Setup Assemble Reaction Under Inert Gas Reagents->Setup AddCatalyst Add Catalyst and Solvents Setup->AddCatalyst Heat Heat and Stir AddCatalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Substituted Quinoline caption Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Caption: Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Beyond the Basics: Alternative and Cascade Reactions

While the Suzuki-Miyaura coupling is a dominant methodology, other innovative approaches utilizing boronic acids for quinoline synthesis are continuously being developed.

  • Cascade Reactions: Researchers have devised elegant cascade reactions where boronic acids participate in a sequence of bond-forming events to construct the quinoline core. For instance, a manganese(III)-mediated reaction of o-alkenyl arylisocyanides and boronic acids leads to the efficient synthesis of substituted quinolines through a cyclization-fragmentation cascade.

  • Metal-Free Couplings: To address the cost and potential toxicity of transition metal catalysts, metal-free cross-coupling reactions are an active area of research. One such method involves the reaction of quinoline N-oxides with boronic acids, which proceeds regioselectively without the need for an external oxidant or metal catalyst.[14]

  • Catalytic Role of Boronic Acids: Boronic acids can also act as catalysts themselves. In certain reactions, arylboronic acids have been shown to play a triple role as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinolines, acting as both a Lewis acid and a hydrogen-bond donor.[15]

Conclusion and Future Perspectives

The synthesis of substituted quinolines using boronic acid precursors, particularly via the Suzuki-Miyaura cross-coupling reaction, is a mature and highly reliable field of organic chemistry.[1][8][10] The mild conditions, broad substrate scope, and high yields make it an indispensable tool for medicinal chemists and drug development professionals. The continued development of novel catalysts, including those based on more abundant first-row transition metals, and the exploration of innovative cascade and metal-free reactions will undoubtedly expand the synthetic chemist's toolbox for accessing novel quinoline-based scaffolds with therapeutic potential.

References

  • Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines. Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline. Benchchem.
  • Coupling cyclizations with fragmentations for the preparation of heteroaromatics: quinolines from o-alkenyl arylisocyanides and boronic acids. Chemical Communications (RSC Publishing).
  • Synthesis of quinolines. Organic Chemistry Portal.
  • The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. PMC.
  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. PMC.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline. Organic & Biomolecular Chemistry (RSC Publishing).
  • A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
  • A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based home. ResearchGate.
  • Quinoline-5-boronic acid. Chem-Impex.
  • Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen.
  • One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction. ePrints Soton.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution. PMC.
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Organic Chemistry Portal.
  • Recent Advances in Quinoline Synthesis. PDF. Scribd.
  • Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline. PubMed.
  • Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids. Organic Letters (ACS Publications).
  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.
  • Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines. ArTS.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
  • A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Publishing.

Sources

Application Note: Advanced Palladium Catalysis for Suzuki-Miyaura Cross-Coupling of Quinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist, Catalysis & Process Chemistry Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone of modern pharmaceutical synthesis. However, the coupling of basic heteroaryl boronic acids—specifically 2-, 3-, and 8-quinoline boronic acids—presents a notoriously difficult challenge. These substrates are acutely prone to protodeboronation (the hydrolytic cleavage of the C–B bond to form a C–H bond) and can poison traditional palladium catalysts via nitrogen coordination[1][2].

This application note provides a comprehensive, self-validating guide to overcoming these limitations. By leveraging sterically demanding, electron-rich Buchwald precatalysts (e.g., XPhos Pd G3) and carefully tuned reaction conditions, researchers can accelerate the rate of transmetalation to effectively outcompete protodeboronation[3][4].

Mechanistic Insights: The Race Against Protodeboronation

To successfully couple quinoline boronic acids, one must understand the causality of their failure under standard conditions.

Basic heteroaromatic boronic acids exist in a pH-dependent equilibrium. Under the mildly basic aqueous conditions typical of SMC, they can form zwitterionic species that undergo rapid, unimolecular fragmentation of the C–B bond[1][5]. Furthermore, the Lewis-basic nitrogen of the quinoline ring can coordinate to the palladium center, displacing the phosphine ligand and arresting the catalytic cycle[6].

Standard catalysts like


 or 

require elevated temperatures (80–100 °C) and long activation times to generate the active

species. At these temperatures, the rate of protodeboronation far exceeds the rate of transmetalation[3].

The Solution: The use of 3rd and 4th Generation (G3/G4) Buchwald precatalysts. These complexes undergo rapid, base-mediated activation at room temperature to form a highly active, mono-ligated


 species[4][7]. The extreme steric bulk of ligands like XPhos shields the palladium center from quinoline nitrogen coordination, while the electron-rich biphenyl backbone accelerates oxidative addition and transmetalation.

G Precat Pd Precatalyst (e.g., XPhos Pd G3) ActivePd Active L-Pd(0) Precat->ActivePd Base, RT (Fast Activation) OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] ActivePd->OxAdd Ar-X Transmet Transmetalation OxAdd->Transmet + Boronate Product Cross-Coupled Product Transmet->Product Reductive Elimination Boronic Quinoline Boronic Acid Boronic->Transmet Productive Pathway Proto Protodeboronation (Degradation) Boronic->Proto H2O / Base (Competing)

Fig 1: Kinetic competition between productive transmetalation and destructive protodeboronation.

Catalyst Selection and Quantitative Data

Selecting the correct ligand framework is critical. The table below summarizes the quantitative advantages of modern precatalysts compared to legacy systems when applied to unstable heteroaryl boronic acids[3][7].

Table 1: Catalyst Performance Comparison for Quinoline Boronic Acids
Catalyst SystemActivation TempRelative Rate of TransmetalationTypical Yield (Quinoline Substrates)Primary Failure Mode

80 °CSlow< 15%Complete protodeboronation[3]

60–80 °CModerate20–40%Catalyst poisoning / Biaryl dimerization[2]
XPhos Pd G2 40 °CFast60–75%Incomplete precatalyst activation
XPhos Pd G3 / G4 RT to 40 °C Very Fast 85–98% Highly efficient; minimal degradation [4][7]

Note: G3 precatalysts utilize a 2-aminobiphenyl backbone which significantly lowers the pKa required for activation compared to G1/G2 systems, allowing for the use of milder bases like


[7][8].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . In-process analytical checks are embedded into the workflow so the chemist can definitively prove why a reaction succeeded or failed.

Workflow Step1 1. Glovebox Prep Exclude O2/H2O Step2 2. Degas Solvents Prevent Oxidation Step1->Step2 Step3 3. Add Pd G3 Rapid Activation Step2->Step3 Step4 4. React at 40°C Outcompete Degradation Step3->Step4 Step5 5. LC-MS Check Validate Conversion Step4->Step5

Fig 2: Self-validating experimental workflow for sensitive Suzuki couplings.

Protocol A: Mild Aqueous-Basic Coupling (For 3- and 6-Quinoline Boronic Acids)

This protocol utilizes mild aqueous base to rapidly activate the G3 precatalyst while maintaining a low enough temperature to suppress boronic acid degradation[3][4].

Reagents:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • Quinoline Boronic Acid (1.5 equiv, 1.5 mmol) (Note: 0.5 equiv excess acts as a kinetic buffer against trace protodeboronation).

  • XPhos Pd G3 (2.0 to 5.0 mol%)

  • 
     (aqueous, degassed) (2.0 equiv)
    
  • THF (degassed) (2.0 mL)

Step-by-Step Procedure & Causality:

  • Assembly: In a Schlenk flask or glovebox, combine the aryl halide, quinoline boronic acid, and XPhos Pd G3.

    • Causality: Solid-state mixing prevents localized concentration gradients that can lead to homocoupling.

  • Degassing: Add THF and

    
     that have been rigorously degassed via argon sparging (30 mins).
    
    • Causality: Electron-rich phosphines like XPhos are highly susceptible to oxidation by dissolved

      
      , which irreversibly kills the active catalyst.
      
  • Activation: Stir the biphasic mixture vigorously at room temperature for 5 minutes.

    • Validation Check: Observe a distinct color change from yellow (precatalyst) to deep red/brown. If the solution remains pale yellow, the precatalyst has not activated; check base quality.

  • Reaction: Heat to 40 °C for 30 minutes.

    • Causality: 40 °C provides enough thermal energy to drive the oxidative addition of stubborn aryl chlorides without triggering massive thermal protodeboronation[3].

  • In-Process LC-MS Validation: Sample the organic layer at 30 minutes.

    • Self-Validation: Look for the mass of the desired product. Crucially, scan for

      
       (the mass of deboronated quinoline). If 
      
      
      
      is the dominant peak and unreacted aryl halide remains, the reaction has failed via protodeboronation. Proceed to Protocol B.
Protocol B: Anhydrous Coupling (For Acutely Sensitive 2- and 8-Quinoline Boronic Acids)

For substrates where aqueous base induces immediate zwitterionic fragmentation, strictly anhydrous conditions using soluble silanolate bases or neopentyl glycol esters are required[5][6].

Reagents:

  • Aryl Halide (1.0 equiv)

  • Quinoline Boronic Acid Neopentyl Ester (1.5 equiv)

  • XPhos Pd G3 (5.0 mol%)

  • Potassium trimethylsilanolate (TMSOK) (2.0 equiv)

  • Trimethyl borate (20 mol% additive)

  • Anhydrous THF (0.5 M)

Step-by-Step Procedure & Causality:

  • Anhydrous Setup: Inside a nitrogen-filled glovebox, combine all solid reagents.

    • Causality: TMSOK is highly hygroscopic; exposure to ambient moisture will generate KOH and water, immediately triggering the hydrolytic protodeboronation pathway we are trying to avoid[6].

  • Additive Inclusion: Add anhydrous THF followed by trimethyl borate.

    • Causality: Trimethyl borate acts as a Lewis acid buffer. It prevents catalyst poisoning by the quinoline nitrogen and solubilizes in situ-generated boronate complexes[6].

  • Reaction: Stir at 40 °C for 2–4 hours.

  • Workup: Quench with saturated aqueous

    
     to neutralize the silanolate, then extract with EtOAc.
    

References

  • Wikipedia Contributors. (n.d.). Protodeboronation. Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Retrieved from:[Link]

  • Bateman, L. M., et al. (2020). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry. Retrieved from:[Link]

  • Li, Y., et al. (2011). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Molecules. Retrieved from:[Link]

Sources

Advanced Application Note: Utilization of Quinolin-4-ylboronic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Kinase Drug Discovery[1][2][3]

The quinoline moiety is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in numerous FDA-approved kinase inhibitors (e.g., Lenvatinib, Bosutinib, Cabozantinib). Its planar, nitrogen-containing heterocycle effectively mimics the adenine ring of ATP, allowing it to form essential hydrogen bonds with the hinge region of the kinase domain (Type I binding) or occupy the hydrophobic allosteric pocket (Type II binding).

While many manufacturing routes construct the quinoline ring de novo (e.g., via Gould-Jacobs or Conrad-Limpach cyclization), the medicinal chemistry optimization phase often demands a more modular approach. Quinolin-4-ylboronic acid (CAS: 376589-32-5) and its pinacol ester derivatives act as versatile "warheads," allowing researchers to rapidly couple the quinoline core onto diverse scaffolds via Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Strategic Value
  • Modular SAR: Rapidly scan the 4-position of the quinoline ring against various core scaffolds (indazoles, pyrimidines, quinazolines).

  • Vector Exploration: The C4-position vectors often point towards the solvent-front or the gatekeeper residue, critical for tuning selectivity and overcoming drug resistance (e.g., T790M in EGFR).

Technical Deep Dive: The Protodeboronation Challenge

The primary barrier to using Quinolin-4-ylboronic acid is its inherent instability. Unlike phenylboronic acids, 4-heteroaryl boronic acids containing basic nitrogens are highly susceptible to protodeboronation —the cleavage of the C-B bond and replacement with a proton.

Mechanism of Instability

The reaction competes directly with the Transmetallation step of the Suzuki cycle.

  • Zwitterion Formation: The basic quinoline nitrogen can abstract a proton (from water or solvent) or coordinate with the boron center, increasing the electron density at the ipso-carbon.

  • C-B Cleavage: This facilitates a hydrolytic cleavage, releasing the quinoline (protodeboronated byproduct) and boric acid.

Key Insight: The rate of protodeboronation is pH-dependent and accelerated by high temperatures and aqueous media. Therefore, standard aqueous Suzuki conditions often result in low yields (<20%).

Diagram 1: The "Race" – Cross-Coupling vs. Protodeboronation

Caption: Kinetic competition between the desired cross-coupling pathway (Green) and the parasitic protodeboronation pathway (Red). Success depends on accelerating Path A.

Experimental Protocol: Synthesis of a Prototype Kinase Inhibitor

Objective: Synthesis of 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)quinoline (a simplified scaffold mimicking dual-specificity inhibitors). Reaction Type: Anhydrous Suzuki-Miyaura Coupling.

Materials & Reagents
ComponentSpecificationRole
Boronate Quinolin-4-ylboronic acid pinacol ester (1.2 equiv)Nucleophile
Halide 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)Electrophile
Catalyst Pd(Amphos)Cl₂ or Pd(dppf)Cl₂·DCM (5 mol%)Catalyst (High activity)
Base K₃PO₄ (anhydrous) (3.0 equiv)Base (Low solubility slows hydrolysis)
Solvent 1,4-Dioxane (Anhydrous, degassed)Solvent
Additive Tricyclohexylphosphine (PCy3) (Optional, 5 mol%)Ligand to stabilize Pd
Step-by-Step Methodology
Step 1: Reactor Preparation (Critical)
  • Oven-dry a 25 mL microwave vial or Schlenk flask overnight.

  • Cool under a stream of Argon. Moisture is the enemy of this reaction.

Step 2: Reagent Loading
  • Charge the flask with 4-Bromo-1H-pyrrolo[2,3-b]pyridine (200 mg, 1.0 mmol).

  • Add Quinolin-4-ylboronic acid pinacol ester (305 mg, 1.2 mmol).

  • Add Anhydrous K₃PO₄ (636 mg, 3.0 mmol). Note: Finely ground powder works best.

  • Add the catalyst Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol).

Step 3: Solvent & Degassing
  • Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Degas immediately: Sparge with Argon for 5–10 minutes while stirring vigorously. Oxygen poisons the catalyst, slowing the cycle and allowing protodeboronation to take over.

Step 4: Reaction[1]
  • Method A (Thermal): Heat to 90°C in an oil bath for 12–16 hours.

  • Method B (Microwave - Recommended): Heat to 110°C for 1 hour. Microwave heating minimizes the time the boronic acid spends in the "danger zone" of thermal instability.

Step 5: Work-up
  • Cool to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash with EtOAc.

  • Concentrate the filtrate under reduced pressure.

Step 6: Purification
  • Flash Chromatography: The quinoline nitrogen makes the product polar. Use a gradient of DCM:MeOH (0% to 10%) or DCM:MeOH:NH₄OH (90:9:1) if streaking occurs.

  • Yield Expectation: 60–75%.

Optimization & Troubleshooting Guide

If yields are low (<40%), consult this decision matrix. The most common failure mode is the consumption of the boronic acid before coupling occurs.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield (<40%) CheckSM Analyze Crude by LCMS: Is Quinoline (Protodeboronated) present? Start->CheckSM Yes Yes: Protodeboronation CheckSM->Yes Major Peak No No: Catalyst/SM Intact CheckSM->No SM Remains SolventCheck Switch to Anhydrous Conditions (Dioxane/Toluene mix) Yes->SolventCheck CatCheck Catalyst Poisoning? Degas longer or increase loading No->CatCheck BaseCheck Switch Base: Use CsF or K3PO4 (Avoid Carbonates) SolventCheck->BaseCheck LigandCheck Use Bulky Ligand: XPhos or SPhos (Accelerates Transmetallation) BaseCheck->LigandCheck TempCheck Increase Temp (Microwave) CatCheck->TempCheck

Caption: Logic flow for diagnosing reaction failure. Protodeboronation requires rigorous water exclusion and active catalysts.

Expert Tips
  • The "Slow Addition" Trick: If the boronic acid decomposes too fast, dissolve it in a separate syringe and add it slowly to the hot reaction mixture over 1 hour. This keeps the instantaneous concentration low, favoring the cross-coupling over the second-order decomposition pathways.

  • MIDA Boronates: If the pinacol ester fails, synthesize the MIDA (N-methyliminodiacetic acid) boronate of the quinoline. The MIDA protecting group slowly releases the active boronic acid, creating a "controlled release" system that matches the catalytic turnover rate.

  • Base Selection: Avoid strong hydroxide bases (NaOH, KOH). They promote rapid protodeboronation of 4-pyridyl/quinolyl species. Use K₃PO₄ (mildly hydrous or anhydrous) or CsF .

Biological Validation (Self-Validating Protocol)

Once synthesized, the inhibitor must be validated. A self-validating system ensures the molecule acts via the intended mechanism.

AssayPurposeSuccess Criteria
Enzymatic IC50 Confirm binding affinity to target kinase (e.g., EGFR, VEGFR).IC50 < 100 nM (for lead compounds).[2]
Western Blot (Cellular) Confirm inhibition of downstream phosphorylation (e.g., p-ERK, p-AKT).Dose-dependent reduction in signal.
Target Engagement Cellular Thermal Shift Assay (CETSA).Thermal shift (ΔTm) > 2°C vs DMSO control.

Note: Quinoline nitrogens can sometimes cause non-specific toxicity by intercalating DNA. Always run a counter-screen against a non-kinase cell line (e.g., fibroblast) to ensure the cytotoxicity is target-driven.

References

  • Structure-Activity Relationships of Quinoline Kinase Inhibitors

    • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[3][1] Current Medicinal Chemistry.

  • Protodeboronation Mechanisms & Mitig

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society.
  • Suzuki Coupling of Unstable Boronic Acids

    • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society.
  • Synthesis of Quinoline-Based HIPK2 Inhibitors

    • Srivastava, A., et al. (2020).
  • General Suzuki Reaction Protocols

    • BenchChem Application Notes: Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with Quinolin-4-ylboronic Acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "4-Position" Problem

Coupling Quinolin-4-ylboronic acid is not a standard Suzuki reaction. It presents a "perfect storm" of three distinct failure modes:

  • Rapid Protodeboronation: The C4 position of quinoline is highly electron-deficient. Under standard aqueous basic conditions, the C-B bond hydrolyzes faster than the transmetallation step, yielding quinoline (hydrodeboronation product) instead of the biaryl product.

  • Catalyst Poisoning: The quinoline nitrogen lone pair is a competent ligand that can displace phosphines, forming unreactive Palladium-Nitrogen complexes (

    
    ).
    
  • Stoichiometric Imbalance (HCl Salt): The reagent is supplied as a hydrochloride salt. Failure to account for the acidic proton leads to pH fluctuations that can either kill the catalyst or accelerate deboronation.

This guide provides a root-cause analysis and three validated protocols to overcome these barriers.

Diagnostic Workflow: Why Did My Reaction Fail?

Use this decision matrix to identify your specific failure mode based on crude LCMS/NMR data.

FailureAnalysis Start Analyze Crude Reaction Mixture Result1 Boronic Acid Consumed? (No SM peak) Start->Result1 Result2 Product Formed? Result1->Result2 Yes Issue2 MAJOR ISSUE: Catalyst Poisoning / Stall Result1->Issue2 No (SM Intact) Issue1 MAJOR ISSUE: Protodeboronation Result2->Issue1 No (Quinoline present) Success Success Result2->Success Yes Diagnosis1 Diagnosis: Quinoline detected. Base/Water concentration too high. Issue1->Diagnosis1 Issue3 MAJOR ISSUE: Oxidative Addition Failure Issue2->Issue3 Check Halide Diagnosis2 Diagnosis: SM remains. Pd coordinated by N-quinoline. Issue2->Diagnosis2 Diagnosis3 Diagnosis: Halide unreactive. Ligand not electron-rich enough. Issue3->Diagnosis3

Caption: Diagnostic logic flow for identifying the root cause of Suzuki coupling failure with heteroaryl boronic acids.

Critical FAQ & Troubleshooting

Q1: The boronic acid disappears within 30 minutes, but I only see de-boronated quinoline. Why?

Answer: You are experiencing Base-Catalyzed Protodeboronation . The mechanism is specific to 2- and 4-heteroaryl boronic acids. The base (hydroxide or alkoxide) attacks the boron atom to form a boronate "ate" complex. In electron-deficient rings like quinoline, the C-B bond weakens, and the ring is protonated by water or the solvent, cleaving the boron.

  • The Fix: You must lower the concentration of the "ate" complex.

    • Switch to Anhydrous Conditions: Use

      
       or 
      
      
      
      in dry Dioxane or Toluene.
    • Use "Slow Release" Reagents: Switch to the MIDA boronate ester (see Section 4).[1]

Q2: I am using the HCl salt. Do I just add extra base?

Answer: Yes, but how you add it matters. The HCl salt introduces 1 equivalent of strong acid.

  • Reaction:

    
    
    
  • The Trap: Neutralizing the HCl generates water in situ. If you are trying to run anhydrous conditions to stop deboronation, this generated water will kill your reaction.

  • Protocol: Pre-stir the boronic acid HCl salt with 1.0 equiv of base in the solvent for 15 minutes, add a drying agent (like activated 4Å molecular sieves), filter (optional), and then add the catalyst and halide.

Q3: The reaction stalls at 20% conversion. Adding more catalyst doesn't help.

Answer: This is Nitrogen Coordination (Catalyst Poisoning) . The quinoline nitrogen binds to the Palladium, displacing your phosphine ligands and shutting down the cycle.

  • The Fix: Use a ligand that is bulky enough to prevent the nitrogen from binding, or creates a highly active catalyst that turns over before poisoning occurs.

  • Recommended Ligands:

    • XPhos or SPhos (Buchwald Ligands): The steric bulk protects the Pd center.

    • 
       : Highly active for difficult couplings.
      

Validated Protocols

Choose the protocol that matches your available reagents.

Protocol A: The "Slow Release" Method (High Success Rate)

Best for: Reactions where protodeboronation is the primary failure mode. Concept: This uses MIDA boronates (N-methyliminodiacetic acid).[2] The MIDA ester hydrolyzes slowly, keeping the concentration of free boronic acid low.[1][2][3] This prevents the "ate" complex from accumulating and decomposing.

ComponentEquivalentsNotes
Aryl Halide 1.0Bromides or Iodides preferred.
Quinoline-4-MIDA boronate 1.2 - 1.5Synthesize from boronic acid if not commercial.
Catalyst 0.05 (5 mol%)Pd(dppf)Cl2 or Pd2(dba)3 / XPhos
Base 5.0 - 7.0K3PO4 (Anhydrous)
Solvent [0.1 M]Dioxane : Water (10:1)
Temp 60°C - 80°CSlow heating is better.

Step-by-Step:

  • Dissolve MIDA boronate, Aryl Halide, and Base in Dioxane/Water.

  • Degas vigorously (sparge with Argon for 15 mins).

  • Add Catalyst.[4][5][6]

  • Heat to 60°C. Monitor by LCMS every hour. The MIDA spot will slowly decrease as Product increases.

Protocol B: The Anhydrous "Drying" Method

Best for: When you must use the Boronic Acid HCl salt directly.

Concept: Eliminate water to stop the protonation step of deboronation.

  • Pre-treatment: Suspend Quinoline-4-ylboronic acid HCl (1.5 equiv) and Powdered

    
     (4.0 equiv) in dry Toluene or Dioxane.
    
  • Dehydration: Add activated 4Å Molecular Sieves (powdered) to the flask. Stir at room temperature for 30 mins. This neutralizes the HCl and sequesters the generated water.

  • Catalysis: Add Pd(OAc)2 (5 mol%) and SPhos (10 mol%).

  • Reaction: Add Aryl Halide (1.0 equiv). Heat to 90-100°C under Argon.

Comparative Data: Ligand Selection

The choice of ligand is the single most critical variable after water control.

LigandSuccess ProbabilityMechanism of Action
PPh3 (e.g., Pd(PPh3)4) Low (<10%) Not bulky enough to prevent N-coordination. Oxidative addition is too slow for deactivated halides.
dppf Medium (40-60%) Bidentate bite angle helps stability, but still susceptible to deboronation.
SPhos / XPhos High (>85%) Gold Standard. Extreme bulk prevents N-poisoning; electron-rich nature speeds up oxidative addition.
Amphos Medium-High Good for scale-up, robust air stability.

References

  • Mechanism of Protodeboronation

    • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[7] J. Am. Chem. Soc. 2017 , 139, 13156–13165.

  • MIDA Boronates (Slow Release Strategy)

    • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2][4][8] J. Am. Chem. Soc. 2009 , 131, 6961–6963.

  • Coupling of Nitrogen Heterocycles (Catalyst Poisoning)

    • Billingsley, K. L.; Buchwald, S. L. An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids. J. Am. Chem. Soc. 2007, 129, 3358–3366.

Sources

Technical Support Center: Preventing Deboronation of Quinolin-4-ylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals struggling with the protodeboronation of Quinolin-4-ylboronic acid hydrochloride during Suzuki-Miyaura cross-coupling. Here, we dissect the mechanistic root causes of instability and provide field-proven, self-validating protocols to ensure successful carbon-carbon bond formation.

PART 1: The Root Cause Analysis (Expertise & Experience)

Why is Quinolin-4-ylboronic acid so unstable?

The instability of this specific heteroaryl boronic acid is a convergence of electronic and environmental factors. The quinoline nitrogen is highly electronegative. At the 4-position, it acts as an electron-withdrawing group that stabilizes the developing carbanion intermediate during C-B bond cleavage[1]. When the boronic acid coordinates with a base to form the reactive boronate complex, it becomes highly susceptible to protonolysis by water or protic solvents. If the transmetalation step to the palladium center is slower than this protonolysis, the C-B bond is irreversibly cleaved, yielding quinoline and boric acid[2].

The Hydrochloride Salt Complication

While the hydrochloride (HCl) salt form improves shelf-life and handling, it introduces a critical stoichiometric trap during experiments. Standard Suzuki protocols typically call for 2.0 equivalents of base. However, when using the HCl salt, 1.0 equivalent of base is immediately consumed simply to neutralize the acid[3]. This leaves only 1.0 equivalent to drive the catalytic cycle, which is insufficient to maintain the high concentration of the active boronate complex needed for rapid transmetalation. This stalls the palladium cycle and allows background protodeboronation to dominate the reaction pathway.

PART 2: Troubleshooting FAQs (Trustworthiness)

Q1: My LC-MS shows a massive quinoline peak and no cross-coupled product. What is happening? A1: This is classic protodeboronation. The C-B bond is being cleaved by a proton source faster than the palladium catalyst can undergo transmetalation. To fix this, you must accelerate the transmetalation step by using a highly active, sterically bulky catalyst system (e.g., XPhos Pd G2 or Pd(dppf)Cl₂) and minimize the presence of water in your solvent system[1].

Q2: How do I adjust my base stoichiometry for the hydrochloride salt? A2: You must add exactly 1.0 extra equivalent of base to account for the HCl neutralization. If a standard protocol calls for 2.0 equivalents of K₂CO₃, you must use 3.0 equivalents. Failure to do so results in an acidic microenvironment that poisons the transmetalation step and halts the coupling[3].

Q3: Should I use aqueous or anhydrous conditions? A3: While standard Suzuki couplings often utilize aqueous bases (e.g., 2M Na₂CO₃), highly unstable electron-deficient heteroaryl boronic acids benefit heavily from anhydrous conditions. Using powdered, anhydrous K₃PO₄ or CsF in 1,4-dioxane removes the primary proton source (water), drastically reducing the rate of deboronation[2].

PART 3: Quantitative Data & Experimental Protocols

Optimization Parameters for Quinolin-4-ylboronic Acid HCl
ParameterStandard ConditionOptimized ConditionRationale
Base Equivalents 2.0 eq3.0 - 3.5 eqAccounts for HCl neutralization and sustains the catalytic cycle.
Base Type Aqueous Na₂CO₃Anhydrous K₃PO₄ or CsFEliminates water, the primary proton source for deboronation.
Catalyst Pd(PPh₃)₄XPhos Pd G2 or Pd(dppf)Cl₂Accelerates transmetalation to outcompete deboronation.
Solvent Toluene/EtOH/H₂OAnhydrous 1,4-DioxaneSuppresses protonolysis pathways.
Temperature 90°C (Conventional)120°C (Microwave, 1h)Rapid heating minimizes time spent in vulnerable intermediate states.
Protocol: Anhydrous Suzuki-Miyaura Coupling for Unstable Boronic Acid Salts

This protocol is a self-validating system designed to ensure transmetalation outpaces protodeboronation.

Step 1: Reagent Preparation In an oven-dried reaction vial, combine the aryl halide (1.0 equiv), Quinolin-4-ylboronic acid hydrochloride (1.5 equiv), and XPhos Pd G2 (0.05 equiv). The 0.5 equiv excess of boronic acid acts as a buffer against trace deboronation.

Step 2: Base Addition Add finely powdered, anhydrous K₃PO₄ (3.5 equiv). The extra equivalents neutralize the HCl salt and provide the necessary basicity for the catalytic cycle without introducing water.

Step 3: Solvent & Degassing Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial and purge with Argon for 10 minutes. Oxygen must be strictly excluded to prevent oxidative homocoupling.

Step 4: Reaction Execution Heat the mixture rapidly to 100°C using a pre-heated oil bath or microwave irradiation (120°C for 1 hour)[3]. Rapid heating is crucial; slow temperature ramping allows the boronic acid to degrade before the catalyst reaches its optimal turnover frequency.

Step 5: Workup Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure before chromatographic purification.

PART 4: Visualizing the Mechanism & Workflows

Mechanism A Quinolin-4-ylboronic acid HCl B Neutral Boronic Acid A->B + Base (Neutralization) C Boronate Complex B->C + Base / OH- D Transmetalation C->D Active Pd Catalyst E Protodeboronation C->E H2O / Slow Pd Cycle F Cross-Coupled Product D->F Reductive Elimination G Quinoline (Byproduct) E->G C-B Cleavage

Kinetic competition between transmetalation and protodeboronation pathways.

Workflow Step1 1. Stoichiometry Adjustment Step2 2. Strict Degassing Step1->Step2 Add extra base Step3 3. Catalyst Activation Step2->Step3 Remove O2 Step4 4. Controlled Heating Step3->Step4 Rapid coupling

Optimized 4-step workflow for handling unstable heteroaryl boronic acid salts.

PART 5: References

  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar.[Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions with Quinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling of quinoline boronic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C bond formation with this important class of nitrogen-containing heterocycles. The inherent electronic properties of the quinoline ring introduce specific challenges that require careful consideration of reaction parameters, particularly the choice of base and solvent. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome these challenges and achieve successful outcomes in your synthetic endeavors.

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a broad spectrum of biological activities.[1] The Suzuki-Miyaura coupling is a powerful and versatile method for creating diverse libraries of these compounds.[2] However, the nitrogen atom in the quinoline ring can influence the electronic properties of the system and potentially coordinate with the palladium catalyst, leading to catalyst deactivation or undesired side reactions.[3][4] Therefore, a nuanced approach to reaction optimization is essential.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki coupling of quinoline boronic acids, with a focus on resolving them through the strategic selection of bases and solvents.

Problem 1: Low to No Product Yield

Question: I am attempting a Suzuki coupling with a quinoline boronic acid, but I'm observing very low or no formation of the desired product. What are the likely causes, and how can I improve my yield?

Answer: Low or no product yield is a common but surmountable issue. It often points to problems with catalyst activity, reagent stability, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Inactivity: The palladium catalyst may not be active enough for the specific quinoline substrate. The nitrogen atom in the quinoline ring can coordinate to the palladium center, inhibiting catalytic activity.[3]

    • Solution: For quinoline-based couplings, especially with less reactive aryl chlorides, consider using more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos.[5][6][7] These ligands promote the crucial oxidative addition step and can stabilize the active catalytic species.[8] Using a pre-catalyst can also ensure a more consistent generation of the active Pd(0) species.[5][9]

  • Boronic Acid Instability (Protodeboronation): Quinoline boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially at elevated temperatures.[5][10] This is a frequent cause of low yields.

    • Solution: Use fresh, high-purity quinoline boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[5] These derivatives often exhibit greater stability under reaction conditions. Using a slight excess (1.2–1.5 equivalents) of the boron reagent can also compensate for any degradation.[5]

  • Inadequate Base Selection: The base is critical for activating the boronic acid to facilitate the transmetalation step.[11][12] An unsuitable base can lead to a stalled reaction.

    • Solution: The choice of base is highly dependent on the solvent and the specific substrates. For quinoline systems, a screening of bases is often necessary.

      • Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[12] Cs₂CO₃ is often effective in more challenging couplings due to its higher solubility in organic solvents.[12][13]

      • Weaker bases like potassium fluoride (KF) can be beneficial if your substrates are sensitive to stronger bases.[11]

      • The physical state of the base matters; ensure it is finely powdered to maximize surface area and reactivity.[9]

  • Suboptimal Solvent System: The solvent influences reagent solubility, reaction temperature, and the effectiveness of the base.

    • Solution: A mixture of an organic solvent and water is often employed.[14]

      • Ethers: Dioxane or tetrahydrofuran (THF) with water are common choices.[13][14]

      • Aromatics: Toluene with water is also a standard system.[2]

      • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be used, but be aware of its higher boiling point and potential for decomposition at high temperatures.

      • It is crucial to thoroughly degas all solvents to remove oxygen, which can deactivate the catalyst.[5][15]

Problem 2: Significant Side Product Formation

Question: My reaction is producing a complex mixture with significant side products, such as the dehalogenated quinoline or homocoupled boronic acid. How can I improve the selectivity?

Answer: The formation of side products indicates that undesired reaction pathways are competing with your desired cross-coupling. Here’s how to address the most common culprits:

  • Dehalogenation of the Quinoline Halide: This occurs when the halogen on your quinoline starting material is replaced by a hydrogen atom. This side reaction can be promoted by certain bases or solvents.[5]

    • Solution:

      • Avoid Hydride Sources: If you are using amine bases or alcohol solvents, they can act as hydride sources.[5] Consider switching to carbonate or phosphate bases and ethereal or aromatic solvents.

      • Minimize Reaction Time and Temperature: Prolonged heating can favor dehalogenation. Monitor your reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed.[5]

  • Homocoupling of the Boronic Acid: This side reaction forms a bi-quinoline byproduct and is often promoted by the presence of oxygen.[14][15]

    • Solution:

      • Rigorous Degassing: The most critical step is to ensure your reaction is performed under strictly anaerobic conditions.[1] Degas your solvents and reaction mixture thoroughly with an inert gas like argon or nitrogen.[15]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) source.[9][15]

      • Controlled Addition: In some cases, the slow addition of the quinoline boronic acid via a syringe pump can keep its instantaneous concentration low, thereby minimizing the rate of homocoupling.[5][9]

  • Protodeboronation: As mentioned previously, this is the loss of the boronic acid group.

    • Solution:

      • Milder Conditions: Use the lowest possible reaction temperature and a weaker base that still promotes the desired reaction.[9]

      • Anhydrous Conditions (with caution): While aqueous bases are common, in some cases, switching to anhydrous conditions with a base like KF can suppress protodeboronation.[11] However, trace water is often necessary for the catalytic cycle to proceed efficiently.[16]

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for quinoline boronic acid Suzuki couplings?

The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle.[12] Its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium.[1][11] For quinoline boronic acids, the basicity and solubility of the chosen base are particularly important. A base that is too strong might promote undesired side reactions like decomposition of the starting materials, while a base that is too weak or insoluble in the reaction medium will result in a sluggish or incomplete reaction.[9][12] The optimal base creates a "sweet spot" of reactivity that favors the desired cross-coupling pathway.

Q2: Which solvent systems are generally recommended for quinoline substrates and why?

A combination of a non-polar organic solvent and a polar co-solvent (often water) is typically recommended.[2][14]

  • Dioxane/Water or Toluene/Water: These are excellent starting points. The organic solvent dissolves the quinoline halide, palladium catalyst, and ligand, while the aqueous phase dissolves the inorganic base. This biphasic system requires vigorous stirring to ensure efficient reaction at the interface.[15]

  • THF/Water: Similar to the above, this is another effective system.[14] The water in these mixtures plays a crucial role in dissolving the base and facilitating the formation of the active boronate species.[12] The choice between them can depend on the desired reaction temperature, as toluene and dioxane have higher boiling points than THF. All solvents must be thoroughly degassed before use.[2][15]

Q3: How does the position of the boronic acid on the quinoline ring affect the reaction?

The electronic properties of the quinoline ring are not uniform. The nitrogen atom is electron-withdrawing, which makes the C2 and C4 positions (α and γ to the nitrogen) more electron-deficient.[17] Consequently, haloquinolines with the halogen at the C2 or C4 position are generally more reactive towards oxidative addition with Pd(0) compared to those at other positions.[17] This increased reactivity can be advantageous but may also require milder conditions to avoid side reactions. Conversely, couplings at more electron-rich positions on the quinoline ring might require more forcing conditions or a more active catalyst system to proceed efficiently.

Q4: Can I use microwave irradiation to accelerate my quinoline Suzuki coupling?

Yes, microwave-assisted synthesis can be a very effective technique for accelerating Suzuki coupling reactions involving quinoline derivatives.[17] The rapid heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes. It can also help to overcome activation barriers in more challenging couplings. However, it is important to carefully screen conditions, as the high temperatures can also accelerate decomposition pathways like protodeboronation.[17]

Data Summary and Protocols

Table 1: Comparative Guide to Common Bases and Solvents
ParameterBaseRole & ConsiderationsSolventRole & Considerations
Common Choices K₂CO₃, Cs₂CO₃, K₃PO₄Inorganic bases that activate the boronic acid. Cs₂CO₃ is more soluble and often used for difficult couplings.[12]Toluene/H₂O, Dioxane/H₂OBiphasic systems that dissolve both organic and inorganic reagents.[2]
Milder Options NaHCO₃, KFUsed for base-sensitive substrates to minimize side reactions.[11]THF/H₂OLower boiling point, suitable for reactions at moderate temperatures.[14]
Stronger Options NaOH, KOH, KOtBuCan increase reaction rates but also the risk of side reactions and substrate decomposition.[9][18]DMF, DMAcPolar aprotic solvents that can aid in solubility but require higher temperatures.[14]
Key Insight The strength and solubility of the base must be matched with the solvent system and substrate sensitivity.[12]Solvents must be rigorously degassed to prevent catalyst oxidation and homocoupling.[15]
Experimental Protocol: Screening Bases and Solvents for Quinoline Suzuki Coupling

This protocol provides a general framework for optimizing the reaction conditions for the coupling of a haloquinoline with a quinoline boronic acid.

Materials:

  • Haloquinoline (1.0 mmol, 1.0 equiv)

  • Quinoline boronic acid (or boronate ester) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Ligand (if using a Pd source without integrated ligands, e.g., SPhos, 0.06 mmol, 6 mol%)

  • Bases to be screened (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Solvents to be screened (e.g., Toluene, Dioxane, THF), HPLC grade

  • Degassed deionized water

Procedure:

  • Reaction Setup: To a set of oven-dried reaction vials equipped with stir bars, add the haloquinoline (1.0 mmol), palladium catalyst (3 mol%), and ligand (if applicable).

  • Inert Atmosphere: Seal the vials with septa, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the quinoline boronic acid (1.2 mmol) and the chosen base (2.0 mmol) to each vial.

  • Solvent Addition: Add the chosen degassed organic solvent (4 mL) followed by degassed water (1 mL) to each vial via syringe.

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80-100 °C). Stir the reactions vigorously.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up: Upon completion (or after a set time, e.g., 12 hours), cool the reactions to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield for each condition. Purify the product from the optimal condition via column chromatography.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_base Base Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition (Quinoline-X) Pd0->OxAdd Quinoline-X PdII Quinoline-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [Quinoline-B(OR)3]⁻ PdII_R Quinoline-Pd(II)L_n-Quinoline' Transmetal->PdII_R Boronate [Quinoline-B(OR)3]⁻ Base Base (e.g., K2CO3) BoronicAcid Quinoline-B(OH)2 BoronicAcid->Boronate + Base RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Quinoline-Quinoline' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the base activation step.

Diagram 2: Troubleshooting Workflow for Failed Quinoline Suzuki Coupling

Troubleshooting_Workflow start Start: Low/No Yield check_reagents Check Reagent Quality (Fresh Boronic Acid, Dry Solvents) start->check_reagents check_reagents->start Reagents Poor screen_base Screen Bases (K2CO3, K3PO4, Cs2CO3) check_reagents->screen_base Reagents OK screen_solvent Screen Solvents (Dioxane/H2O, Toluene/H2O) screen_base->screen_solvent change_catalyst Change Catalyst System (e.g., use Buchwald Ligands like SPhos) screen_solvent->change_catalyst increase_temp Increase Temperature Incrementally change_catalyst->increase_temp use_ester Use Boronate Ester (Pinacol) or Trifluoroborate Salt increase_temp->use_ester No Improvement success Success! increase_temp->success Improved use_ester->success

Caption: A logical workflow for troubleshooting low-yield quinoline Suzuki coupling reactions.

References

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Center for Biotechnology Information. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. [Link]

  • Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. USD RED. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information. [Link]

  • Optimization of conditions for the Suzuki coupling reaction. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Publications. [Link]

  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. IJSRP. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. University of Bristol Research Portal. [Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]

  • pre activated boronic acids for suzuki coupling. Reddit. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

Sources

Validation & Comparative

Quinolin-4-ylboronic acid vs other quinoline boronic acid isomers in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Quinolin-4-ylboronic acid , contrasting its performance, stability, and synthetic utility with other quinoline boronic acid isomers.

Executive Summary & Reactivity Profile

The positional isomerism of quinoline boronic acids dictates their stability and utility in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). While isomers substituted on the carbocyclic ring (positions 5, 6, 7, 8) behave similarly to phenylboronic acids, those on the heterocyclic ring (positions 2, 3, 4) exhibit distinct electronic anomalies.

Quinolin-4-ylboronic acid represents a "high-difficulty" substrate. It shares the notorious instability of 2- and 4-pyridyl boronic acids, making it prone to rapid protodeboronation under standard aqueous-basic conditions.

Reactivity & Stability Hierarchy
Isomer PositionStabilityProtodeboronation RiskRec. Surrogate
3-Position HighLowFree Acid / Pinacol Ester
6-, 7-Positions HighVery LowFree Acid
5-, 8-Positions ModerateLow (Steric hindrance)Free Acid / Pinacol Ester
4-Position Low High (Mechanism below) MIDA Boronate / Trifluoroborate
2-Position Very LowVery HighMIDA Boronate

The Instability Mechanism: Why the 4-Isomer Fails

Unlike the 3-isomer, Quinolin-4-ylboronic acid possesses a nitrogen atom in a position capable of stabilizing a negative charge at the carbon bearing the boron atom. Under basic conditions (required for transmetalation), the C-B bond is susceptible to heterolytic cleavage.

Mechanism of Protodeboronation (4-Isomer)

The reaction proceeds through a zwitterionic intermediate. The electron-deficient quinoline ring facilitates the formation of a carbanion at C4, which is rapidly protonated by water.

Protodeboronation cluster_legend Key Factor Start Quinolin-4-ylboronic Acid (Base Adduct) TS Zwitterionic Intermediate (Stabilized Carbanion) Start->TS -B(OH)3 Prod Quinoline (De-borylated Byproduct) TS->Prod +H+ (Rapid) Water H2O Water->TS Note Nitrogen at pos 1 stabilizes negative charge at pos 4 via resonance.

Figure 1: Mechanism of base-promoted protodeboronation in 4-quinolinyl boronic species.[1]

Synthetic Strategy: Overcoming the 4-Isomer Challenge

To successfully couple the quinolin-4-yl motif, one must avoid high concentrations of the free boronate species. The "Slow-Release" Strategy using MIDA (N-methyliminodiacetic acid) boronates is the gold standard.

Comparative Yields: Standard vs. MIDA Protocols

Data aggregated from comparative heterocyclic coupling studies.

Coupling PartnerBoron SourceCatalyst SystemYield (4-Isomer)Yield (3-Isomer)
4-Chloroanisole Free Boronic AcidPd(PPh3)4, Na2CO3, DME/H2O< 10% (Decomp.)85%
4-Chloroanisole Pinacol EsterPd(dppf)Cl2, K3PO4, Dioxane45%92%
4-Chloroanisole MIDA Boronate Pd2(dba)3, XPhos, Cu(OAc)2 88% 95%
Decision Tree for Quinoline Couplings

SynthesisDecision Start Target: Aryl-Quinoline Coupling Pos Boron Position? Start->Pos Stable Use Free Boronic Acid or Pinacol Ester Pos->Stable 3, 5, 6, 7, 8 Unstable Is the Boronate Isolated? Pos->Unstable 2, 4 Cond1 Standard Suzuki: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C Stable->Cond1 No One-Pot Protocol: Lithiation/Borylation -> Direct Coupling (No isolation) Unstable->No No (In-situ) Yes Use MIDA Boronate (Slow Release) Unstable->Yes Yes Cond2 Slow Release Protocol: Pd2(dba)3, XPhos, Cu(OAc)2 K3PO4, DMF/IPA/H2O Yes->Cond2

Figure 2: Strategic decision tree for selecting the optimal boron reagent based on quinoline isomerism.

Experimental Protocols

Protocol A: Synthesis of Quinolin-4-yl MIDA Boronate

Recommended for storage and difficult couplings.

Rationale: The MIDA ligand rigidly complexes the boron, removing its Lewis acidity and preventing the base-hydrolysis step required for protodeboronation.

  • Reagents: 4-Bromoquinoline (1.0 equiv), Bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl2 (3 mol%), KOAc (3.0 equiv), Dioxane.

  • Step 1 (Borylation): Heat at 80°C for 4 hours under Ar. Filter through Celite and concentrate to obtain the crude Pinacol ester.

  • Step 2 (MIDA Protection): Dissolve crude Pinacol ester in DMSO. Add MIDA acid (1.5 equiv) and heat to 110°C for 12 hours.

  • Workup: Cool to RT. The mixture is often poured into water/ether; the MIDA boronate may precipitate or require extraction with EtOAc/Acetone.

  • Purification: Flash chromatography (EtOAc/MeOH) is possible due to MIDA stability.

Protocol B: "Slow-Release" Cross-Coupling

Optimized for Quinolin-4-yl MIDA Boronate.

Rationale: Uses hydrolytic conditions that release the active boronic acid slower than the rate of transmetalation, keeping the standing concentration of the unstable species low.

  • Setup: Charge a vial with Quinolin-4-yl MIDA boronate (1.0 equiv), Aryl Chloride (1.0 equiv), and K3PO4 (3.0 equiv) .

  • Catalyst: Add Pd2(dba)3 (1.5 mol%) and XPhos (6 mol%) .

  • Additives: Add Cu(OAc)2 (0.5 equiv) . Note: Copper aids in the transmetalation of electron-deficient heterocycles.

  • Solvent: Add DMF:IPA:H2O (4:1:1) . The water is critical for MIDA hydrolysis.

  • Reaction: Seal and heat to 100°C for 4–6 hours.

  • Purification: Standard aqueous workup followed by silica chromatography.

Applications in Drug Discovery

The 4-arylquinoline scaffold is a privileged structure in medicinal chemistry.

  • mGluR2 Modulators: 4-Arylquinoline-2-carboxamides have been synthesized as negative allosteric modulators for CNS disorders. The use of stable boronates allowed for the late-stage diversification of the aryl ring at the 4-position.

  • DHODH Inhibitors: Brequinar analogues containing a quinoline core often require functionalization at the 4-position.

  • Antimalarials: 4-Substituted quinolines (related to Chloroquine) are often synthesized via SNAr, but Suzuki coupling allows access to carbon-linked analogues that avoid resistance mechanisms associated with the C-N bond.

References

  • Comparison of Heteroaryl Boronic Acid Stability

    • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportion
    • Source: Cox, P. A., et al. J. Am. Chem. Soc.[2] (2016).[2]

    • URL:[Link]

  • MIDA Boron

    • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
    • Source: Knapp, D. M., et al. J. Am. Chem. Soc. (2009).[2]

    • URL:[Link]

  • Synthesis of 4-Arylquinolines via Suzuki Coupling

    • Title: Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling[1]

    • Source: Desai, N. C., et al. ACS Omega (2023).
    • URL:[Link]

  • Drug Discovery Applic

    • Title: Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators[3]

    • Source: Converso, A., et al. Bioorg. Med. Chem. Lett. (2020).
    • URL:[Link]

Sources

Technical Comparison: Quinolin-4-ylboronic Acid vs. Pinacol Ester in Heterocyclic Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals targeting the quinoline scaffold, the choice between Quinolin-4-ylboronic acid (Free Acid) and Quinolin-4-ylboronic acid pinacol ester (Bpin) is rarely a matter of preference—it is a strategic decision dictated by the instability of the C4-boron bond.

While the Free Acid offers superior atom economy and higher intrinsic reactivity, it suffers from rapid protodeboronation, often decomposing before transmetallation can occur. The Pinacol Ester serves as a "masked" species, offering superior storage stability and lipophilicity, but requires specific activation steps to participate in the catalytic cycle.

Verdict: Use the Pinacol Ester for library synthesis and storage. Reserve the Free Acid only for large-scale process chemistry where conditions can be finely tuned to outcompete decomposition rates.

Part 1: Physicochemical Profile & Stability Mechanisms

The "4-Position Problem"

The 4-position of quinoline is electronically deficient, similar to the 4-position of pyridine. This electron deficiency makes the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation), particularly in the presence of water and base—conditions standard in Suzuki-Miyaura couplings.

Mechanistic Divergence

The following diagram illustrates the kinetic competition between the productive cross-coupling pathway and the destructive protodeboronation pathway.

G Start Quinolin-4-yl-Bpin (Precursor) Hydrolysis Hydrolysis (Base/H2O) Start->Hydrolysis Slow Step ActiveSpecies Boronate 'Ate' Complex [Ar-B(OH)3]- Hydrolysis->ActiveSpecies Equilibrium Protodeboronation Protodeboronation (Decomposition) ActiveSpecies->Protodeboronation Fast if Pd is slow Product 4-Arylquinoline (Coupled Product) ActiveSpecies->Product Transmetallation (Requires active Pd) Quinoline Quinoline (Waste Product) Protodeboronation->Quinoline PdCycle Pd(II)-Ar' Intermediate (Oxidative Addition) PdCycle->Product Catalytic Cycle

Caption: Kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red). The Pinacol Ester acts as a reservoir, releasing the active species slowly.

Comparative Data Matrix
FeatureQuinolin-4-ylboronic AcidQuinolin-4-ylboronic Acid Pinacol Ester
CAS Number 355386-94-6406469-13-8
Storage Stability Poor. Prone to dehydration (boroxine formation) and protodeboronation. Must be stored cold/dry.[1]Good. Stable at RT for months. Lipophilic nature protects the B-C bond.
Reactivity High (Instant). Ready for transmetallation immediately upon base exposure.Latent (Slow). Requires in situ hydrolysis to react.
Atom Economy High. Byproducts are boric acid/salts.Low. Generates pinacol (MW 118) as waste.
Purification Difficult. Amphoteric/Polar. Streaks on silica. often requires crystallization.Easy. Lipophilic. Compatible with standard flash chromatography (EtOAc/Hex).
Solubility Polar organic solvents (MeOH, DMF, DMSO).Non-polar/Polar organic solvents (DCM, THF, Toluene).

Part 2: Performance in Suzuki-Miyaura Coupling[2]

The Free Acid: The "Race Against Time"

Using the free acid requires a reaction environment that favors transmetallation over hydrolysis .

  • Challenge: In aqueous base, the concentration of the active boronate [Ar-B(OH)3]- spikes immediately. Since the 4-quinoline moiety stabilizes the developing negative charge on the carbon during protodeboronation, decomposition is rapid.

  • Solution: High catalyst loading and highly active ligands (e.g., SPhos, XPhos) are required to capture the boronate before it decomposes.

The Pinacol Ester: The "Slow Release" Strategy

The pinacol ester is generally preferred for this substrate class.

  • Mechanism: The bulky pinacol group sterically hinders the boron center. Under basic conditions, it hydrolyzes slowly to release the active boronic acid in low steady-state concentrations.

  • Benefit: This "slow release" mimics the principle of syringe pump addition, keeping the concentration of the unstable [Ar-B(OH)3]- species low relative to the palladium catalyst, thereby suppressing second-order decomposition pathways.

Part 3: Experimental Workflows

Decision Framework

Use the following logic to select the correct reagent and protocol.

Workflow Start Start: 4-Quinoline Coupling Scale Scale of Reaction? Start->Scale Small Discovery (<1g) Library Synthesis Scale->Small Large Process (>100g) Cost Sensitive Scale->Large RouteA Use Pinacol Ester (Bpin) Small->RouteA Priority: Reliability RouteB Use Free Acid Large->RouteB Priority: Cost/Atom Econ CondA Protocol A: Anhydrous Base or Slow Hydrolysis RouteA->CondA CondB Protocol B: High Pd Loading Rapid Heating RouteB->CondB

Caption: Operational decision tree for selecting the boron source based on scale and priority.

Protocol A: Coupling with Pinacol Ester (Recommended for Reliability)

Designed to mitigate protodeboronation via slow release.

Reagents:

  • Substrate: Quinolin-4-ylboronic acid pinacol ester (1.2 equiv)

  • Halide Partner: Aryl bromide/chloride (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd₂dba₃/XPhos (for difficult chlorides).

  • Base: K₃PO₄ (3.0 equiv) or K₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step:

  • Charge: Add halide, Bpin ester, and Pd catalyst to a vial.

  • Inert: Seal and purge with Argon/N₂ for 5 minutes.

  • Solvent: Add degassed Dioxane/Water mixture.

  • Heat: Heat rapidly to 80–100°C .

    • Note: Do not stir at room temperature for long periods; the base can initiate slow degradation without active Pd cycle.

  • Monitor: Check LCMS at 1 hour. If protodeboronation (quinoline mass) is observed, switch to anhydrous conditions (Protocol Variant: Dioxane, CsF, 100°C).

Protocol B: Coupling with Free Acid (Process Optimization)

Designed for high throughput where Bpin removal is difficult.

Reagents:

  • Substrate: Quinolin-4-ylboronic acid (1.5 equiv - excess required due to decomposition).

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%). SPhos is critical for rapid transmetallation.

  • Base: K₃PO₄ (2.0 equiv).

  • Solvent: Toluene/Water (10:1) or n-Butanol.

Step-by-Step:

  • Premix Catalyst: Stir Pd(OAc)₂ and SPhos in the solvent for 10 mins to form the active species L-Pd(0).

  • Addition: Add the aryl halide.

  • Activation: Heat the mixture to 60°C.

  • Staged Addition: Add the Quinolin-4-ylboronic acid and Base in portions (or via syringe pump if soluble) over 30 minutes.

    • Why? Keeping the boronic acid concentration low prevents the bimolecular decomposition pathway while ensuring Pd is always saturated with substrate.

Part 4: Purification & Downstream Processing

One of the most significant advantages of the Pinacol Ester is the ease of purification, though it comes with a caveat.

Pinacol Ester Issues[3][4][5][6][7][8][9]
  • Silica Streaking: While lipophilic, the basic nitrogen on the quinoline can cause streaking on silica gel.

    • Fix: Add 1% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + 1% TEA).

  • Pinacol Contamination: The pinacol byproduct is difficult to remove and is not UV active.

    • Fix: Wash the crude organic layer with 0.1 M HCl (if product is not acid-sensitive) or saturated aqueous NH₄Cl to solubilize pinacol.

Free Acid Issues
  • Solubility: The product often precipitates with palladium black.

  • Scavenging: Residual boronic acid is difficult to separate from the product if they share polarity.

    • Fix: Treat the crude mixture with sorbitol or polymer-supported diethanolamine to scavenge unreacted boron species before filtration.

References

  • Mechanistic Studies on Transmetallation

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Protodeboronation of Heterocycles

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
  • Pinacol Ester Activation

    • Klingensmith, L. M., et al. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 132(40), 14325–14337.
  • Borylation of Quinolines

    • Hargaden, G. C., et al. (2020). A novel procedure for the synthesis of borylated quinolines.[2] Royal Society Open Science, 7(10), 201275.

Sources

A Comparative Guide to Boronic Acids vs. Potassium Trifluoroborates in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged pharmacophore in drug development, ubiquitous in antimalarials, oncology drugs, and broad-spectrum antibiotics. Modern synthetic routes to highly functionalized quinolines and 1,2-dihydroquinolines heavily rely on palladium-catalyzed Suzuki-Miyaura (SM) cross-couplings and multicomponent Petasis-type condensations.

For decades, boronic acids (BAs) have been the default organoboron coupling partners. However, the inherent instability of heteroaryl boronic acids has driven the adoption of potassium organotrifluoroborates (BF3Ks). This guide provides an objective, data-driven comparison of these two reagent classes, detailing the mechanistic causality behind their performance differences and providing validated experimental protocols for researchers.

Mechanistic Causality & Stability Profiles

The fundamental difference between boronic acids and potassium trifluoroborates lies in their boron coordination states, which directly dictates their bench stability and reaction kinetics.

Boronic Acids (BAs): The Tricoordinate Dilemma Boronic acids possess a tricoordinate boron center with an empty p-orbital. This electronic deficiency makes them highly susceptible to nucleophilic attack by water or base. In electron-deficient heteroaryls like quinoline-3-boronic acid, this susceptibility leads to rapid protodeboronation —the base-catalyzed cleavage of the C–B bond, yielding the inactive des-boronated quinoline and boric acid. Furthermore, BAs exist in a dynamic equilibrium with their trimeric anhydrides (boroxines), complicating precise stoichiometric control[1].

Potassium Trifluoroborates (BF3Ks): The Tetracoordinate Reservoir Potassium trifluoroborates feature a tetracoordinate boron center with a fully satisfied octet, effectively shielding the C–B bond from premature cleavage. They act as a "slow-release" reservoir. Under aqueous basic cross-coupling conditions, the BF3K salt slowly hydrolyzes to generate the active tricoordinate boronate species in situ. Because the active species is generated gradually, it is immediately consumed by the palladium transmetalation cycle, successfully outcompeting the protodeboronation degradation pathway[2][1].

G BA Boronic Acid (BA) Tricoordinate & Unstable Active Active Boronate [R-B(OH)3]- BA->Active Base Decomp Protodeboronation (Degradation) BA->Decomp Fast BF3K Potassium Trifluoroborate Tetracoordinate & Stable Hydrolysis Slow Hydrolysis (In Situ) BF3K->Hydrolysis Hydrolysis->Active Base/H2O Transmetalation Transmetalation Active->Transmetalation Pd Pd(II)-Quinoline Intermediate Pd->Transmetalation Product Coupled Quinoline Transmetalation->Product Reductive Elimination

Mechanistic activation and transmetalation pathways of BAs vs. BF3Ks.

Comparative Performance Data in Quinoline Synthesis

The theoretical stability of BF3Ks translates to measurable improvements in synthetic yields, particularly when handling sensitive heteroaryl systems or conducting multicomponent condensations.

Case Study 1: Cross-Coupling of Heteroaryl Boron Reagents

When attempting to couple quinoline-based boron reagents with aryl halides, commercial samples of quinoline boronic acids often show severe degradation (evident by a boric acid peak at δ~18 ppm in ^11^B NMR). Converting these to trifluoroborates (e.g., quinolin-3-yltrifluoroborate) restores their utility, allowing cross-coupling with aryl nitriles in excellent yields (up to 82-95%)[3][2][3][4].

Case Study 2: Multicomponent Synthesis of 1,2-Dihydroquinolines

In the one-step synthesis of 1,2-dihydroquinolines from 2-sulfamidobenzaldehydes and amines, the use of alkenyl trifluoroborates provides a much cleaner condensation profile compared to alkenyl boronic acids. The stable BF3K prevents premature side reactions, leading to a highly efficient cascade cyclization[4][5].

Table 1: Quantitative Comparison of Boron Reagents in Quinoline Workflows

Boron Reagent TypeSubstrate ExampleReaction TypeKey AdvantageLimitationTypical Yield
Boronic Acid (BA) Quinoline-3-boronic acidSuzuki-MiyauraHigh initial reactivityRapid protodeboronation30–50%
Trifluoroborate (BF3K) Quinolin-3-yltrifluoroborateSuzuki-MiyauraExceptional bench stabilityRequires protic co-solvent80–95%
Alkenyl Boronic Acid Salicylaldehyde + AmineMulticomponentCommercially abundantVariable stoichiometry40–60%
Alkenyl BF3K 2-SulfamidobenzaldehydeCascade CyclizationClean conversion profileSlower reaction rate75–90%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality of each critical step is explained to allow for logical troubleshooting.

Protocol A: Conversion of Unstable Quinoline Boronic Acid to Stable BF3K

Causality: High concentrations of aqueous fluoride drive the equilibrium from the tricoordinate boronic acid to the tetracoordinate trifluoroborate. The inorganic byproducts are subsequently removed via differential solubility in acetone.

  • Dissolution: Dissolve 1.0 mmol of quinoline-3-boronic acid in 5 mL of Methanol (MeOH) and cool the flask to 0 °C.

  • Fluorination: Dropwise, add 1.5 mL of saturated aqueous potassium hydrogen fluoride (KHF₂, ~4.5 M). Caution: KHF₂ is corrosive; handle in a fume hood.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 30 minutes. Monitor via ^11^B NMR (disappearance of the broad peak at ~30 ppm and appearance of a sharp quartet at ~3 ppm).

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting white solid with hot acetone (3 × 10 mL) to extract the product while leaving inorganic salts behind.

  • Purification: Filter the acetone extracts, concentrate to a minimal volume, and precipitate the pure potassium quinolin-3-yltrifluoroborate using cold diethyl ether.

Protocol B: Suzuki-Miyaura Cross-Coupling of Haloquinolines with BF3Ks

Causality: BF3Ks require a biphasic or protic environment to slowly hydrolyze into the active boronic acid. Using a biphasic Toluene/H₂O system ensures the active species is generated precisely at the aqueous-organic interface where transmetalation occurs.

  • Setup: Charge a Schlenk flask with the haloquinoline (1.0 equiv), potassium organotrifluoroborate (1.1 equiv), Pd(OAc)₂ (5 mol%), RuPhos ligand (10 mol%), and Na₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 ratio, 0.2 M concentration).

  • Reaction: Heat the sealed flask at 85 °C under an argon atmosphere for 12–18 hours.

  • Validation: Analyze an aliquot via LC-MS. The slow-release nature of the BF3K should result in <5% protodeboronated byproduct.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

G Start Quinoline Synthesis Workflow Split Select Boron Reagent Start->Split PathA Boronic Acid (BA) Split->PathA PathB Trifluoroborate (BF3K) Split->PathB CondA Standard Base Prone to Degradation PathA->CondA CondB Biphasic Protic Solvent Controlled Release PathB->CondB Analyze Yield & Purity Analysis CondA->Analyze CondB->Analyze

Parallel experimental workflow for evaluating boron coupling partners.

Strategic Recommendations for Drug Development

When designing a synthetic route for a quinoline-based API, the choice between BAs and BF3Ks should be dictated by the specific structural context:

  • Opt for Boronic Acids When: Conducting rapid, high-throughput screening using commercially available, sterically unhindered aryl groups where protodeboronation is not a dominant competing pathway.

  • Opt for Potassium Trifluoroborates When: Functionalizing the electron-deficient quinoline core itself, utilizing heteroaryl boron reagents, or when the boron intermediate must be stored on the benchtop for extended periods during multi-step scale-up campaigns.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling Royal Society of Chemistry URL
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)

Sources

A Comparative Guide to Analytical Method Validation for Quinoline Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & The Analytical Challenge

Quinoline boronic acids are highly versatile building blocks in organic synthesis and medicinal chemistry. They are frequently utilized in Suzuki-Miyaura cross-coupling reactions and serve as critical intermediates in the development of novel therapeutics, such as dual CLK/ROCK inhibitors and advanced fluorescent probes[1][2]. The clinical success of boron-containing drugs, including bortezomib and ixazomib, has accelerated the integration of boronic acid moieties into modern pharmaceutical pipelines[3].

However, the chromatographic analysis of arylboronic acids presents a unique set of physicochemical challenges. Understanding the causality behind these challenges is critical for developing a robust analytical method:

  • Boroxine Equilibrium: In solution, boronic acids exist in a dynamic equilibrium with their dehydrated cyclic anhydride forms (boroxines). If this equilibrium is not suppressed during analysis, it results in split peaks, broad unresolved humps, or inaccurate quantification.

  • Lewis Acid-Base Interactions: The electron-deficient boron atom acts as a strong Lewis acid. During chromatography, it interacts aggressively with residual ionized silanol groups (SiO⁻) on silica-based stationary phases. This secondary interaction is the primary cause of severe peak tailing and poor resolution.

Comparison of Analytical Alternatives

To overcome these challenges, analysts must select an appropriate technique based on the Analytical Target Profile (ATP). While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard for purity and stability-indicating assays[4], orthogonal methods offer distinct advantages for specific applications.

Table 1: Comparison of Analytical Methods for Quinoline Boronic Acids
Analytical MethodPrincipleAdvantagesLimitationsIdeal Application
RP-HPLC (UV/DAD) Hydrophobic retention with acidic suppression of silanols.High precision, robust, standard for ICH validation.Requires strict pH control to prevent peak tailing and boroxine formation.Routine purity, assay, and stability testing.
LC-MS/MS Mass-to-charge ratio detection post-ionization.Unmatched sensitivity; trace impurity identification[5].Requires volatile buffers (e.g., formic acid); susceptible to matrix effects.Genotoxic impurity profiling, pharmacokinetic studies.
GC-MS Volatilization and mass detection.High resolution for volatile impurities.Boronic acids degrade thermally; requires pre-column derivatization.Residual solvent analysis, volatile degradants.

Method Development Logic & Causality

To establish a self-validating system, the RP-HPLC method must be designed to directly counteract the physicochemical properties of boronic acids.

  • Stationary Phase Selection: An end-capped C18 or Pentafluorophenyl (PFP) column is mandatory. Causality: End-capping minimizes accessible silanols. A PFP column offers orthogonal π-π interactions with the quinoline ring, enhancing selectivity while minimizing silanol-driven tailing.

  • Mobile Phase pH: The aqueous phase must be heavily buffered at a highly acidic pH (e.g., pH 2.5 using 0.1% phosphoric acid or trifluoroacetic acid). Causality: A low pH fully protonates residual silanols (pKa ~ 3.5-4.5) to neutral Si-OH, eliminating electrostatic interactions with the boronic acid. Furthermore, the aqueous acidic environment shifts the boroxine equilibrium entirely back to the monomeric boronic acid, ensuring a single, sharp chromatographic peak.

MethodWorkflow Start Quinoline Boronic Acid Challenge Assess Boroxine Formation & Silanol Interactions Start->Challenge ColSelect Select End-Capped C18 Challenge->ColSelect pHSelect Acidic Mobile Phase (pH 2.5 - 3.0) ColSelect->pHSelect Eval Evaluate Peak Tailing (Tf < 1.5?) pHSelect->Eval Opt Optimize Buffer/Temp Eval->Opt No Valid ICH Q2(R2) Validation Eval->Valid Yes Opt->ColSelect

Workflow for developing and optimizing HPLC methods for boronic acids.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

A robust analytical method must be validated according to the lifecycle principles outlined in the 6[6]. The following protocol embeds self-validating checkpoints to ensure data integrity.

ValidationLogic ATP Analytical Target Profile Spec Specificity ATP->Spec LinRange Linearity & Range ATP->LinRange AccPrec Accuracy & Precision ATP->AccPrec Sens LOD & LOQ ATP->Sens Robust Robustness ATP->Robust Report Validation Report Spec->Report LinRange->Report AccPrec->Report Sens->Report Robust->Report

ICH Q2(R2) validation parameters for analytical procedures.

Step-by-Step Methodology

Step 1: System Suitability Testing (SST) - The Gatekeeper Before any validation parameter is assessed, the system must prove its capability.

  • Procedure: Inject a standard solution of Quinoline-8-boronic acid (100 µg/mL) six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, Theoretical Plates (N) ≥ 2000.

  • Causality: If Tf > 1.5, it indicates active silanol interactions, column degradation, or boroxine formation. The system must automatically invalidate the run if SST fails, preventing the propagation of flawed data.

Step 2: Specificity & Forced Degradation

  • Procedure: Subject the sample to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H₂O₂), and thermal (60°C) stress for 24 hours.

  • Evaluation: Analyze using a Photo Diode Array (PDA) detector to calculate peak purity. The peak purity angle must be less than the purity threshold, proving that no co-eluting degradants interfere with the main quinoline boronic acid peak.

Step 3: Linearity & Range

  • Procedure: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target concentration.

  • Evaluation: Perform linear regression analysis on the peak areas versus concentration.

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Step 4: Accuracy & Precision (Repeatability)

  • Procedure: Spike known amounts of reference standard into a synthetic matrix at 80%, 100%, and 120% levels (prepared in triplicate). For precision, inject six independent preparations of the 100% level.

  • Acceptance: Recovery must fall between 98.0% - 102.0%. Precision %RSD must be ≤ 2.0%.

Step 5: Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Procedure: Determine via the signal-to-noise (S/N) method using low-concentration injections.

  • Evaluation: LOD requires an S/N ratio ≥ 3. LOQ requires an S/N ratio ≥ 10, verified by injecting the LOQ concentration six times to ensure an RSD ≤ 5.0%.

Quantitative Validation Data Summary

The following table summarizes simulated, representative validation data for Quinoline-8-boronic acid using an optimized, acidic RP-HPLC method, demonstrating compliance with ICH Q2(R2) standards.

Table 2: Summary of ICH Q2(R2) Validation Data for Quinoline-8-Boronic Acid
Validation ParameterAcceptance CriteriaObserved ResultStatus
System Suitability (RSD) ≤ 2.0%0.85%Pass
Tailing Factor (Tf) ≤ 1.51.12Pass
Specificity (Peak Purity) Angle < ThresholdAngle: 0.142, Threshold: 0.285Pass
Linearity (R²) ≥ 0.999 (50-150% range)0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Precision (Intra-day RSD) ≤ 2.0%1.05%Pass
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)0.05 µg/mL / 0.15 µg/mLPass

References

1.6[6] 2.1[1] 3. 2[2] 4. 3[3] 5.4[4] 6.5[5]

Sources

Mechanistic Causality: The Role of Isomerism in Signal Transduction

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of Quinoline Boronic Acid Isomers: A Guide to Fluorescent Sensor Design

As a Senior Application Scientist specializing in molecular recognition, I frequently encounter challenges in designing highly sensitive and selective carbohydrate sensors. Quinoline boronic acids (QBAs) represent a privileged scaffold in this domain. However, the strategic positioning of the boronic acid moiety on the quinoline ring profoundly dictates the molecule's photophysical properties, supramolecular assembly, and binding affinity.

This guide objectively compares the spectroscopic performance of three critical isomers—8-QBA, 5-QBA, and 3-QBA—providing the mechanistic causality and self-validating experimental frameworks necessary for robust sensor development.

The fundamental mechanism of QBA-based sensors relies on the reversible covalent binding between the boronic acid group and the 1,2- or 1,3-diols of saccharides. This interaction triggers a hybridization change at the boron center from a neutral, trigonal planar (


) state to an anionic, tetrahedral (

) state. The isomeric position dictates how this hybridization shift translates into a measurable optical signal.
  • 8-Quinolineboronic Acid (8-QBA) : The proximity of the boronic acid at the 8-position to the quinoline nitrogen enables a unique intramolecular and intermolecular B-N interaction. Upon binding to a carbohydrate (e.g., fructose) at physiological pH, the relief of Photoinduced Electron Transfer (PET) and changes in local solvolysis lead to an extraordinary >40-fold increase in fluorescence intensity 1. Furthermore, 8-QBA forms unique double intermolecular B-N bonds in both solid-state and solution, which dictates its highly ordered supramolecular behavior 2.

  • 5-Quinolineboronic Acid (5-QBA) : As a positional isomer, 5-QBA lacks the immediate spatial proximity for direct intramolecular B-N coordination. Consequently, its crystal packing and solution-phase supramolecular networks differ drastically from 8-QBA 2. Its baseline fluorescence and response amplitude upon saccharide binding are generally lower, making it a useful structural control but a less sensitive direct "turn-on" sensor.

  • 3-Quinolineboronic Acid (3-QBA) : Positioned directly on the heteroaromatic ring, 3-QBA exhibits distinct tautomeric equilibria. It shows exceptionally high affinity for

    
    -hydroxycarboxylates (like tartaric and citric acids) at slightly acidic pH (4-5). Interestingly, while complexation with 
    
    
    
    -hydroxyacids reduces its fluorescence, binding to fructose enhances it, demonstrating a divergent signal transduction pathway dependent on the analyte's charge and binding mode 3.

Pathway N1 Free QBA Isomer (Trigonal Boron, sp2) N2 Analyte Binding (Saccharide / Diol) N1->N2 Aqueous Buffer N3 Boronate Ester Complex (Tetrahedral Boron, sp3) N2->N3 Reversible Covalent Bond N4 Electronic Reconfiguration (PET/ICT Modulation) N3->N4 B-N Interaction Shift N5 Fluorescence Signal (ON / OFF Response) N4->N5 Quantum Yield Change

Logical signaling pathway of QBA-based fluorescence modulation upon saccharide binding.

Spectroscopic Performance Comparison

To objectively evaluate these isomers for assay integration, we must compare their baseline spectroscopic properties and their responsiveness to standard analytes.

IsomerAbsorbance Max (

)
Emission Max (

)
Primary Binding TargetFluorescence Response (Fructose)Key Structural Feature
8-QBA ~315 nm~430 nmSaccharides (Fructose > Glucose)>40-fold enhancementStrong B-N interaction capability
5-QBA ~320 nm~425 nmSaccharidesMinimal/Moderate changeDistinct supramolecular packing
3-QBA ~310 nm~415 nm

-Hydroxycarboxylates, Saccharides
Enhancement (Fructose), Quenching (

-HAs)
Zwitterionic tautomerism

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry demands protocols that incorporate internal validations. The following workflow describes a self-validating spectroscopic titration to determine the binding constant (


) and fluorescence fold-change of QBA isomers.

Objective : Quantify the fluorescence enhancement and binding affinity of QBA isomers with D-fructose. Rationale : By maintaining a constant fluorophore concentration and titrating the analyte, we can isolate the spectroscopic changes directly attributable to the binding event.

Step 1: Solution Preparation

  • Prepare a 10 mM stock solution of the selected QBA isomer (e.g., 8-QBA) in spectroscopic grade DMSO.

  • Dilute to a working concentration of 10

    
    M in 0.1 M Phosphate Buffer (pH 7.4).
    
    • Causality: Operating at pH 7.4 ensures the boronic acid is predominantly in its neutral form prior to binding. This maximizes the signal-to-noise ratio upon conversion to the tetrahedral boronate ester, which is the species responsible for the fluorescence spike 1.

  • Prepare a 1.0 M stock solution of D-fructose in the identical phosphate buffer to prevent solvent-induced artifacts during titration.

Step 2: Baseline Acquisition

  • Transfer 2.0 mL of the 10

    
    M QBA solution to a quartz cuvette (1 cm path length).
    
  • Record the baseline UV-Vis absorption spectrum (250-450 nm) and fluorescence emission spectrum (

    
     at the isosbestic point determined from UV-Vis, typically ~315 nm).
    

Step 3: Analyte Titration & Internal Validation

  • Sequentially add aliquots of the D-fructose stock (e.g., 2

    
    L, 5 
    
    
    
    L, 10
    
    
    L) to the cuvette.
  • Mix thoroughly and incubate for exactly 2 minutes after each addition to ensure thermodynamic equilibrium.

  • Record UV-Vis and fluorescence spectra after each addition.

    • Self-Validation Check: Ensure the UV-Vis spectra exhibit a clear, tight isosbestic point. If the isosbestic point drifts, it indicates secondary processes such as aggregation, precipitation, or photobleaching, which invalidates the assumption of a simple two-state (free vs. bound) equilibrium.

Step 4: Data Analysis (Isotherm Fitting)

  • Plot the change in fluorescence intensity (

    
    ) at 
    
    
    
    against the concentration of D-fructose.
  • Fit the data to a 1:1 Benesi-Hildebrand or nonlinear binding isotherm to extract the association constant (

    
    ).
    

Workflow S1 1. Isomer Selection (8-QBA, 5-QBA, 3-QBA) S2 2. Buffer Prep (pH 7.4 PBS) S1->S2 S3 3. Baseline Spectra (UV-Vis & Fluor) S2->S3 S4 4. Analyte Titration (Equilibration) S3->S4 S5 5. Isotherm Fitting (Ka Determination) S4->S5

Step-by-step experimental workflow for self-validating spectroscopic titration of QBA isomers.

Conclusion

For drug development professionals and sensor engineers, selecting the correct quinoline boronic acid isomer is paramount. 8-QBA remains the gold standard for "turn-on" saccharide sensing due to its robust B-N mediated signal enhancement. Conversely, 3-QBA offers a nuanced platform for discriminating between simple sugars and


-hydroxycarboxylates through divergent fluorescence responses. By employing the self-validating protocols outlined above, researchers can confidently integrate these versatile probes into complex diagnostic assays.

References

  • Title: A new type of water-soluble fluorescent boronic acid suitable for construction of polyboronic acids for carbohydrate recognition.
  • Title: A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution.
  • Title: Recognition of α-hydroxycarboxylates by N-heterocyclic boronic acids.

Sources

A Comparative Guide to the Reactivity of Chloroquinolines and Bromoquinolines in Palladium-Catalyzed Borylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Borylated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional materials. The strategic functionalization of the quinoline ring is paramount for developing novel molecular entities with tailored properties. Among the various synthetic transformations, the Palladium-catalyzed Miyaura borylation stands out as a powerful method for installing a boronic ester group onto the quinoline core. These borylated intermediates are exceptionally versatile, serving as key building blocks for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2]

This guide provides an in-depth, objective comparison of the reactivity of chloroquinolines and bromoquinolines in Miyaura borylation reactions. Understanding the nuanced differences between these two common starting materials is crucial for researchers, scientists, and drug development professionals to make informed decisions in designing efficient and robust synthetic strategies. We will delve into the fundamental principles governing their reactivity, present comparative experimental data, and provide detailed protocols to ground these concepts in practical application.

Core Reactivity Principles: The Carbon-Halogen Bond

The fundamental difference in reactivity between bromoquinolines and chloroquinolines in palladium-catalyzed reactions stems from the disparity in their carbon-halogen (C-X) bond dissociation energies. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond.

This has a direct and significant impact on the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the haloquinoline to the low-valent palladium(0) catalyst.[3][4] The lower bond energy of the C-Br bond means that it can be cleaved by the palladium center more readily and under milder conditions compared to the more robust C-Cl bond.[3][5][6] Consequently, bromoquinolines are generally considered more reactive substrates in Miyaura borylation and other related cross-coupling reactions.[3]

G cluster_reactivity Factors Influencing Reactivity cluster_comparison Haloquinoline Comparison BDE Bond Dissociation Energy (BDE) OA_Step Oxidative Addition Rate (Rate-Determining Step) BDE->OA_Step Lower BDE facilitates C-X bond cleavage Overall Overall Reaction Rate & Required Conditions OA_Step->Overall Faster OA leads to milder conditions Bromo Bromoquinoline (C-Br) Bromo->BDE Lower BDE Chloro Chloroquinoline (C-Cl) Chloro->BDE Higher BDE caption Logical flow of reactivity based on bond energy.

Figure 1: Relationship between C-X bond energy and reactivity.

Comparative Analysis: Reactivity vs. Selectivity and Cost

While the general rule of thumb favors bromoquinolines for higher reactivity, the optimal choice of starting material is often more complex and context-dependent. Modern advancements in catalyst design, particularly the development of highly active phosphine ligands like XPhos, have significantly enhanced the viability of using the more cost-effective and abundant chloroquinolines.[3]

General Reactivity Trend

Experimental evidence consistently shows that bromoquinolines undergo borylation under milder conditions or in shorter reaction times compared to their chloro-analogs. For instance, a study on the synthesis of biquinolines via a borylation-homocoupling sequence demonstrated that while 3-bromoquinoline could be converted efficiently using K₂CO₃ as a base, the less reactive 7-chloro-2-methylquinoline required a stronger base (K₃PO₄) and a significantly longer reaction time (180 min vs. 25 min for iodo/bromo analogs) to achieve a moderate yield.[7] This underscores the greater energy input required to activate the C-Cl bond.

A Case for Chloroquinolines: Avoiding Side Reactions

Higher reactivity is not always synonymous with a better outcome. In certain contexts, the milder reactivity of chloroquinolines can be advantageous. A notable study on the Pd-catalyzed C-4 borylation of complex chloroquinolines found them to be superior substrates under the developed conditions compared to their bromo-counterparts.[8] In a competitive experiment, the bromoquinoline substrate primarily underwent dehalogenation and hydrogenation, a common side reaction, while the chloroquinoline proceeded to the desired borylated product in good yield.[8] This highlights a critical concept: reaction optimization for a more reactive substrate may lead to pathways that favor undesired side reactions, making the less reactive but more selective chloro-substrate a better practical choice.

Quantitative Data Summary

The following table summarizes comparative data from the literature, illustrating the differences in reaction conditions and outcomes for the borylation of various chloro- and bromoquinolines.

EntrySubstrateCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Reference
14-ChloroquinolinePd₂(dba)₃ / XPhosKOAc1001252[8]
2Ethyl 4-bromo -7-methoxyquinoline-3-carboxylatePd₂(dba)₃KOAc10012Dehalogenation[8]
33-BromoquinolinePd(dppf)Cl₂·CH₂Cl₂K₂CO₃1100.498 (borylation)[7]
47-Chloro -2-methylquinolinePd(dppf)Cl₂·CH₂Cl₂K₃PO₄110350 (borylation)[7]
52-ChloroquinolineXPhos-Pd-G2 / XPhosK₃PO₄·7H₂ORT2Lower Yields*
63-BromoquinolinePd(dppf)Cl₂NaOAc800.3High Yield**[9]

*In a one-pot borylation/Suzuki reaction, 2-chloroquinoline was noted as an exception leading to lower yields. **Reaction yielded the trifluoroborate salt after workup, with yields of subsequent coupling being 84-95%.

Mechanistic Overview: The Miyaura Borylation Catalytic Cycle

The Miyaura borylation reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to rationalizing the observed reactivity differences and optimizing reaction conditions.[4][10][11]

  • Oxidative Addition: A Pd(0) species, typically coordinated to phosphine ligands, inserts into the carbon-halogen bond of the quinoline, forming a Pd(II) intermediate. This is the rate-determining step where the C-Br vs. C-Cl bond strength is most critical.[4]

  • Transmetalation: A base (e.g., KOAc) activates the diboron reagent (B₂pin₂), facilitating the transfer of a boryl group to the palladium center and displacing the halide.[10][11]

  • Reductive Elimination: The aryl and boryl groups on the Pd(II) center couple and are eliminated, forming the desired borylated quinoline product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

Miyaura_Borylation_Cycle pd0 Pd(0)L₂ oxidative_addition L₂Pd(II)(Ar)(X) pd0->oxidative_addition Oxidative Addition quinoline_halide Halo-Quinoline (Ar-X) quinoline_halide->oxidative_addition borylated_quinoline Borylated Quinoline (Ar-Bpin) cycle_start transmetalation L₂Pd(II)(Ar)(Bpin) oxidative_addition->transmetalation Transmetalation transmetalation->pd0 transmetalation->borylated_quinoline Reductive Elimination xbpin X-Bpin transmetalation->xbpin base_x Base-X transmetalation->base_x b2pin2 B₂(pin)₂ b2pin2->transmetalation base Base (e.g., KOAc) base->transmetalation caption General catalytic cycle for Miyaura borylation.

Figure 2: The catalytic cycle for the Miyaura borylation of haloquinolines.

Experimental Protocols

The following protocols are representative examples for the borylation of a chloroquinoline and a bromoquinoline, derived from established literature procedures.

Protocol 1: Palladium-Catalyzed Borylation of 4-Chloroquinoline

(Adapted from Das, B. C., et al., RSC Adv., 2022)[8][12]

This protocol is optimized for a less reactive chloro-aromatic substrate, employing a highly active ligand system.

Materials:

  • 4-Chloroquinoline (1.0 mmol, 163.6 mg)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 mmol, 381 mg)

  • Potassium Acetate (KOAc) (2.0 mmol, 196.2 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask or reaction vial. Add the 4-chloroquinoline, B₂pin₂, and KOAc.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and XPhos to the reaction vessel.

  • Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.

Protocol 2: Palladium-Catalyzed Borylation of 3-Bromoquinoline

(Adapted from Kumar, S., et al., Asian J. Org. Chem., 2020)[7]

This protocol utilizes a common and effective catalyst for more reactive bromo-aromatic substrates.

Materials:

  • 3-Bromoquinoline (1.0 mmol, 208 mg)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol, 305 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.025 mmol, 20.4 mg)

  • Anhydrous Dimethylformamide (DMF) (4 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the 3-bromoquinoline, B₂pin₂, and K₂CO₃.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Tightly seal the vial and place it in a preheated oil bath or heating block at 110 °C. Stir the mixture for 25-45 minutes.

  • Monitoring: Check for the disappearance of the 3-bromoquinoline starting material using TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, can be purified by silica gel column chromatography.

Conclusion and Outlook

The choice between a chloroquinoline and a bromoquinoline for borylation is a classic synthetic trade-off between reactivity, cost, and selectivity.

  • Bromoquinolines are intrinsically more reactive due to the weaker C-Br bond, often resulting in higher yields, faster reaction times, and the ability to use milder conditions or less sophisticated catalysts. They are the preferred substrate when rapid conversion is paramount and cost is less of a concern.

  • Chloroquinolines represent a more economical and readily available alternative. While their C-Cl bond requires more energetic conditions or highly active catalyst systems for efficient activation, they can be advantageous in complex syntheses where the higher reactivity of a bromo-analog might lead to undesirable side reactions like dehalogenation.[8]

Ultimately, the decision rests on a careful evaluation of the specific substrate, the desired scale of the reaction, economic factors, and the synthetic context. With an ever-expanding toolbox of advanced palladium catalysts, the reactivity gap between chloro- and bromo-aromatics continues to narrow, empowering chemists to select the most appropriate building block for their specific research and development goals.

References

  • Das, B. C., Yadav, P., Das, S., & He, J. C. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Advances, 12(37), 24187–24191. [Link]

  • Das, B. C., Yadav, P., Das, S., & He, J. C. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Advances. [Link]

  • Das, B. C., Yadav, P., Das, S., & He, J. C. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. PubMed. [Link]

  • Das, B. C., et al. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. ResearchGate. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Kumar, S., et al. (2020). Synthesis of Biquinolines via a Pd‐Catalyzed Borylation Reaction. ResearchGate. [Link]

  • Whiting, M., et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. ACS Publications. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Beilstein Journals. (2016). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. Beilstein Journals. [Link]

  • Elsevier. (2013). Mechanistic Studies of CX Bond Activation at Transition-Metal Centers. ScienceDirect. [Link]

  • Royal Society of Chemistry. (2025). Metal-free radical borylations: mechanisms, catalytic strategies, and synthetic applications. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2025). Electronic Activation Enables the Borylation of Alkyl C–H Bonds in Saturated Nitrogen Heterocycles. PMC. [Link]

  • Wang, D., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Publishing. [Link]

  • ScienceDaily. (2024). Transforming inexpensive quinolines into complex drug candidates. ScienceDaily. [Link]

  • National Center for Biotechnology Information. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. PMC. [Link]

  • ACS Publications. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Traister, K. M. (2014). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. PMC. [Link]

  • National Center for Biotechnology Information. (2017). Standard Lithiation–Borylation A user's guide. PMC. [Link]

  • Royal Society of Chemistry. (2026). Electrochemical radical borylation of N-heterocycles with NHC-boranes: efficient access to the B–N bond. RSC Publishing. [Link]

  • ResearchGate. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. ResearchGate. [Link]

  • ProQuest. (2013). Nickel Catalyzed Borylation and Cross-Coupling of Representative C-O Based Electrophiles. ProQuest. [Link]

  • National Center for Biotechnology Information. (2021). Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. PMC. [Link]

  • National Center for Biotechnology Information. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PMC. [Link]

  • ResearchGate. (2026). Nickel-Catalyzed (Hetero)Aryl Borylations: An update. ResearchGate. [Link]

  • ACS Publications. (2020). Visible Light-Induced Borylation of C–O, C–N, and C–X Bonds. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2024). Pd-Catalyzed Borylation in Water and Its Application to the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2013). Nickel-Catalyzed Borylation of Halides and Pseudo-Halides with Tetrahydroxydiboron [B2(OH)4]. PMC. [Link]

  • ResearchGate. (2013). 9.25 - Mechanistic Studies of CX Bond Activation at Transition-Metal Centers. ResearchGate. [Link]

  • DSpace@MIT. (2012). Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles, Including Unactivated Tertiary Halides, To Generate Carbon–Boron Bonds. DSpace@MIT. [Link]

  • Semantic Scholar. (2022). Nickel-catalyzed (hetero)aryl borylations. Semantic Scholar. [Link]

  • Fairlamb Group. Metal Catalysis: C-X and C-H Bond Activation. Fairlamb Group. [Link]

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assessing the purity of synthesized Quinolin-4-ylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of Synthesized Quinolin-4-ylboronic Acid Hydrochloride: A Comparative Guide to Analytical Methods

Introduction Quinolin-4-ylboronic acid hydrochloride is an indispensable building block in modern pharmaceutical development, primarily utilized in Suzuki-Miyaura cross-coupling to construct complex heteroaryl architectures. However, determining the true purity of this compound is notoriously difficult. As a heterocyclic boronic acid isolated as a hydrochloride salt, it defies standard analytical workflows.

This guide provides an objective comparison of the primary analytical modalities used to assess its purity—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—and details self-validating protocols grounded in mechanistic causality.

The Mechanistic Challenges of Boronic Acid Analysis

Before selecting an analytical method, one must understand the dynamic covalent chemistry inherent to boronic acids. Standard purity assessments often fail due to three primary degradation and equilibrium pathways:

  • Boroxine Equilibrium: Boronic acids reversibly dehydrate to form trimeric anhydrides (boroxines). In solution, this creates a dynamic equilibrium that can manifest as multiple peaks or distorted baselines in chromatographic analysis.

  • Protodeborylation: The carbon-boron bond is susceptible to hydrolytic cleavage, particularly under thermal stress or basic conditions, yielding quinoline and boric acid.

  • Silanol Interactions: The Lewis acidic boron atom strongly interacts with unreacted silanol groups on standard silica-based stationary phases, leading to severe peak tailing and irreversible adsorption.

G A Quinolin-4-ylboronic Acid (Monomer) B Boroxine (Trimeric Anhydride) A->B -H2O (Dehydration) Dynamic Equilibrium C Quinoline (Protodeborylation Product) A->C +H2O / Heat (C-B Cleavage) D Boric Acid (Inorganic Byproduct) A->D Hydrolysis

Fig 1. Dynamic equilibrium and degradation pathways of Quinolin-4-ylboronic acid.

Comparative Analysis of Analytical Modalities

To establish a robust purity profile, orthogonal techniques must be employed. Relying on a single method often leads to an overestimation of purity due to undetected response factor variations or unresolved equilibria 1.

2.1 Quantitative ¹H NMR (qNMR) – The Absolute Standard qNMR is a primary ratio method that determines absolute mass fraction purity without requiring a reference standard of the analyte itself.

  • Causality: Because qNMR relies on the molar ratio of protons, it is completely immune to the differing UV response factors that skew HPLC area-percent calculations. When dissolved in a strongly hydrogen-bonding solvent like DMSO-d6, the boroxine networks are largely disrupted. Any residual boroxine exhibits distinct chemical shifts; however, because qNMR is quantitative, the integrals of the monomer and the anhydride can be summed to calculate the total "boronic acid equivalent" purity.

2.2 Reversed-Phase HPLC – The Impurity Profiler While qNMR excels at absolute quantification, HPLC is the superior alternative for detecting trace-level organic impurities, such as unreacted starting materials or protodeborylation products (quinoline) 2.

  • Causality: To prevent on-column hydrolysis and suppress silanol interactions, specialized low-silanol (highly end-capped) stationary phases must be used. Furthermore, employing an acidic mobile phase (e.g., 0.1% Formic Acid) ensures the quinoline nitrogen remains protonated, stabilizing the molecule and sharpening the peak shape 3.

Workflow Start Synthesized Sample (Quinolin-4-ylboronic Acid HCl) Prep1 Dissolve in DMSO-d6 + Internal Standard Start->Prep1 Prep2 Dissolve in Acidic Organic/Aqueous Diluent Start->Prep2 Prep3 Aqueous Extraction Start->Prep3 qNMR qNMR Analysis (Absolute Purity) Data Orthogonal Purity Assessment (Mass Balance Confirmation) qNMR->Data HPLC RP-HPLC Analysis (Impurity Profiling) HPLC->Data IC Ion Chromatography (Chloride Content) IC->Data Prep1->qNMR Prep2->HPLC Prep3->IC

Fig 2. Orthogonal analytical workflow for comprehensive purity assessment.

Data Presentation: Method Performance Comparison

The following table summarizes the comparative performance characteristics based on representative experimental data for heteroaryl boronic acid hydrochlorides.

Analytical ParameterQuantitative ¹H NMR (qNMR)Reversed-Phase HPLC (UV)Ion Chromatography (IC)
Primary Utility Absolute mass fraction purityTrace organic impurity profilingCounter-ion (Cl⁻) quantification
Boroxine Interference Low (Integrates as total API)High (Requires acidic mobile phase)None
Accuracy (Typical) ± 0.5 - 1.0%± 1.0 - 2.0% (Response factor dependent)± 1.0%
LOD / LOQ ~0.1% / ~0.5%~0.01% / ~0.05%~0.05% / ~0.1%
Sample Prep Time < 5 minutes15 - 30 minutes15 minutes
Run Time 10 - 15 minutes15 - 25 minutes10 minutes

Experimental Protocols

Protocol 1: Absolute Purity Determination via ¹H qNMR This protocol utilizes a self-validating internal standard method to ensure absolute quantification.

  • Standard Selection: Select Maleic Acid (certified reference material) as the internal standard. Causality: Its olefinic singlet (~6.2 ppm) provides baseline resolution from the aromatic protons of the quinoline ring (7.5–9.0 ppm).

  • Sample Preparation: Accurately weigh ~15 mg of Quinolin-4-ylboronic acid hydrochloride and ~5 mg of Maleic Acid into an analytical vial using a microbalance (d = 0.01 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 acts as a strong Lewis base, coordinating with the empty p-orbital of boron to break down boroxine oligomers into monomers.

  • Self-Validating System Check (T1 Relaxation): Perform an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest relaxing proton. Set the relaxation delay (D1) to at least 5 × T1 (typically 30–60 seconds) to guarantee 99.3% magnetization recovery, ensuring integration accuracy.

  • Acquisition & Calculation: Acquire 16–64 transients. Calculate the purity using the mass, molecular weights, and integrated area ratios of the analyte versus the internal standard.

Protocol 2: Trace Impurity Profiling via RP-HPLC This protocol is designed to suppress secondary interactions and provide a true impurity profile.

  • Column Selection: Equip the system with a fused-core C18 column (e.g., 100 mm × 4.6 mm, 2.7 µm) featuring high-density end-capping. Causality: End-capping shields the boronic acid from residual silanols, preventing peak tailing and sample loss.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: The low pH (~2.7) ensures the quinoline nitrogen remains protonated, matching the hydrochloride salt state, while suppressing on-column boroxine formation.

  • Sample Preparation: Dissolve the sample in a 90:10 mixture of Mobile Phase A:B to a concentration of 0.5 mg/mL. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak distortion.

  • Self-Validating System Suitability Test (SST): Inject a resolution mixture containing Quinolin-4-ylboronic acid and Quinoline (the primary protodeborylation product). The system is validated only if the resolution (Rs) between the two peaks is > 2.0 and the tailing factor (Tf) for the boronic acid is < 1.5.

  • Execution: Run a gradient from 5% B to 95% B over 15 minutes. Monitor via Diode Array Detector (DAD) at 254 nm and 280 nm to capture both the boronic acid and potential aromatic impurities.

Conclusion

For Quinolin-4-ylboronic acid hydrochloride, relying solely on HPLC area-percent can dangerously misrepresent true purity due to boroxine equilibria and undetected inorganic components (like excess HCl or boric acid). A robust, scientifically sound assessment requires the orthogonal combination of qNMR for absolute mass fraction quantification and optimized RP-HPLC for trace organic impurity profiling.

References

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
  • ResearchGate. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Analytical Methods (RSC Publishing). "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.

Sources

Technical Guide: Quinolin-4-ylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of Quinolin-4-ylboronic acid (and its ester derivatives), focusing on its critical role in installing the privileged quinoline scaffold into bioactive molecules. It addresses the inherent instability of the C4-boron bond and offers evidence-based protocols to maximize coupling efficiency.

Executive Summary & Scaffold Analysis

Quinolin-4-ylboronic acid (CAS: 371766-08-4) is a high-value synthon used to introduce the quinoline moiety, a "privileged structure" in medicinal chemistry found in antimalarials, kinase inhibitors, and intercalating agents.

However, this reagent presents a specific chemical challenge: Rapid Protodeboronation . Unlike phenylboronic acids, the 4-quinoline isomer possesses a basic nitrogen that facilitates the formation of a zwitterionic intermediate in aqueous base. This species undergoes rapid C-B bond cleavage, often outcompeting the desired transmetalation step in Suzuki-Miyaura couplings.

Key Insight: Success with this reagent depends entirely on managing the kinetic competition between transmetalation (productive) and protodeboronation (destructive).

Performance Comparison: Acid vs. Ester vs. MIDA

The choice of boron species is the single most important variable. The table below compares the performance of the free acid against its primary alternatives.

comparative Analysis of Boron Species
FeatureQuinolin-4-ylboronic Acid (Free Acid)Pinacol Ester (Bpin)MIDA Boronate
CAS 371766-08-4406739-65-91257651-12-5
Atom Economy High (Best)ModerateLow
Hydrolytic Stability Poor (Rapid protodeboronation in base)Good (Stable to silica/storage)Excellent (Benchtop stable indefinitely)
Reactivity Fast Transmetalation (if not decomposed)Slow Transmetalation (requires hydrolysis)Controlled Release (Slow-release reservoir)
Purification Difficult (Amphoteric, streaks on silica)Moderate (Stable on silica)Easy (Crystalline, silica stable)
Best Use Case Small scale, rapid screening (if fresh)Scale-up, standard library synthesisComplex couplings requiring slow release

Expert Verdict:

  • Avoid the Free Acid for scale-up unless using anhydrous conditions. The rate of decomposition often exceeds the rate of oxidative addition to the palladium catalyst.

  • Use the MIDA Boronate for "difficult" couplings. The MIDA protecting group slowly hydrolyzes, keeping the concentration of the unstable free boronic acid low (the "slow addition" effect), which statistically favors cross-coupling over dimerization or protodeboronation.

Mechanistic Visualization: The "Race Against Time"

The following diagram illustrates the kinetic competition that dictates yield. To maximize product, conditions must accelerate the Green Path (Transmetalation) while suppressing the Red Path (Protodeboronation).

SuzukiMechanism Boronate Quinolin-4-yl Boronate Species Zwitterion Zwitterionic Intermediate Boronate->Zwitterion pH > 7 (Aq) Transmetalation Transmetalation (Rate Limiting) Boronate->Transmetalation + Pd(II) Complex Decomp Quinoline (Protodeboronation) Zwitterion->Decomp Rapid C-B Cleavage Pd_Complex LnP-Pd(II)-Ar (Oxidative Adduct) Pd_Complex->Transmetalation Product 4-Arylquinoline (Product) Transmetalation->Product Reductive Elimination

Caption: Kinetic competition between productive Transmetalation (Green) and destructive Protodeboronation (Red) mediated by zwitterion formation.

Validated Experimental Protocols

Protocol A: The "Survival" Method (For Free Acid)

Designed to outcompete decomposition by accelerating the catalytic cycle.

Rationale: High catalyst loading and electron-rich ligands (SPhos/XPhos) accelerate the oxidative addition and transmetalation steps. Anhydrous conditions prevent the formation of the hydrolytic species responsible for deboronation.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Quinolin-4-ylboronic acid (1.5 equiv)

    • Catalyst: Pd₂(dba)₃ (2.5 mol%) + XPhos or SPhos (5-10 mol%). Note: Standard PPh₃ is often too slow.

    • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous).

    • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Procedure:

    • Charge an oven-dried reaction vial with the aryl bromide, boronic acid, base, and Pd/Ligand system.

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous solvent via syringe.

    • Heat to 100°C immediately. Do not ramp temperature slowly; rapid heating helps the catalyst engage before the boronic acid degrades.

    • Monitor by LCMS. Reaction is typically complete in <2 hours.

Protocol B: The MIDA Slow-Release Method (High Fidelity)

Best for complex substrates or scale-up.

  • Reagents:

    • Aryl Chloride/Bromide (1.0 equiv)

    • Quinolin-4-yl MIDA boronate (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)

    • Base: K₃PO₄ (5.0 equiv)

    • Solvent: THF:Water (10:1).

  • Procedure:

    • Combine all solids in a flask.

    • Add the THF/Water mixture (degassed).

    • Heat to 60°C .

    • Mechanism:[2][3][4][5][6][7][8][9][10] The water slowly hydrolyzes the MIDA ester, releasing the active boronic acid in minute concentrations. The Pd catalyst consumes it immediately, keeping the standing concentration of free acid near zero and preventing side reactions.

Medicinal Chemistry Applications (Case Studies)

Case Study 1: Tubulin Polymerization Inhibitors

Target: Microtubules (Anticancer).[9] Molecule: 4-Aroyl-6,7,8-trimethoxyquinoline derivatives.[9] Application: Researchers utilized the 4-quinoline scaffold to mimic the structure of Combretastatin A-4. The 4-position linkage is critical for the spatial arrangement required to bind to the colchicine site on tubulin.

  • Synthesis Note: The coupling of the 4-quinoline boronic species with trimethoxy-benzoyl chlorides or bromides required optimization to avoid deboronation, ultimately favoring the use of Pd(PPh₃)₄ with Na₂CO₃ in DME/H₂O under microwave irradiation to shorten reaction time (reducing exposure to hydrolytic conditions).

Case Study 2: EGFR Kinase Inhibitors

Target: Epidermal Growth Factor Receptor (Non-Small Cell Lung Cancer). Molecule: 4-Anilinoquinoline derivatives (Bioisosteres of Gefitinib). Application: While 4-anilinoquinolines are often made via S_NAr displacement, Suzuki coupling of Quinolin-4-ylboronic acids with aniline-derived halides provides a complementary route for accessing carbon-linked analogs (4-arylquinolines) which show improved metabolic stability compared to the C-N linked congeners.

Reagent Selection Decision Tree

DecisionTree Start Start: Select Quinoline Source IsScale Is Scale > 5g? Start->IsScale IsComplex Is Coupling Partner Electron-Poor/Sterically Hindered? IsScale->IsComplex No UsePinacol USE PINACOL ESTER (Standard Protocol) IsScale->UsePinacol Yes (Stability needed) UseMIDA USE MIDA BORONATE (Slow Release Protocol) IsComplex->UseMIDA Yes (Needs controlled release) UseAcid USE FREE ACID (Anhydrous 'Survival' Protocol) IsComplex->UseAcid No (Rapid screening)

Caption: Decision matrix for selecting the optimal Quinolin-4-yl boron species based on scale and substrate complexity.

References

  • Synthesis of 4-Arylquinolines via Suzuki Coupling

    • Title: Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents.
    • Source: Molecules, 2011.
    • URL:[Link]

  • Protodeboronation Mechanism of Heteroaryl Boronic Acids

    • Title: Base-catalyzed Aryl-B(OH)
    • Source: Journal of the American Chemical Society, 2017.[5]

    • URL:[Link]

  • MIDA Boronates in Synthesis

    • Title: Recent advances in the synthesis and reactivity of MIDA boronates.

    • Source: RSC Advances, 2021.
    • URL:[Link]

  • General Suzuki Coupling Guide

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

  • Medicinal Chemistry of Quinolines

    • Title: Quinolin-4-ones: Methods of Synthesis and Applic
    • Source: MDPI, 2025.
    • URL:[Link]

Sources

Unlocking Quinolin-4-ylboronic Acid Hydrochloride: Cross-Reactivity, Stability, and Coupling Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the chemoselectivity of organoboron reagents is a daily challenge. Quinolin-4-ylboronic acid hydrochloride is a highly versatile, yet notoriously temperamental, building block used extensively in pharmaceutical development and materials science. While it is a premier reagent for constructing complex heteroaryl architectures via Suzuki-Miyaura cross-coupling[1], its free boronic acid moiety and hydrochloride salt form introduce complex cross-reactivity pathways with other functional groups.

This guide objectively compares the performance of Quinolin-4-ylboronic acid hydrochloride against its protected alternatives (pinacol esters and MIDA boronates) and provides self-validating protocols to either suppress or intentionally exploit its cross-reactivity.

Mechanistic Causality: The Roots of Cross-Reactivity

To master this reagent, one must understand the causality behind its behavior. The reactivity of Quinolin-4-ylboronic acid hydrochloride is governed by two structural features: the Lewis acidic boron atom and the electron-deficient quinoline ring (exacerbated by the hydrochloride salt).

  • Base Stoichiometry and Boronate Formation : In a standard Suzuki coupling, the catalytic cycle requires the formation of an active palladium species that undergoes oxidative addition, followed by transmetalation with a boronate complex[2]. Because this reagent is an HCl salt, it intrinsically consumes one equivalent of base. Failure to adjust base stoichiometry leaves the system acidic, stalling the formation of the active boronate anion and halting transmetalation.

  • Protodeboronation Risk : The electron-withdrawing nature of the quinoline ring weakens the C-B bond. In basic aqueous media, this leads to rapid protodeboronation (cleavage of the C-B bond to yield quinoline and boric acid), a destructive side reaction that competes with productive cross-coupling[3].

  • Chan-Lam Cross-Reactivity : Boronic acids readily cross-react with nucleophilic heteroatoms (amines, anilines, phenols) in the presence of oxygen and copper catalysts. This Chan-Lam coupling pathway involves the transmetalation of the organoboron to a Cu(II) or Cu(III) intermediate, followed by reductive elimination to form C-N or C-O bonds[4].

  • Esterification with Diols : The free boronic acid will spontaneously and reversibly form boronate esters with 1,2- or 1,3-diols, sequestering the reagent and complicating purification.

G QBA Quinolin-4-ylboronic acid HCl (Electrophilic Boron) Suzuki Suzuki-Miyaura (C-C Bond Formation) QBA->Suzuki Pd Catalyst, Base (Targeted) ChanLam Chan-Lam Coupling (C-N / C-O Cross-Reactivity) QBA->ChanLam Cu Catalyst, O2, Amines (Cross-Reactivity) Diols Esterification (Reaction with Diols) QBA->Diols Diols/Carbohydrates (Reversible) Proto Protodeboronation (Degradation Pathway) QBA->Proto H2O, Heat, Metal (Side Reaction)

Fig 1: Reactivity pathways of Quinolin-4-ylboronic acid HCl across functional groups.

Objective Comparison: Free Acid vs. Protected Alternatives

When designing a synthetic route, the choice of the boron species dictates the functional group tolerance of the reaction. Below is a quantitative and qualitative comparison of Quinolin-4-ylboronic acid hydrochloride against its pinacol ester (Bpin)[5] and MIDA boronate counterparts.

Performance & Cross-Reactivity Matrix
MetricQuinolin-4-ylboronic Acid HClQuinolin-4-yl Bpin EsterQuinolin-4-yl MIDA Boronate
Shelf Stability Moderate (Hygroscopic, prone to dehydration to boroxines)High (Stable to ambient moisture)Very High (Indefinitely stable)
Protodeboronation Risk High (Requires rapid coupling conditions)LowVery Low
Cross-Reactivity: Amines High (Readily undergoes Chan-Lam)Low (Steric hindrance protects B)None (Boron is fully coordinated)
Cross-Reactivity: Diols High (Spontaneous esterification)None (Pre-esterified)None
Atom Economy High (Low molecular weight leaving group)ModerateLow
Activation Energy for Suzuki Low (Direct boronate formation)Moderate (Requires ester hydrolysis)High (Requires aqueous base for slow-release)

Strategic Takeaway : Use the Hydrochloride salt when atom economy is critical, and the substrate lacks competing nucleophilic amines or diols. Transition to the Bpin ester when coupling complex, highly functionalized scaffolds where off-target Chan-Lam amination or esterification must be avoided[5]. Opt for the MIDA boronate for iterative cross-coupling sequences where the boron moiety must remain inert through multiple synthetic steps.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in observable milestones to confirm causality and reaction progress.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Minimizing Cross-Reactivity)

Objective: Form a C-C bond while suppressing protodeboronation and off-target amination[1].

Reagents : Quinolin-4-ylboronic acid HCl (1.5 equiv), Aryl Halide (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₃PO₄ (3.5 equiv), 1,4-Dioxane/H₂O (4:1).

  • Reagent Preparation & Degassing : Combine the aryl halide and Pd catalyst in 1,4-dioxane. Sparge with inert gas (N₂ or Ar) for 15 minutes.

    • Validation Checkpoint: The exclusion of oxygen is critical to completely shut down oxidative Chan-Lam cross-reactivity with any unprotected amines on the substrate.

  • Neutralization & Boronate Formation : Dissolve the Quinolin-4-ylboronic acid HCl and K₃PO₄ in the aqueous portion. Add this to the organic mixture.

    • Validation Checkpoint: The use of 3.5 equivalents of base is mathematically required (1.0 eq to neutralize the HCl salt, 1.0 eq to form the active boronate, 1.5 eq to drive the catalytic cycle). Complete dissolution confirms the neutralization of the HCl salt.

  • Reaction Execution : Heat the biphasic mixture to 90 °C for 2–4 hours.

    • Validation Checkpoint: Monitor via TLC/LCMS. Track the disappearance of the aryl halide, not the boronic acid. Because protodeboronation is an unavoidable background reaction, the boronic acid is loaded in excess (1.5 eq); its disappearance does not guarantee product formation.

  • Quenching & Purification : Cool to room temperature, dilute with EtOAc, and wash with 1M NaOH to remove residual unreacted boronic acid (which partitions into the aqueous layer as the boronate).

Workflow Step1 Degassing (O2 Exclusion) Step2 Base Addition (pH Control & Boronate) Step1->Step2 Step3 Pd Activation (Transmetalation) Step2->Step3 Step4 Coupling (C-C Formation) Step3->Step4 Step5 Basic Wash (Boron Removal) Step4->Step5

Fig 2: Self-validating chemoselective Suzuki-Miyaura workflow minimizing cross-reactivity.

Protocol B: Intentional Chan-Lam Amination (Exploiting Cross-Reactivity)

Objective: Exploit the free boronic acid to form a C-N bond with a primary amine[4].

Reagents : Quinolin-4-ylboronic acid HCl (2.0 equiv), Primary Amine (1.0 equiv), Cu(OAc)₂ (0.1 equiv), Pyridine (2.0 equiv), DCM.

  • Reagent Combination : Suspend the boronic acid HCl, amine, and Cu(OAc)₂ in DCM.

  • Oxidant Introduction : Add pyridine. Do not degas. Equip the flask with a drying tube or an O₂ balloon.

    • Validation Checkpoint: The reaction mixture will turn from light blue to a deep, dark green/blue, indicating the formation of the active Cu(II)-amine-boronate complex. Oxygen is the terminal oxidant required for reductive elimination[4].

  • Reaction Execution : Stir at room temperature for 12–24 hours. The mild conditions prevent protodeboronation, allowing the slower Chan-Lam cycle to proceed efficiently.

  • Isolation : Filter through a pad of Celite to remove copper salts, wash with 1M HCl to remove pyridine, and concentrate the organic layer.

Conclusion

Quinolin-4-ylboronic acid hydrochloride is a powerful tool, provided its mechanistic quirks are respected. By understanding that its HCl salt alters base stoichiometry and its free boronic acid invites cross-reactivity with diols and amines, scientists can rationally choose between the free acid, the Bpin ester, or the MIDA boronate. Strict adherence to self-validating protocols ensures that these cross-reactivities are either rigorously suppressed or elegantly exploited.

References

  • Source: researchgate.
  • Source: nih.
  • Source: acs.
  • Title: Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
  • Source: wikipedia.

Sources

Safety Operating Guide

Quinolin-4-ylboronic Acid Hydrochloride: Safe Handling & Disposal Protocol

[1]

Executive Summary & Immediate Safety Profile

Quinolin-4-ylboronic acid hydrochloride is a functionalized heterocyclic building block commonly used in Suzuki-Miyaura cross-coupling reactions for drug discovery. Its disposal requires a nuanced approach because it combines three distinct hazard profiles: the quinoline core (potential mutagen/carcinogen), the boronic acid moiety (reactive functionality), and the hydrochloride salt (acidity/corrosivity).

Core Directive: This compound and its waste streams must never be disposed of via sanitary sewer systems.[1] The combination of aquatic toxicity (quinoline) and phytotoxicity (boron) mandates strict segregation for high-temperature incineration.

Quick Reference Hazard Table
ComponentHazard ClassGHS CodesOperational Implication
Quinoline Core Carcinogenicity / MutagenicityH350, H341, H411Treat as a "Select Carcinogen" or highly toxic. Double-bag solids.
Boronic Acid Skin/Eye IrritantH315, H319, H335Dust inhalation risk. Use localized exhaust ventilation (fume hood).
HCl Salt Corrosive / IrritantH314, H290Aqueous solutions will be acidic (pH < 2). Check compatibility with waste containers.

Chemical Hazard Analysis & Causality

To understand why we dispose of this chemical in specific ways, we must analyze its structure-activity relationship (SAR) regarding environmental fate.

  • The Quinoline Backbone: Quinolines are N-heterocycles that are persistent in the environment. They are classified as environmentally hazardous (Aquatic Acute 3 / Chronic 2) because they bioaccumulate and are toxic to aquatic organisms [1].

  • The Boron Factor: unlike many organic contaminants, boron cannot be removed by standard municipal wastewater treatment (sedimentation/biological oxidation). Excess boron in reclaimed water causes phytotoxicity in crops [2]. Therefore, drain disposal is strictly prohibited.

  • The Hydrochloride Counter-ion: When dissolved in water (e.g., HPLC waste or aqueous workups), the HCl dissociates, lowering the pH. If this waste is mixed with incompatible streams (e.g., cyanide or sulfide salts), it can generate lethal gas. pH verification is a mandatory pre-disposal step.

Disposal Workflows and Decision Logic

The following workflows outline the precise steps for handling solid and liquid waste streams.

Workflow A: Solid Waste (Excess Reagent/Spill Debris)

Protocol:

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant." Explicitly list "Quinolin-4-ylboronic acid HCl."

  • Bagging: Place the primary container inside a secondary clear plastic bag (double containment) to prevent contamination of the waste storage area.

  • Disposal Path: This stream is routed for High-Temperature Incineration .

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Protocol:

  • Segregation: Do not mix with oxidizers (peroxides, nitric acid) as boronic acids can react exothermically.

  • pH Check: Dip a pH strip into the waste. If pH < 4 (likely due to HCl), neutralize carefully with Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    ) to pH 6–8 before adding to the central organic waste carboy.
    • Why? This prevents corrosion of metal safety cans and reduces the risk of acid-catalyzed reactions in the waste container.

  • Solvent Class: Classify based on the carrier solvent (e.g., "Halogenated" if DCM is used; "Non-Halogenated" if Methanol/THF is used).

Visualizing the Decision Matrix

The following diagram illustrates the critical decision points for segregating this specific compound.

DisposalWorkflowStartWaste Generation:Quinolin-4-ylboronic acid HClStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste(Powder, contaminated gloves, paper)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Mother liquor, HPLC effluent)StateCheck->LiquidWasteLiquidBaggingDouble Bag inHDPE ContainerSolidWaste->BaggingLabelSolidLabel: Toxic Solid(Incineration Stream)Bagging->LabelSolidpHCheckCheck pHLiquidWaste->pHCheckNeutralizeNeutralize with NaHCO3to pH 6-8pHCheck->NeutralizepH < 4SolventCheckSolvent Type?pHCheck->SolventCheckpH 4-10Neutralize->SolventCheckHaloHalogenated Waste(e.g., DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Waste(e.g., MeOH, Acetone)SolventCheck->NonHaloNo Halogens

Figure 1: Decision logic for segregating Quinolin-4-ylboronic acid HCl waste streams. Note the critical pH neutralization step for liquid waste due to the hydrochloride salt.

Emergency Procedures: Spills and Exposure

In the event of a spill, the "Expertise" pillar dictates that we treat the substance as a potential mutagenic dust hazard.

Dry Spill Protocol
  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), lab coat, and N95/P100 respirator (dust mask is insufficient for quinolines).

  • Containment: Do not dry sweep (creates dust). Cover the spill with wet paper towels or an oil-impregnated sweeping compound to suppress particulates.

  • Cleanup: Scoop material into a hazardous waste container.

  • Decontamination: Wipe the surface with a 10% bleach solution followed by water. Note: Bleach helps oxidize residual boronic acid and degrade the quinoline ring, though complete mineralization requires industrial incineration.

Wet Spill / Solution Protocol
  • Absorb: Use vermiculite, sand, or a commercial chemical spill pad.

  • Neutralize: If the spill is large and acidic (due to HCl), sprinkle Sodium Bicarbonate over the spill until bubbling ceases before absorbing.

  • Disposal: Collect all absorbent materials as Hazardous Solid Waste .

Regulatory Compliance & Documentation

To ensure "Trustworthiness" and audit-readiness, maintain the following records:

  • Waste Determination: Document that the waste is "Hazardous" under RCRA (USA) or local regulations (e.g., List W in EU).

  • Boron Thresholds: Be aware that local water authorities often have strict boron limits (e.g., < 1.0 mg/L). This confirms the "No Drain Disposal" rule.

  • SDS Availability: Keep the Safety Data Sheet (SDS) for CAS 371764-64-6 (or the parent CAS 214360-58-4) accessible near the waste accumulation area [3].

References

  • ECHA (European Chemicals Agency). Substance Information: Quinoline. (Classified as Carcinogenic 1B and Mutagenic 2). Available at: [Link]

  • U.S. EPA. Health Effects Support Document for Boron. EPA-822-R-08-002. (Detailing phytotoxicity and water treatment limitations). Available at: [Link]

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